Product packaging for 6-Hydrazinopurine(Cat. No.:CAS No. 5404-86-4)

6-Hydrazinopurine

Cat. No.: B103314
CAS No.: 5404-86-4
M. Wt: 150.14 g/mol
InChI Key: IUEISQYNCXVHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydrazinopurine is a key chemical scaffold in medicinal chemistry and biochemical research, primarily investigated for its potential as a lethal mutagen in antiviral therapy and as a precursor for novel antitumor agents. In antiviral research, ribonucleoside derivatives of this compound have been explored as inhibitors of the Hepatitis C virus (HCV), with prodrug approaches demonstrating a significant increase in antiviral potency . Furthermore, its core structure serves as a foundation for nucleoside analogues studied for their mutagenic effects on picornaviruses, such as poliovirus and coxsackievirus. These compounds are designed to exploit viral replication mechanisms by acting as ambiguous substrates for the RNA-dependent RNA polymerase, leading to an increased mutation frequency and viral population collapse . Beyond virology, hydrazone derivatives based on the this compound structure have shown potent antitumor activity, including activity against multi-drug resistant tumor cells, highlighting its utility in developing new oncology therapeutics . The inherent properties of hydrazone functional groups also make this compound a candidate for developing pH-responsive, site-specific drug delivery systems . This makes this compound a valuable building block for researchers developing innovative therapeutic strategies across multiple disease domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B103314 6-Hydrazinopurine CAS No. 5404-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEISQYNCXVHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202374
Record name Purine, 6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-86-4
Record name 6-Hydrazinyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5404-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazino-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydrazinopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDRAZINO-PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Hydrazinopurine synthesis from 6-chloropurine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Hydrazinopurine from 6-Chloropurine

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound from 6-chloropurine. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, safety imperatives, and validation techniques that underpin a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a pivotal molecule in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a precursor for a wide array of purine derivatives with significant biological activities.[1][2] Notably, it is a key component in the development of compounds with potential antiviral, anti-cancer, and enzyme-inhibiting properties.[3][4] The synthesis described herein, via nucleophilic aromatic substitution of 6-chloropurine with hydrazine, is a widely adopted, efficient, and reliable method for producing this valuable compound.

Part 1: Mechanistic Rationale and Experimental Design

A profound understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation. The conversion of 6-chloropurine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Overview:

Mechanism of Synthesis:

The purine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. The chlorine atom at the C6 position further enhances the electrophilicity of this carbon, making it the prime target for the nucleophile.

  • Nucleophilic Attack: The hydrazine molecule (H₂N-NH₂), with its lone pair of electrons on the terminal nitrogen, acts as a potent nucleophile. It attacks the electron-deficient C6 carbon of the 6-chloropurine ring.

  • Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the purine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the ring.

  • Rearomatization and Displacement: The intermediate rapidly collapses to restore the energetically favorable aromatic system. This is achieved by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

  • Proton Transfer: The resulting product is protonated. A base, such as triethylamine or excess hydrazine, deprotonates the hydrazinyl group to yield the final, neutral this compound product.[5]

Causality Behind Experimental Choices
  • Choice of Hydrazine Source: While anhydrous hydrazine is a powerful nucleophile, it is also extremely toxic, volatile, and pyrophoric. This protocol specifies the use of hydrazine hydrate (N₂H₄·H₂O), a solution of hydrazine in water. Hydrazine hydrate is significantly less flammable and toxic, making it a much safer and more practical choice for a laboratory setting while still providing sufficient reactivity.[6]

  • Solvent Selection: Ethanol is an ideal solvent for this reaction. It readily dissolves 6-chloropurine at elevated temperatures and is polar enough to facilitate the formation of the charged Meisenheimer intermediate. Furthermore, its boiling point (78 °C) allows for the reaction to be conducted at a controlled reflux temperature, ensuring a sufficient rate of reaction without requiring high-pressure apparatus.

  • Role of Triethylamine (Optional Base): The reaction produces hydrochloric acid (HCl) as a byproduct. Triethylamine can be added as an acid scavenger to neutralize the HCl, preventing the protonation of the hydrazine nucleophile and driving the reaction to completion.[5]

  • Thermal Conditions (Reflux): The SNAr reaction on the purine ring has a significant activation energy barrier. Heating the reaction mixture to reflux provides the necessary thermal energy to overcome this barrier, ensuring a practical reaction rate. A typical reflux period is 2-4 hours, which should be monitored by Thin-Layer Chromatography (TLC) for completion.[5]

Part 2: Mandatory Safety Protocols & Hazard Analysis

Scientific integrity demands an unwavering commitment to safety. The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is non-negotiable.

Reagent Hazard Analysis
ReagentCAS No.Key Hazards
6-Chloropurine 87-42-3Harmful if swallowed (Acute toxicity, Oral, Category 4).[7][8] May cause skin and eye irritation.[8]
Hydrazine Hydrate 7803-57-8Acutely toxic (ingestion, inhalation, dermal).[6] Corrosive, causes severe skin and eye damage.[6] Suspected carcinogen and reproductive toxin.[6][9] Flammable.[6]
Ethanol 64-17-5Highly flammable liquid and vapor. Causes serious eye irritation.
Triethylamine 121-44-8Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
Essential Safety Procedures
  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6]

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.[6]

    • Nitrile or chloroprene gloves (double-gloving is recommended).[6]

    • ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

    • Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and call emergency responders.[6]

  • Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in a designated, labeled hazardous waste container for disposal according to institutional and local regulations.[7][8]

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and product characterization.

Materials and Equipment
  • Chemicals: 6-Chloropurine (≥98%), Hydrazine Hydrate (50-60% solution), Triethylamine (≥99%), Ethanol (200 proof, absolute), Deionized Water.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, glass funnel, Büchner funnel, filter flask, filter paper, beakers, graduated cylinders, TLC plates (silica gel), and standard laboratory glassware.

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (e.g., 3.09 g, 0.02 mol).

    • Add 40 mL of absolute ethanol to the flask.

    • In the fume hood, carefully add triethylamine (e.g., 2.8 mL, 0.02 mol).

    • With vigorous stirring, slowly add hydrazine hydrate (e.g., 1.2 mL, ~0.024 mol).

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Execution and Monitoring:

    • Heat the mixture to reflux using the heating mantle and maintain a gentle reflux for 2-4 hours.[5]

    • Monitor the reaction progress using TLC (e.g., eluent system of 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete when the 6-chloropurine spot has disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Further, cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol, followed by a wash with deionized water to remove any remaining salts.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from ethanol or methanol to yield a white to off-white crystalline solid.[5]

    • Dry the purified product in a vacuum oven at 50-60 °C overnight.

Characterization and Validation
  • Yield: Calculate the percentage yield of the final product.

  • Melting Point: Determine the melting point and compare it to the literature value (approx. 230 °C).[4]

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): Confirm the structure by analyzing the proton signals. Expect peaks corresponding to the purine ring protons and the hydrazinyl protons.

    • IR (KBr): Identify characteristic absorption bands, such as N-H stretching vibrations for the amine and hydrazine groups.

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight by observing the molecular ion peak [M+H]⁺ at m/z 151.14.[5]

Part 4: Data and Workflow Visualization

Table of Reagents (Example Scale)
ReagentMW ( g/mol )MolesEquivalentsAmount
6-Chloropurine154.560.0201.03.09 g
Hydrazine Hydrate (~55%)~50.06~0.024~1.2~1.2 mL
Triethylamine101.190.0201.02.8 mL
Ethanol46.07--40 mL

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh 6-Chloropurine Measure Ethanol, TEA, Hydrazine Hydrate setup Combine Reagents in Flask Attach Reflux Condenser reagents->setup reflux Heat to Reflux (2-4h) Monitor by TLC setup->reflux cool Cool to Room Temp Then Ice Bath reflux->cool filter Vacuum Filter Product cool->filter wash Wash with Cold Ethanol & Water filter->wash purify Recrystallize from Ethanol wash->purify dry Dry in Vacuum Oven purify->dry characterize Characterize Product: - Yield - Melting Point - NMR, IR, MS dry->characterize

Caption: Synthesis workflow for this compound.

Reaction Mechanism Diagram

G start 6-Chloropurine intermediate Meisenheimer Complex start->intermediate Nucleophilic Attack nucleophile Hydrazine (H₂N-NH₂) nucleophile->intermediate product This compound intermediate->product Rearomatization leaving_group Cl⁻ intermediate->leaving_group Loss of Leaving Group

Caption: SNAr mechanism for this compound synthesis.

Part 5: Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Cause: Inactive reagents. Hydrazine hydrate can degrade over time. 6-chloropurine can hydrolyze if stored improperly.

    • Solution: Use fresh, high-purity reagents. Ensure starting material is fully dissolved before concluding the reaction has failed.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reflux period, monitoring every hour with TLC. Ensure the heating mantle is providing consistent and adequate heat.

  • Product Contamination:

    • Cause: Inadequate washing or purification.

    • Solution: Ensure the filtered product is washed thoroughly with cold solvent to remove soluble impurities. If the product is still impure after recrystallization, consider a second recrystallization or column chromatography.

  • Scalability: When scaling up, the addition of hydrazine hydrate should be done cautiously and potentially over a longer period to manage any exotherm. The volume of solvent should be scaled appropriately to maintain stirrability and efficient reflux.

References

chemical properties and reactivity of 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Hydrazinopurine

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of purine analogs with significant potential in medicinal chemistry and drug discovery. Its unique chemical architecture, characterized by a reactive hydrazino moiety at the 6-position of the purine core, enables a diverse range of chemical transformations. This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of this compound. We delve into its synthesis, spectroscopic characterization, and key reactions, including condensation and cyclization, which are fundamental to the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Introduction: The Strategic Importance of this compound

Purine derivatives are at the heart of numerous biological processes and form the structural basis for many therapeutic agents, including anticancer and antiviral drugs.[1][2] this compound (C₅H₆N₆, MW: 150.14 g/mol ) has emerged as a critical building block in this domain.[1][3] Its strategic importance lies in the bifunctional nature of the hydrazino group (-NHNH₂), which acts as a potent nucleophile and a precursor for the construction of fused heterocyclic systems. This reactivity allows for extensive derivatization, enabling the creation of diverse chemical libraries for screening and lead optimization.[4] This guide will elucidate the fundamental chemistry of this compound, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its synthesis, purification, and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below. It typically appears as a yellow or white to light yellow crystalline solid.[1][5]

PropertyValueSource(s)
Molecular Formula C₅H₆N₆[3][6]
Molecular Weight 150.14 g/mol [3][6]
Melting Point ~230 °C[6]
Boiling Point ~566-617 °C[1][6]
Density ~1.702 g/cm³[1][5]
CAS Number 5404-86-4[3][4]
Tautomerism

Like many purine derivatives, this compound can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the purine ring system.[7][8] The most common tautomers are the N7-H and N9-H forms. The equilibrium between these forms can be influenced by factors such as the solvent environment and substitution on the purine ring.[7][9] While the 7H-purin-6-ylhydrazine and 9H-purin-6-ylhydrazine are frequently referenced, computational and spectroscopic studies on related purines suggest that the N9-H tautomer is often more stable.[3][8][10]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of this compound and its derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR, characteristic signals appear for the purine ring protons (C2-H and C8-H) and the protons of the hydrazino group.[4][11]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to N-H stretching vibrations of the amino and hydrazino groups, as well as C=N and C=C stretching vibrations within the purine ring.[11][12]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the compound and its derivatives.[4][12]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic substitution of 6-chloropurine with hydrazine hydrate.[4][13] The chlorine atom at the 6-position of the purine ring is highly susceptible to nucleophilic attack, making this a straightforward and high-yielding reaction.[13]

G cluster_workflow Synthesis Workflow: 6-Chloropurine to this compound start Start Materials: 6-Chloropurine Hydrazine Hydrate reaction Nucleophilic Substitution Solvent (e.g., Ethanol) Room Temperature start->reaction Combine workup Reaction Work-up (Cooling, Filtration) reaction->workup Process product Final Product: This compound workup->product Isolate

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Rationale: This protocol utilizes the high reactivity of the C6-Cl bond in 6-chloropurine towards nucleophilic displacement by hydrazine. Anhydrous hydrazine is used to ensure a smooth reaction at room temperature, providing a high yield of the desired product.[13]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 6-chloropurine in a minimal amount of a suitable solvent like ethanol.

  • Reaction: To the solution, add an excess of hydrazine hydrate slowly while stirring. The reaction is typically exothermic. Maintain the temperature at or near room temperature.[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound. A yield of over 90% can be expected.[13]

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its hydrazino group, which can participate in a variety of transformations to generate complex heterocyclic structures.[4]

Condensation with Aldehydes and Ketones: Hydrazone Formation

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form stable (purin-6-yl)hydrazones.[4][14] This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.[15][16]

G cluster_mechanism Mechanism: Hydrazone Formation reactants This compound + Aldehyde/Ketone (R₂C=O) protonation Acid Catalysis: Protonation of Carbonyl Oxygen reactants->protonation Step 1 attack Nucleophilic Attack by Hydrazino Group protonation->attack Step 2 intermediate Tetrahedral Intermediate (Carbinolamine) attack->intermediate Step 3 dehydration Dehydration (Loss of H₂O) intermediate->dehydration Step 4 product Product: (Purin-6-yl)hydrazone dehydration->product Step 5 G cluster_cyclization Cyclization to form Triazolopurines start This compound condensation Condensation/ Cyclization start->condensation reagent Reagent (e.g., Orthoester) reagent->condensation product1 s-Triazolo[3,4-i]purine condensation->product1 rearrangement Rearrangement (Heat/Acid) product1->rearrangement Optional product2 s-Triazolo[5,1-i]purine (Isomer) rearrangement->product2

References

The Emergent Therapeutic Potential of 6-Hydrazinopurine: A Mechanistic Exploration in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer therapeutics is in a perpetual state of evolution, demanding novel chemical entities with potent and selective mechanisms of action. Purine analogs have long been a cornerstone of chemotherapy, and within this class, 6-Hydrazinopurine is emerging as a compound of significant interest. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound in cancer cell lines. Drawing upon the extensive knowledge base of its close structural relatives, 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), this document elucidates the probable molecular pathways through which this compound exerts its cytotoxic effects. We delve into its role as a purine antimetabolite, its impact on DNA integrity, the induction of cell cycle arrest, and the triggering of apoptotic cell death. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical experimental frameworks to investigate this promising anticancer agent.

Introduction: The Rationale for Targeting Purine Metabolism in Cancer

Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that places an immense demand on the cellular machinery for synthesizing essential macromolecules, including DNA and RNA. Purine nucleotides, adenosine and guanosine, are the fundamental building blocks of these nucleic acids. Consequently, the intricate pathways of purine metabolism present a prime therapeutic target for selectively arresting the growth of malignant cells.

This compound belongs to the family of purine analogs, which are designed to mimic naturally occurring purines and thereby interfere with their synthesis and incorporation into nucleic acids. While specific research on this compound is still in its nascent stages, the well-documented mechanisms of other purine analogs, such as 6-mercaptopurine and 6-thioguanine, provide a strong foundation for understanding its potential anticancer activities.[1] These compounds are known to be converted intracellularly into fraudulent nucleotides that disrupt cellular processes, leading to cytotoxicity in rapidly dividing cancer cells.[1]

Postulated Mechanism of Action of this compound

Based on the established actions of related thiopurines, the anticancer effects of this compound are likely multifaceted, involving a coordinated assault on several critical cellular processes.

Inhibition of De Novo Purine Biosynthesis

A primary mechanism of action for purine analogs is the disruption of the de novo purine synthesis pathway.[2] This pathway is a multi-step process that constructs purine rings from simpler molecules. This compound, after cellular uptake, is likely metabolized to its ribonucleotide derivative. This fraudulent nucleotide can then mimic the natural purine ribonucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), and exert feedback inhibition on key enzymes in the de novo pathway, such as glutamine-phosphoribosyl pyrophosphate (PRPP) amidotransferase.[3] By shutting down this pathway, the cancer cell is starved of the essential building blocks for DNA and RNA synthesis, leading to a cessation of proliferation.

Diagram: Proposed Inhibition of Purine Synthesis by this compound

Purine_Inhibition cluster_pathway De Novo Purine Synthesis cluster_drug This compound Action Precursors Precursors PRPP PRPP Precursors->PRPP Ribose-5-Phosphate IMP IMP PRPP->IMP Multiple Steps (Glutamine-PRPP amidotransferase is a key enzyme) AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA_Synthesis DNA & RNA Synthesis dATP dATP AMP->dATP Incorporation dGTP dGTP GMP->dGTP Incorporation dATP->DNA_RNA_Synthesis Incorporation Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation dGTP->DNA_RNA_Synthesis Incorporation 6_Hydrazinopurine 6_Hydrazinopurine 6_Hydrazinopurine_Metabolite This compound Ribonucleotide 6_Hydrazinopurine->6_Hydrazinopurine_Metabolite Cellular uptake & metabolism 6_Hydrazinopurine_Metabolite->IMP Inhibits (Pseudofeedback) 6_Hydrazinopurine_Metabolite->DNA_RNA_Synthesis Incorporation as fraudulent nucleotide

Caption: Proposed mechanism of this compound in disrupting purine metabolism.

Induction of DNA Damage and Genomic Instability

Beyond inhibiting purine synthesis, it is highly probable that metabolites of this compound are incorporated into the DNA of cancer cells during replication. The integration of this unnatural base would likely disrupt the normal structure and function of the DNA helix. This can lead to a cascade of deleterious events, including:

  • DNA Strand Breaks: The presence of an abnormal purine analog can create instability in the DNA backbone, leading to single- and double-strand breaks.

  • Activation of DNA Damage Response (DDR): The cellular machinery that surveils for genomic insults will recognize the incorporated analog as damage, triggering the DDR pathway. In cancer cells with compromised DDR pathways, this can be a lethal event.

  • Mismatch Repair (MMR) Futile Cycling: The MMR system attempts to correct base mismatches. The presence of a fraudulent nucleotide can lead to a futile cycle of excision and re-synthesis, ultimately resulting in DNA breaks and apoptosis.

Cell Cycle Arrest

The disruption of DNA synthesis and the induction of DNA damage are potent signals for the activation of cell cycle checkpoints. These checkpoints are critical for maintaining genomic integrity by halting cell cycle progression to allow for DNA repair. It is anticipated that this compound treatment would lead to an accumulation of cells in the S-phase (due to inhibition of DNA replication) and/or G2/M phase of the cell cycle.[4][5] This cell cycle arrest prevents the propagation of damaged DNA to daughter cells and can be a prelude to apoptosis if the damage is irreparable. Pharmacologic inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) are known to induce G1 cell cycle arrest.[6]

Induction of Apoptosis

Ultimately, the culmination of metabolic stress, DNA damage, and cell cycle arrest is the induction of programmed cell death, or apoptosis. Purine analogs are well-documented inducers of apoptosis in various cancer cell lines.[7] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage and the inability to complete the cell cycle are potent triggers for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.

Diagram: Experimental Workflow for Investigating this compound's Mechanism of Action

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Cytotoxicity Cell Viability/Cytotoxicity Assay (MTT, Resazurin) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle DNADamage DNA Damage Assessment (γ-H2AX Staining) Treatment->DNADamage PurineMetabolism Metabolomic Analysis (LC-MS/MS of Purine Metabolites) Treatment->PurineMetabolism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis DNADamage->DataAnalysis PurineMetabolism->DataAnalysis

Caption: A generalized workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action of this compound, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay (Resazurin-Based)

This assay provides a quantitative measure of the cytotoxic effects of this compound on cancer cell lines.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaValue
A549Non-Small Cell Lung CancerValue
HCT116Colorectal CarcinomaValue
K-562Chronic Myelogenous LeukemiaValue

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlValueValueValue
This compound (IC50)ValueValueValue
This compound (2x IC50)ValueValueValue

Conclusion and Future Directions

While the precise molecular interactions of this compound are yet to be fully elucidated, the existing body of knowledge on purine analogs provides a robust framework for its proposed mechanism of action. It is highly probable that this compound exerts its anticancer effects through a multi-pronged approach involving the inhibition of purine biosynthesis, induction of DNA damage, cell cycle arrest, and apoptosis. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and further characterize the therapeutic potential of this promising compound.

Future research should focus on identifying the specific enzymes involved in the metabolic activation of this compound and its direct molecular targets. Investigating its efficacy in combination with other chemotherapeutic agents or targeted therapies could also unveil synergistic interactions and pave the way for novel cancer treatment strategies. The exploration of resistance mechanisms to this compound will be crucial for its long-term clinical development.

References

early studies on the biological activity of 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Biological Studies of 6-Hydrazinopurine

This guide provides a detailed exploration of the foundational science behind this compound (NSC 7354), a synthetic purine analog. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context, synthesis, mechanism of action, and the evolution of its biological evaluation from early concepts to modern applications.

Introduction: A Legacy of Rational Drug Design

The story of this compound is rooted in the pioneering era of rational drug design, spearheaded by Nobel laureates George Hitchings and Gertrude Elion. Their work in the mid-20th century was based on the "antimetabolite" theory: that by creating structural analogs of essential biomolecules, one could selectively disrupt pathological processes.[1][2] Hitchings and Elion's systematic investigation of purine analogs led to landmark drugs like 6-mercaptopurine (6-MP) and 6-thioguanine for leukemia.[1][2]

This compound (also known by its National Cancer Institute designation, NSC 7354) is a direct product of this scientific philosophy.[3][4] It is a structural analog of the natural purine base adenine, where the C6-amino group (-NH₂) is replaced by a hydrazino group (-NHNH₂). This seemingly minor substitution was hypothesized to be sufficient to alter its biochemical interactions, allowing it to compete with natural purines and interfere with the rapid nucleic acid synthesis characteristic of cancer cells and viruses. While the detailed results of its initial screening by the NCI are not widely documented in modern literature, the chemical scaffold has given rise to a diverse range of biologically active molecules.

Foundational Synthesis

The early and most common synthesis of this compound is a direct and efficient process, reflecting the practical chemical approaches of the time. The primary route involves the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine, with hydrazine.[3][5]

This reaction was reported as early as 1957 by Montgomery and Holum, who reacted 6-chloropurine with hydrazine hydrate.[6] The high nucleophilicity of hydrazine allows it to readily displace the chloride ion at the C6 position of the purine ring, a site that is activated toward nucleophilic attack.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 6-Chloropurine P1 This compound R1->P1 Nucleophilic Substitution R2 Hydrazine Hydrate (N₂H₄·H₂O) R2->P1 C1 Ethanol (Solvent) C2 Reflux (Heat) P2 Hydrochloric Acid (HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is based on the general methodology described for the synthesis of 9-substituted-6-hydrazinopurine derivatives.[5]

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, add 9-substituted-6-chloropurine (10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (6.0 mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the product.

  • Purification: Collect the precipitate by suction filtration. Wash the solid sequentially with cold ethanol and distilled water to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in vacuo to yield the final compound.

Core Mechanism of Biological Activity

Later mechanistic investigations into this compound and its derivatives have revealed a dual-pronged approach to its anticancer effects, targeting fundamental cellular processes required for proliferation and survival.[3]

  • Inhibition of Ribonucleotide Reductase (RR): RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting this enzyme, this compound effectively chokes off the supply of necessary precursors for DNA replication, leading to S-phase cell cycle arrest and ultimately preventing cell division. This mechanism is a hallmark of many successful antimetabolite chemotherapeutics.

  • Induction of Apoptosis: Beyond cytostatic effects, this compound derivatives have been shown to actively induce programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells. The exact signaling cascade can vary, but it often involves the activation of caspases and disruption of mitochondrial function, leading to controlled cellular dismantling.

G cluster_cell Cancer Cell cluster_pathway1 Pathway 1: DNA Synthesis Inhibition cluster_pathway2 Pathway 2: Apoptosis Induction HP This compound (or derivative) RR Ribonucleotide Reductase (RR) HP->RR Inhibits Mito Mitochondrial Pathway (e.g., Bcl-2 family) HP->Mito Triggers dNTPs Deoxyribonucleotides (dNTPs) RR->dNTPs Catalyzes DNA_Synth DNA Synthesis & Replication dNTPs->DNA_Synth Required for Arrest S-Phase Arrest DNA_Synth->Arrest Blockage leads to Casp Caspase Cascade Activation Mito->Casp Initiates Apoptosis Apoptosis Casp->Apoptosis Executes

Caption: Dual proposed mechanisms of action for this compound.

Biological Activity: An Evolving Landscape

While the parent this compound molecule established a foundation, much of its biological potential has been realized through the synthesis and evaluation of its derivatives. Research has branched into several therapeutic areas, demonstrating the versatility of this chemical scaffold.

Compound Class/Derivative Target/Activity Key Findings Reference
Purine-Hydrazone Hybrids EGFR/HER2 KinasePotent inhibition of lung (A549) and breast (SKBR-3) cancer cells. Compound 19a showed IC₅₀ values of 0.81 µM and 1.41 µM, respectively, surpassing the control drug lapatinib.[7]
N⁶-Substituted Derivatives Adenosine A₁ ReceptorSynthesis of new A₁ selective adenosine receptor agonists.[8]
Acylated Derivatives Herbicide SafenerCompound III-3 showed exceptional efficacy in protecting wheat against mesosulfuron-methyl injury.[5]
Ribonucleoside Prodrugs Hepatitis C Virus (HCV)A 5'-monophosphate prodrug exhibited potent anti-HCV activity with an EC₅₀ of 24 nM, a >1000-fold improvement over the parent nucleoside.[3] (from initial search)

Modern In Vitro Evaluation: A Representative Protocol

To assess the cytotoxic potential of a compound like this compound today, a standard cell viability assay would be employed. The following protocol describes a typical workflow using a resazurin-based assay, which measures the metabolic activity of living cells.

G cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis S1 Culture A549 lung cancer cells S2 Seed cells into 96-well plates S1->S2 S3 Incubate 24h for cell adherence S2->S3 T2 Add compound dilutions to wells (include vehicle & untreated controls) S3->T2 T1 Prepare serial dilutions of This compound in media T1->T2 T3 Incubate for 72h T2->T3 A1 Add Resazurin reagent to each well T3->A1 A2 Incubate 2-4h (Resazurin → Resorufin) A1->A2 A3 Read fluorescence on a plate reader A2->A3 D1 Normalize data to controls A3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC₅₀ value D2->D3

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Maintain human A549 lung carcinoma cells in an appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a clear-bottom 96-well microplate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated media control.

    • Return the plate to the incubator for 72 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression model.

Conclusion and Future Directions

This compound (NSC 7354) stands as a classic example of rational drug design, born from the foundational understanding of purine metabolism. While the parent molecule itself did not become a clinical drug, its chemical scaffold has proven to be remarkably fertile ground for medicinal chemistry. Early investigations, driven by the antimetabolite principle, paved the way for the development of highly potent and specific derivatives targeting a range of diseases, from cancer to viral infections. The core mechanisms—inhibition of DNA synthesis and induction of apoptosis—remain central themes in modern cancer therapy. Future research will likely continue to leverage the versatile this compound core to create novel conjugates and hybrid molecules with improved selectivity, reduced toxicity, and the ability to overcome drug resistance.

References

The Fulcrum of Innovation: 6-Hydrazinopurine as a Versatile Precursor in Modern Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nucleoside analogs represent a cornerstone of modern pharmacotherapy, particularly in the fields of antiviral and anticancer drug discovery. Their efficacy hinges on the strategic modification of the canonical nucleoside structure to interact with, inhibit, or subvert key cellular enzymes and pathways. The purine ring, a privileged scaffold, offers numerous sites for chemical elaboration. Among the diverse precursors available, 6-hydrazinopurine and its nucleoside derivatives have emerged as exceptionally versatile and powerful intermediates. The unique reactivity of the C6-hydrazino moiety serves as a synthetic linchpin, enabling efficient and often elegant transformations into a wide array of functional groups that are otherwise difficult to install. This guide provides a comprehensive technical overview of the synthesis and application of this compound nucleosides, detailing field-proven protocols and the underlying chemical principles that make this precursor an indispensable tool for medicinal chemists.

Introduction: The Strategic Importance of the C6-Position

The C6 position of the purine ring is a critical determinant of its hydrogen-bonding characteristics and interaction with enzyme active sites. Natural purines, adenine (6-amino-purine) and guanine (2-amino-6-oxy-purine), define the canonical base-pairing rules of nucleic acids. By modifying the C6 substituent, chemists can profoundly alter a nucleoside's biological activity, transforming it from a simple building block into a potent therapeutic agent.

Historically, 6-chloropurine and 6-mercaptopurine nucleosides have been the workhorse intermediates for C6 modification. However, the introduction of the hydrazino (-NHNH₂) group provides a unique reactive handle with a broader synthetic potential. Its value lies in its ability to act as a potent nucleophile, a leaving group precursor, and a building block for fused heterocyclic systems. This guide will illuminate the strategic pathways originating from this compound nucleosides, demonstrating their role in creating diverse molecular architectures for drug discovery.

The Synthetic Nexus: Accessing the this compound Nucleoside Core

Direct glycosylation of the this compound base is seldom the preferred synthetic route. The hydrazino group's high nucleophilicity and potential for side reactions can complicate the sensitive Lewis acid-catalyzed conditions of most glycosylation protocols.

Therefore, the most reliable and field-proven strategy involves a three-stage process, which begins with a more stable and well-characterized precursor, 6-chloropurine ribonucleoside. This approach ensures high regioselectivity (favoring the desired N9 isomer) and compatibility with standard protecting group strategies.

Visualizing the Core Synthetic Workflow

G cluster_0 Stage 1: Glycosylation cluster_1 Stage 2: Hydrazinolysis cluster_2 Stage 3: Derivatization Pathways A 6-Chloropurine C Protected 6-Chloropurine Ribonucleoside A->C Vorbrüggen Glycosylation (e.g., TMSOTf, MeCN) B Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) B->C D This compound Ribonucleoside (Core Precursor) C->D Hydrazine Hydrate (NH₂NH₂·H₂O) (e.g., EtOH, reflux) E 6-Azidopurine Ribonucleoside D->E Diazotization (NaNO₂, Acetic Acid) F [1,2,4]Triazolo[4,3-a]purine Ribonucleoside D->F Cyclization (e.g., Formic Acid, reflux)

Caption: Core synthetic workflow from 6-chloropurine to key nucleoside analogs via the this compound intermediate.

Key Synthetic Transformations: Protocols and Mechanistic Insights

This section details the critical steps in the synthesis and derivatization of this compound nucleosides. The protocols provided are based on established, reproducible methods from peer-reviewed literature.

Stage 1: N9-Regioselective Glycosylation (Vorbrüggen Method)

The Vorbrüggen glycosylation is the industry-standard method for forming the N-glycosidic bond between a purine and a sugar moiety. It proceeds via an in-situ silylation of the nucleobase, which enhances its solubility and nucleophilicity, followed by coupling with an activated, protected sugar in the presence of a Lewis acid catalyst.

  • Causality: Using 6-chloropurine as the substrate is advantageous due to its moderate reactivity and the chloro group's electronic properties, which favor the thermodynamically stable N9 isomer over the kinetically favored N7 isomer. The use of acyl protecting groups (e.g., benzoyl) on the ribose serves two purposes: they direct the stereochemistry to yield the desired β-anomer and prevent side reactions at the sugar's hydroxyl groups.

Exemplary Protocol: Synthesis of 2',3',5'-Tri-O-benzoyl-6-chloropurine Ribonucleoside

  • Silylation: Suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile (MeCN). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux under an inert atmosphere (N₂ or Ar) until the solution becomes clear (approx. 1-2 hours). Cool the solution to room temperature.

  • Coupling: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous MeCN.

  • Reaction: Cool the silylated purine solution to 0°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. After stirring for 15 minutes, add the sugar solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the protected nucleoside.

Stage 2: Hydrazinolysis - Formation of the Core Precursor

This step involves a nucleophilic aromatic substitution (SNAr) where the highly nucleophilic hydrazine displaces the chloride ion at the C6 position.

  • Causality: The reaction is typically run in a protic solvent like ethanol, which facilitates the displacement. Refluxing provides the necessary activation energy. The reaction is generally clean and high-yielding, as the chloride is an excellent leaving group on the electron-deficient purine ring system.

Exemplary Protocol: Synthesis of this compound Ribonucleoside

  • Reaction Setup: Dissolve the protected 6-chloropurine ribonucleoside (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (NH₂NH₂·H₂O) (5-10 eq).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Isolation: Cool the reaction mixture. The product, this compound ribonucleoside (with benzoyl groups still attached), often precipitates from the solution. The solid can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

  • Deprotection (if required): The acyl protecting groups can be removed by treating the product with a solution of sodium methoxide (NaOMe) in methanol (MeOH) or with ammonia in methanol at room temperature. The deprotected nucleoside is then purified, often by recrystallization or chromatography. A series of this compound 2'-methyl ribonucleosides have been synthesized and evaluated for inhibitory activity against the hepatitis C virus (HCV)[1].

Stage 3, Pathway A: Diazotization to 6-Azidopurine Nucleoside

The hydrazino group is readily converted into an azido group (-N₃) via reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a weak acid. The azido group is a highly valuable functional group, serving as a stable precursor for amines and as a key component in "click chemistry" (Huisgen cycloaddition).

  • Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt intermediate from the terminal amino group of the hydrazine moiety. This intermediate is unstable and rearranges, with subsequent elimination of water, to form the azide. The use of acidic conditions is critical but must be controlled to prevent degradation of the acid-labile glycosidic bond.[2]

Exemplary Protocol: Synthesis of 6-Azidopurine Ribonucleoside

  • Reaction Setup: Dissolve the this compound ribonucleoside (1.0 eq) in a mixture of acetic acid and water at 0°C.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully neutralize the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate. Purify the crude product by silica gel chromatography.

Stage 3, Pathway B: Cyclization to[2][3][4]Triazolo[4,3-a]purine Nucleoside

The hydrazino group provides both nucleophiles necessary for the formation of a new heterocyclic ring. By reacting with a one-carbon electrophile, such as formic acid or triethyl orthoformate, the hydrazino group can be cyclized to form a fused triazole ring system. These fused systems often exhibit unique biological activities.

  • Causality: In this reaction, the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent dehydration and intramolecular cyclization, where the second nitrogen of the hydrazine attacks the C6 carbon of the purine ring, leads to the formation of the fused triazolo-purine system.

Exemplary Protocol: Synthesis of a[2][3][4]Triazolo[4,3-a]purine Ribonucleoside

  • Reaction Setup: Suspend the this compound ribonucleoside (1.0 eq) in formic acid (used as both reagent and solvent).

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture and evaporate the excess formic acid under reduced pressure. The residue can be co-evaporated with toluene to remove azeotropically any remaining acid.

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the fused heterocyclic nucleoside.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations described. Yields are representative and can vary based on the specific substrate and scale.

Transformation Key Reagents Solvent Temp. Typical Yield Reference Insight
Glycosylation 6-Chloropurine, Protected Ribose, TMSOTfMeCN0°C to RT60-85%N9 regioselectivity is favored under thermodynamic control.[5]
Hydrazinolysis 6-Chloropurine Nucleoside, NH₂NH₂·H₂OEtOHReflux>90%A clean and efficient SNAr displacement.[1]
Diazotization This compound Nucleoside, NaNO₂, AcOHAcOH/H₂O0°C70-90%Forms an unstable 6-hydrazino derivative that is treated with nitrous acid.[2]
Cyclization This compound Nucleoside, HCOOHFormic AcidReflux75-95%Acid-catalyzed reaction leads to the formation of the triazole ring.[2][3][6]

Conclusion and Future Perspectives

This compound nucleosides are not merely synthetic intermediates; they are strategic fulcrums upon which diverse and complex molecular libraries can be built. The straightforward access from common 6-chloropurine precursors, combined with the predictable and high-yielding reactivity of the hydrazino group, makes this an exceptionally reliable platform for nucleoside analog synthesis. The ability to pivot from a single precursor to potent functional groups like azides or to construct novel fused heterocyclic systems underscores its value.

As the demand for novel antiviral and anticancer agents continues to grow, the importance of versatile and efficient synthetic strategies cannot be overstated. The methods detailed in this guide demonstrate that the this compound scaffold is a field-proven and powerful tool, enabling researchers and drug development professionals to rapidly access novel chemical space and accelerate the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Hydrazinopurine in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the aqueous solubility and stability of 6-Hydrazinopurine, a heterocyclic compound of interest in biochemical research and as a synthetic intermediate.[1][2] Given that robust preformulation data is foundational to any successful research endeavor, this document outlines the causal logic behind experimental design and furnishes detailed, field-proven protocols for generating reliable and reproducible data.

While specific experimental data for this compound is not extensively published, the principles and methodologies detailed herein are based on established best practices for purine analogs and other heterocyclic small molecules.[3][4] These protocols are designed to be self-validating, ensuring a high degree of scientific integrity.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its utility in biological assays and its potential as a therapeutic agent. Low solubility can lead to unreliable in vitro results and poor bioavailability.[5][6][7] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[5][6] It often overestimates the true solubility because it may not allow sufficient time for the compound to form a stable crystalline precipitate, instead forming an amorphous solid.[8] This measurement is most useful in the early stages of discovery for ranking compounds.[9]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[8][9] It is determined over a longer incubation period (e.g., 24 hours) and is crucial for lead optimization and formulation development.[5][9]

Factors Influencing Solubility

The solubility of ionizable compounds like this compound is highly dependent on pH.[7] Therefore, assessment in various biological buffers is crucial. Common buffers include Phosphate-Buffered Saline (PBS, pH ~7.4), Tris (pH ~7.0-9.0), and HEPES (pH ~6.8-8.2), each selected to mimic different physiological or experimental conditions.[10][11] The buffer components themselves can also influence solubility and stability.[12][13][14]

Experimental Workflow for Solubility Determination

A robust workflow ensures that results are both accurate and reproducible. The following diagram outlines a comprehensive process for determining both kinetic and thermodynamic solubility.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Compound This compound (Solid) Stock Prepare 10 mM Stock in 100% DMSO Compound->Stock Thermo_Add Add Excess Solid Compound to Buffers Compound->Thermo_Add Kin_Add Add DMSO Stock to Buffers in 96-well plate (e.g., 5% DMSO final) Stock->Kin_Add Buffers Prepare Biological Buffers (e.g., PBS, Tris, HEPES) Buffers->Kin_Add Buffers->Thermo_Add Kin_Incubate Incubate (e.g., 2h at 25°C) with shaking Kin_Add->Kin_Incubate Kin_Filter Filter to remove precipitate (Solubility Filter Plate) Kin_Incubate->Kin_Filter Kin_Analyze Quantify Filtrate (UV-Vis or LC-MS) Kin_Filter->Kin_Analyze Thermo_Incubate Incubate (e.g., 24h at 25°C) with shaking to reach equilibrium Thermo_Add->Thermo_Incubate Thermo_Filter Filter to remove solid (Syringe filter or Centrifugation) Thermo_Incubate->Thermo_Filter Thermo_Analyze Quantify Supernatant (HPLC-UV) Thermo_Filter->Thermo_Analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility and is considered the most accurate method.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials, each containing 1 mL of a different biological buffer (e.g., PBS pH 7.4, 50 mM Tris pH 8.0, 50 mM HEPES pH 7.0). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[5]

  • Phase Separation: After incubation, remove the undissolved solid. This is a critical step. Use either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). The goal is to obtain a clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute an aliquot of the clear supernatant from Step 3 into the analysis solvent.

    • Analyze the standards and the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Purine analogs typically have a strong UV absorbance around 254-270 nm.[15][16]

  • Calculation: Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Data Presentation: Expected Solubility of this compound

The following table illustrates how to present the resulting data. Note: These are hypothetical values for illustrative purposes.

Buffer SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
50 mM Phosphate (PBS)7.42515.0100
50 mM Tris-HCl8.02522.5150
50 mM HEPES7.02512.080
50 mM Acetate5.02575.1500

Part 2: Chemical Stability Assessment

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[17][18] Stability studies, particularly forced degradation studies, are designed to identify potential degradation pathways and products.[18][19][20] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) for pharmaceutical development.[19][20][21]

Key Degradation Pathways

For a molecule like this compound, potential degradation pathways in aqueous buffers include:

  • Hydrolysis: Cleavage of bonds by water, which can be catalyzed by acidic or basic conditions.[22][23] The hydrazino group or the purine ring itself could be susceptible.

  • Oxidation: Degradation in the presence of oxidizing agents. The electron-rich purine ring system can be susceptible to oxidation.

Experimental Workflow for Stability Assessment

This workflow outlines a forced degradation study to assess the stability of this compound under various stress conditions.

G cluster_setup Experimental Setup cluster_conditions Stress Conditions (Incubate at 40°C) cluster_analysis Analysis Start Prepare 100 µM solution of This compound in each test buffer C1 Buffer pH 7.4 (Control) Start->C1 C2 Buffer + Acid (e.g., pH 3.0) Start->C2 C3 Buffer + Base (e.g., pH 9.0) Start->C3 C4 Buffer + Oxidant (e.g., 3% H₂O₂) Start->C4 Sample Take aliquots at time points (0, 2, 4, 8, 24, 48 hours) C1->Sample C2->Sample C3->Sample C4->Sample Analyze Quantify remaining this compound using a Stability-Indicating HPLC Method Sample->Analyze Plot Plot % Remaining vs. Time and Calculate Half-Life (t½) Analyze->Plot

Caption: Workflow for a forced degradation stability study.

Protocol 2: Forced Degradation Study in Biological Buffers

This protocol uses a stability-indicating HPLC method, which is crucial for separating the parent compound from any potential degradants, ensuring accurate quantification.[17][18]

Methodology:

  • Method Development: Develop a stability-indicating HPLC-UV method capable of resolving this compound from its potential degradation products. This typically involves testing different mobile phases and gradients. A reverse-phase C18 column is a common starting point.[15][24]

  • Sample Preparation: Prepare a solution of this compound (e.g., 100 µM) in the desired biological buffer (e.g., PBS, pH 7.4). This will serve as the control.

  • Stress Conditions: Aliquot the solution from Step 2 into separate vials for each stress condition:

    • Acidic: Adjust pH to ~3.0 with 0.1 M HCl.

    • Basic: Adjust pH to ~9.0 with 0.1 M NaOH.

    • Oxidative: Add hydrogen peroxide to a final concentration of 3%.[19]

    • Thermal: Use the control solution from Step 2.

  • Incubation: Place all vials in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. Immediately quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute into the HPLC mobile phase to halt further degradation.

  • HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A target degradation of 5-20% is ideal for accurately identifying degradation pathways.[19]

    • Plot the natural logarithm of the percent remaining versus time. For first-order degradation kinetics, the slope of this line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation: Expected Stability Profile of this compound

The following table illustrates how to summarize the stability data. Note: These are hypothetical values for illustrative purposes.

ConditionBufferTemperature (°C)Calculated Half-Life (t½) in hoursDegradation after 48h (%)
ControlPBS, pH 7.440> 500< 5%
AcidicPBS, pH 3.0407240%
BasicPBS, pH 9.04015020%
OxidativePBS, pH 7.4 + 3% H₂O₂4012> 90%

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound. Based on the principles outlined and the nature of purine analogs, it is anticipated that this compound will exhibit pH-dependent solubility and may be susceptible to degradation under harsh acidic and oxidative conditions.

Key Recommendations for Researchers:

  • Solubility: Always determine the thermodynamic solubility in the specific buffer system and at the temperature of your planned experiment. Prepare stock solutions in DMSO, but ensure the final concentration in aqueous buffer is low (typically <1%) to avoid co-solvent effects.[25]

  • Stability: Prepare fresh solutions of this compound in your biological buffer for critical experiments. For storage, prefer frozen (-20°C or -80°C) aliquots of a high-concentration DMSO stock. Avoid storing dilute aqueous solutions for extended periods, especially at room temperature.

  • Methodology: Always use a validated, stability-indicating analytical method for quantification to ensure that you are measuring the intact parent compound and not co-eluting degradants.

By adhering to these principles and protocols, researchers can generate high-quality, reliable data, ensuring the integrity of their scientific outcomes and accelerating their research and development efforts.

References

An In-Depth Technical Guide to the Initial Investigations of 6-Hydrazinopurine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interfere with key cellular processes, such as nucleic acid synthesis and cell signaling, leading to cytotoxic or antiviral effects.[1] Within this important class of molecules, 6-Hydrazinopurine emerges as a compound of significant interest due to its versatile chemical nature and potential as a scaffold for drug design. This guide provides a comprehensive technical overview of the initial investigative pathways for evaluating the therapeutic potential of this compound, drawing upon established methodologies and insights from the broader field of purine analog research.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but a strategic framework for the initial exploration of this compound's biological activities, grounded in scientific rationale and practical application.

Rationale for Investigating this compound

The therapeutic potential of this compound stems from its structural analogy to natural purines like adenine and guanine. This allows it to be recognized by and interact with enzymes involved in purine metabolism and nucleic acid synthesis. The primary hypothesis is that this compound, either directly or after metabolic activation, can act as an antimetabolite, disrupting these vital cellular pathways.

Furthermore, the hydrazine moiety at the 6-position offers a reactive handle for the synthesis of a diverse library of derivatives.[2] This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas

Initial investigations into this compound and its derivatives have suggested potential applications in:

  • Oncology: As with many purine analogs, this compound is expected to exhibit cytotoxic effects against rapidly proliferating cancer cells.[1]

  • Virology: The interference with nucleic acid synthesis makes it a candidate for antiviral therapy, particularly against viruses that rely on host cell machinery for replication.[3]

Proposed Mechanism of Action: A Multi-pronged Approach

The therapeutic effects of purine analogs are often multifaceted.[4] For this compound, several potential mechanisms of action warrant investigation.

Interference with Nucleic Acid Synthesis

This is the most probable mechanism of action. Like its well-studied relatives, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), this compound is likely a prodrug that requires intracellular activation.[4]

This compound This compound Metabolite_1 Metabolite_1 This compound->Metabolite_1 Metabolic Activation (e.g., Phosphorylation) Inhibition_of_de_novo_purine_synthesis Inhibition_of_de_novo_purine_synthesis Metabolite_1->Inhibition_of_de_novo_purine_synthesis Feedback Inhibition Incorporation_into_DNA_RNA Incorporation_into_DNA_RNA Metabolite_1->Incorporation_into_DNA_RNA Substrate Mimicry Decreased_dNTP_pool Decreased_dNTP_pool Inhibition_of_de_novo_purine_synthesis->Decreased_dNTP_pool Chain_Termination_or_Mismatch Chain_Termination_or_Mismatch Incorporation_into_DNA_RNA->Chain_Termination_or_Mismatch Apoptosis Apoptosis Decreased_dNTP_pool->Apoptosis Chain_Termination_or_Mismatch->Apoptosis cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Antiviral Screening MTT_Assay MTT Assay (Broad Panel of Cancer Cell Lines) Cell_Cycle_Analysis Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay MTT_Assay->Apoptosis_Assay Antiviral_Assay Antiviral Activity Assay (e.g., HCV Replicon System) MTT_Assay->Antiviral_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., RNR, Polymerase) Cell_Cycle_Analysis->Enzyme_Inhibition_Assay cluster_0 Preclinical In Vivo Evaluation Xenograft_Model Cancer Xenograft Model (e.g., in nude mice) PK_Study Pharmacokinetic Study (e.g., in rats or mice) Xenograft_Model->PK_Study Toxicity_Study Acute and Chronic Toxicity Studies PK_Study->Toxicity_Study

References

6-Hydrazinopurine: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydrazinopurine, a synthetically derived purine analog, holds a significant position in the landscape of medicinal chemistry and drug discovery. Born from the pioneering era of rational drug design, its unique chemical architecture has served as a versatile scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and virology. This in-depth technical guide provides a comprehensive overview of this compound, from its historical roots in the groundbreaking work of Nobel laureates Gertrude Elion and George Hitchings to its synthesis, physicochemical properties, and multifaceted biological activities. We will explore its mechanism of action as a purine antimetabolite, its role as a key intermediate in the synthesis of diverse heterocyclic systems, and provide detailed experimental protocols for its preparation and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule and its potential in contemporary therapeutic research.

A Legacy of Rational Drug Design: The Historical Perspective

The story of this compound is intrinsically linked to the revolutionary concept of "rational drug design," a paradigm shift in pharmacology pioneered by George Hitchings and Gertrude Elion at the Burroughs Wellcome Research Laboratories.[1][2][3] Their work, which earned them the 1988 Nobel Prize in Physiology or Medicine, moved away from the then-prevalent trial-and-error approach to drug discovery.[4][5] Instead, they focused on understanding the fundamental biochemical pathways of cells, particularly the synthesis of nucleic acids, and then designing molecules that could selectively interfere with these processes in pathogenic cells or cancer cells.[1][2][3]

Their research centered on the synthesis and evaluation of purine and pyrimidine analogs, molecules that mimic the natural building blocks of DNA and RNA.[1][3][5] By introducing subtle modifications to the purine scaffold, they created "antimetabolites" that could be mistakenly incorporated into cellular machinery, leading to the disruption of DNA replication and cell growth.[2][5] This approach led to the development of a cascade of groundbreaking drugs, including the anti-leukemic agents 6-mercaptopurine (6-MP) and thioguanine, the gout medication allopurinol, and the immunosuppressant azathioprine.[1][5]

While not as widely known as some of its more famous chemical cousins, this compound emerged from this fertile period of research as a valuable and reactive intermediate. Its synthesis, a logical extension of the methodologies developed for other purine analogs, provided a chemical handle—the hydrazino group—that opened up new avenues for creating a diverse array of purine derivatives with unique biological activities.

Synthesis and Physicochemical Properties

The primary and most common method for synthesizing this compound involves the nucleophilic substitution of a halogen at the 6-position of the purine ring with hydrazine. The readily available precursor for this reaction is 6-chloropurine.

Synthesis of 6-Chloropurine (Precursor)

6-Chloropurine can be synthesized from hypoxanthine through chlorination using a reagent such as phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a tertiary amine, like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

Experimental Protocol: Synthesis of 6-Chloropurine

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Methylene chloride (CH₂Cl₂)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine and an excess of phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours) until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool to room temperature.

  • Carefully add the reaction mixture to a beaker of crushed ice to quench the excess phosphorus oxychloride.

  • Adjust the pH of the resulting solution to neutral or slightly basic with a suitable base (e.g., sodium hydroxide solution) to precipitate the 6-chloropurine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloropurine.

Synthesis of this compound

The conversion of 6-chloropurine to this compound is a straightforward nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloropurine

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve 6-chloropurine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure this compound.

Physicochemical Properties

This compound is typically a yellow solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₆N₆--INVALID-LINK--
Molecular Weight 150.14 g/mol --INVALID-LINK--
Appearance Yellow Solid--INVALID-LINK--
Melting Point >300 °C (decomposes)--INVALID-LINK--
Solubility Soluble in DMSO.[Various supplier data]
pKa (Predicted)(Data not readily available)
LogP (Predicted)(Data not readily available)

Note: Experimental values for pKa and LogP are not consistently reported in the literature; predicted values can be calculated using various software packages.

Mechanism of Action: A Purine Antimetabolite

The biological activity of this compound and its derivatives stems from its structural similarity to the natural purine bases, adenine and guanine. This allows it to act as an antimetabolite, interfering with the de novo purine biosynthesis pathway and the subsequent synthesis of nucleic acids.

The proposed mechanism of action involves several key steps:

  • Cellular Uptake: this compound enters the cell, likely through nucleobase transporters.

  • Metabolic Activation: Inside the cell, it can be metabolized by enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to its corresponding ribonucleotide.

  • Inhibition of Purine Synthesis: The resulting nucleotide analog can inhibit key enzymes involved in the de novo synthesis of purines, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase. This enzyme catalyzes the committed step in purine biosynthesis. By inhibiting this enzyme, the cell's supply of purine nucleotides is depleted.

  • Incorporation into Nucleic Acids: The triphosphate form of the this compound ribonucleotide can be incorporated into DNA and RNA during replication and transcription. This incorporation can disrupt the structure and function of these nucleic acids, leading to chain termination, mutations, and ultimately, cell cycle arrest and apoptosis.

MechanismOfAction

Applications in Drug Discovery and Chemical Biology

The true value of this compound in the scientific community lies in its utility as a versatile building block for the synthesis of a wide range of purine derivatives with diverse biological activities. The reactive hydrazino group provides a convenient point of attachment for various functional groups and heterocyclic rings.

Anticancer Drug Discovery

The primary therapeutic area where this compound derivatives have been explored is oncology. The rationale is to leverage the antimetabolite properties of the purine core while modifying the appended groups to enhance potency, selectivity, and pharmacokinetic properties.

  • Synthesis of Triazolopurines: The hydrazino group can be readily cyclized with various reagents to form fused triazole rings, leading to the formation of triazolopurines. These compounds have shown significant anticancer activity.

SynthesisWorkflow

Antiviral Research

Derivatives of this compound have also shown promise as antiviral agents. For example, this compound 2'-methyl ribonucleosides and their 5'-monophosphate prodrugs have been investigated as inhibitors of the hepatitis C virus (HCV).[1] The prodrug approach is particularly interesting as it can enhance the cellular uptake and metabolic activation of the parent compound.

The antiviral mechanism of action is thought to be similar to its anticancer effects, involving the inhibition of viral nucleic acid synthesis. By mimicking natural purine nucleosides, the this compound derivatives can be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.

Chemical Biology and Probe Development

The reactive nature of the hydrazine group makes this compound a useful tool in chemical biology for the development of molecular probes. Hydrazines can react with various functional groups, allowing for the attachment of reporter molecules such as fluorophores or biotin tags. These probes can be used to study the localization and interactions of purine-binding proteins and enzymes within the cell.

Future Perspectives and Conclusion

This compound, a molecule with a rich history rooted in the golden age of rational drug design, continues to be a relevant and valuable tool in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazino group provide a versatile platform for the creation of diverse libraries of purine derivatives. While much of the focus has been on its anticancer and antiviral potential, the applications of this compound in other therapeutic areas, such as immunology and neurodegenerative diseases, remain largely unexplored.

Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the purine core and the appended functionalities will be crucial for optimizing the potency and selectivity of this compound derivatives.

  • Prodrug Strategies: The development of novel prodrugs will be important for improving the pharmacokinetic properties and targeted delivery of these compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with other established therapeutic agents could lead to more effective treatment regimens.

  • Chemical Biology Applications: The design and synthesis of new this compound-based probes will facilitate a deeper understanding of purine metabolism and its role in disease.

References

Methodological & Application

6-Hydrazinopurine protocol for TUC-seq analysis of RNA decay

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Measuring RNA Decay Dynamics with 6-Hydrazinopurine (6HP) TUC-seq

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Dynamics of the Transcriptome

The steady-state level of an RNA molecule is a reflection of the delicate balance between its synthesis and degradation. Gene expression profiling through standard RNA sequencing provides a static snapshot of the transcriptome, obscuring the underlying kinetics of RNA transcription, processing, and decay.[1][2][3] To truly understand the regulatory networks that govern cellular function and disease, it is imperative to dissect these dynamic processes. Metabolic labeling of nascent RNA with nucleotide analogs offers a powerful strategy to track RNA populations over time within intact cells.[4][5]

This application note provides a comprehensive protocol for Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (TUC-seq) utilizing the purine analog 6-thioguanosine (6sG). Upon incorporation into newly transcribed RNA, 6sG is chemically converted to a this compound (6HP) derivative.[6][7] This modified purine is read as adenosine by reverse transcriptase during library preparation, introducing a specific G-to-A conversion signature in the sequencing data. This allows for the precise identification and quantification of newly synthesized RNA, enabling the calculation of transcript-specific decay rates. The chemical conversion is also compatible with the widely used 4-thiouridine (4sU) analog, which is converted to cytidine (U-to-C conversion), paving the way for powerful dual-labeling strategies (TUC-seq DUAL) for highly accurate measurements of RNA lifetimes.[6][7][8][9]

This guide will detail the principles of the 6HP TUC-seq method, provide a step-by-step experimental protocol, and discuss key considerations for successful implementation and data analysis.

Principle of the Method: Chemical Recoding of 6-Thioguanosine

The TUC-seq method for 6sG-labeled RNA is a multi-step process that begins with the metabolic labeling of cells and culminates in the bioinformatic analysis of G-to-A conversions in sequencing reads.

  • Metabolic Labeling: Cells are incubated with 6-thioguanosine (6sG), a thiolated analog of guanosine. Cellular enzymes convert 6sG into 6sG-triphosphate, which is then incorporated into newly transcribed RNA by RNA polymerases in place of guanosine.[6][7]

  • RNA Isolation: Total RNA is extracted from the cells, containing a mixture of pre-existing, unlabeled RNA and newly synthesized, 6sG-containing RNA.

  • Chemical Conversion: The isolated RNA is subjected to a two-step chemical treatment. First, an osmium tetroxide (OsO₄) and ammonium chloride (NH₄Cl) solution oxidizes the 6sG to 6-sulfoguanosine (6soG). This intermediate is then treated with a buffered hydrazine solution, which quantitatively substitutes the sulfonate group to form a stable this compound (A') derivative.[10][11]

  • Reverse Transcription and Sequencing: During reverse transcription for sequencing library preparation, the this compound base is read as an adenosine (A). This results in a G-to-A conversion at the positions where 6sG was incorporated.

  • Data Analysis: The resulting sequencing reads are aligned to a reference genome. The frequency of G-to-A conversions is then used to distinguish newly synthesized transcripts from the pre-existing RNA pool, allowing for the calculation of RNA decay rates.

The following diagram illustrates the core chemical transformation in the 6HP TUC-seq protocol.

TUC_seq_Chemistry cluster_0 Chemical Conversion cluster_1 Sequencing Readout 6sG_RNA 6-Thioguanosine (6sG) in RNA 6soG_RNA 6-Sulfoguanosine (6soG) Intermediate 6sG_RNA->6soG_RNA OsO4 / NH4Cl 6HP_RNA This compound (A') in RNA 6soG_RNA->6HP_RNA Hydrazine (pH 8.9) RT Reverse Transcription 6HP_RNA->RT Sequencing G > A Conversion in Sequencing Data RT->Sequencing

Caption: Chemical conversion of 6sG to this compound in TUC-seq.

Experimental Protocol

This protocol is designed for mammalian cell culture but can be adapted for other systems. It is crucial to optimize labeling conditions for each cell type to minimize toxicity and ensure efficient incorporation.[1]

Part 1: Cell Culture and Metabolic Labeling
  • Cell Seeding: The day before the experiment, seed cells at a density that allows for exponential growth throughout the labeling and chase periods (typically 50-80% confluency at the time of labeling).[1]

  • Preparation of 6sG Stock Solution: Prepare a 100 mM stock solution of 6-thioguanosine (e.g., Sigma-Aldrich) in DMSO. Store in small aliquots at -20°C, protected from light.

  • Pulse Labeling:

    • Warm the required volume of cell culture medium to 37°C.

    • Add the 6sG stock solution to the pre-warmed medium to a final concentration of 100-200 µM.

    • Expert Tip: The optimal concentration and duration of labeling should be determined empirically for your cell line. High concentrations or prolonged exposure can be cytotoxic.

    • Remove the old medium from the cells and replace it with the 6sG-containing medium.

    • Incubate the cells for the desired pulse duration (e.g., 2-4 hours for decay measurements).

  • Chase (for decay rate measurement):

    • After the pulse, remove the 6sG-containing medium.

    • Wash the cells twice with 1X PBS to remove any residual 6sG.

    • Add fresh, pre-warmed medium containing a high concentration of standard guanosine (e.g., 10 mM) to outcompete any remaining intracellular 6sG.

    • Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).

  • Cell Lysis and RNA Extraction:

    • At each time point, lyse the cells directly on the plate using TRIzol reagent or a similar lysis buffer.

    • Extract total RNA according to the manufacturer's protocol.

    • Expert Tip: Ensure high-quality, intact RNA is obtained. Perform a DNase treatment (e.g., TURBO DNase) to remove any contaminating genomic DNA.[12] Assess RNA integrity using a Bioanalyzer or similar system.

Part 2: 6sG to this compound Conversion

This chemical conversion is the core of the TUC-seq method and should be performed in a chemical fume hood with appropriate personal protective equipment, as OsO₄ is highly toxic and volatile.

Reagent Preparation:

ReagentStock ConcentrationWorking ConcentrationPreparation Notes
Ammonium Chloride (NH₄Cl)2 M180 mMPrepare fresh in nuclease-free water.
Osmium Tetroxide (OsO₄)2% (w/v) in water0.45 mMCommercially available ampoules. Handle with extreme caution.
Hydrazine SolutionHydrazine hydrate~1 M, pH 8.9Prepare by diluting hydrazine hydrate in a buffer (e.g., Tris-HCl) and adjusting the pH. Prepare fresh.

Conversion Reaction:

  • In a nuclease-free tube, combine 5-10 µg of total RNA with NH₄Cl to a final concentration of 180 mM and OsO₄ to a final concentration of 0.45 mM in a total volume of 50-100 µL.[13]

  • Incubate the reaction at 40°C for 2 hours.[11]

  • Purify the RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or by ethanol precipitation to remove the OsO₄ and NH₄Cl.

  • Resuspend the RNA pellet in the buffered hydrazine solution.

  • Incubate at 40°C for 2 hours.[11]

  • Perform a final RNA cleanup to remove the hydrazine. Elute the purified, converted RNA in nuclease-free water.

Part 3: Library Preparation and Sequencing
  • Use the converted RNA as input for a standard RNA sequencing library preparation protocol (e.g., Illumina TruSeq Stranded mRNA or Quant-seq 3' mRNA-Seq).

  • Expert Tip: The choice of library preparation kit can influence the results. For example, 3' end sequencing methods like Quant-seq can be cost-effective for quantifying changes in mRNA abundance.[4]

  • Perform high-throughput sequencing on an Illumina platform, aiming for sufficient sequencing depth to accurately quantify G-to-A conversions.

Data Analysis Workflow

The analysis of TUC-seq data requires a specialized bioinformatic pipeline to identify and quantify G-to-A conversions and calculate RNA decay rates.

TUC_Seq_Data_Analysis Raw_Reads 1. Raw Sequencing Reads (FASTQ) QC 2. Quality Control & Trimming Raw_Reads->QC Alignment 3. Genome Alignment (e.g., STAR) QC->Alignment Mutation_Calling 4. Identify G>A Conversions Alignment->Mutation_Calling Read_Categorization 5. Categorize Reads (New vs. Old) Mutation_Calling->Read_Categorization Decay_Modeling 6. Calculate RNA Decay Rates Read_Categorization->Decay_Modeling

Caption: Bioinformatic pipeline for 6HP TUC-seq data analysis.

  • Preprocessing: Raw sequencing reads in FASTQ format are first assessed for quality and trimmed to remove adapters and low-quality bases.

  • Alignment: The cleaned reads are aligned to the reference genome using a splice-aware aligner like STAR.

  • Mutation Annotation: Aligned reads (in BAM/SAM format) are analyzed to identify and count G-to-A mismatches relative to the reference genome. Scripts for this purpose are often custom or available in repositories like GitHub.[14][15]

  • Read Classification: Based on the number of G-to-A conversions, reads are classified as originating from "new" (6sG-containing) or "old" (unlabeled) transcripts.

  • Decay Rate Calculation: The fraction of new RNA for each transcript is calculated at each time point of the chase. These values are then fitted to a one-phase decay model to determine the RNA half-life (t₁/₂) for each transcript.[16][17]

Trustworthiness and Self-Validation

To ensure the reliability of your TUC-seq results, incorporate the following controls and validation steps:

  • Unlabeled Control: Process a sample of RNA from cells that were not treated with 6sG. This will establish the background G-to-A error rate of the polymerase and sequencer.

  • Spike-in Controls: Include in vitro transcribed RNA with and without 6sG incorporation at known ratios. This can validate the efficiency of the chemical conversion and the accuracy of the data analysis pipeline.

  • qPCR Validation: Validate the decay rates of a subset of high- and low-turnover genes, as determined by TUC-seq, using an independent method like RT-qPCR following transcriptional inhibition (e.g., with Actinomycin D).[18]

  • Toxicity Assessment: Before the main experiment, perform a dose-response curve to determine the highest concentration of 6sG that does not adversely affect cell viability or proliferation.[1]

Conclusion and Future Perspectives

The this compound TUC-seq protocol provides a robust and precise method for measuring transcriptome-wide RNA decay rates. By recoding metabolically incorporated 6sG into a distinct sequencing signature, this technique circumvents the need for physical separation of labeled RNA, reducing experimental bias and improving scalability.[3][4] The compatibility with 4sU labeling in TUC-seq DUAL experiments further enhances the precision of RNA lifetime measurements.[6][7] As our understanding of the epitranscriptome grows, methods like TUC-seq will be invaluable for dissecting the complex layers of gene regulation that are critical for both basic research and the development of novel therapeutics.

References

Application Notes and Protocols: Quantifying Nascent RNA Transcription Rates Using 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of nascent RNA transcription provides a dynamic snapshot of the cellular response to stimuli and is crucial for understanding gene regulation. This guide details a powerful method for quantifying nascent RNA transcription rates using 6-Hydrazinopurine (6HP), a purine analog that is metabolically incorporated into newly synthesized RNA. We provide a comprehensive overview of the underlying mechanism, detailed step-by-step protocols for labeling, enrichment, and analysis, and expert insights into experimental design and data interpretation. The 6HP-based method offers a robust and minimally perturbative approach to investigate the kinetics of transcription, making it an invaluable tool for basic research and drug development.

Introduction: The Importance of Measuring Nascent Transcription

The steady-state level of cellular RNA is a result of the balance between RNA synthesis and decay. To truly understand the dynamics of gene expression, it is essential to decouple these two processes. Measuring the rate of nascent RNA transcription provides a direct readout of the transcriptional output of a cell at a given moment, offering insights into the immediate effects of cellular signaling, drug treatment, or environmental stress.

Traditional methods for studying transcription often rely on inhibiting RNA polymerase II, which can have pleiotropic and confounding effects on cellular physiology. The development of metabolic labeling techniques using nucleoside analogs has revolutionized the field by allowing for the specific tagging and isolation of newly transcribed RNA without the need for transcriptional inhibitors[1][2]. While methods utilizing analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU) are well-established, this compound (6HP) presents a valuable alternative, particularly for studies where a purine analog is preferred.

The this compound (6HP) Method: Mechanism and Advantages

The 6HP-based approach to nascent RNA labeling is centered on the metabolic incorporation of this purine analog into newly synthesized RNA transcripts. Once incorporated, the unique hydrazine moiety of 6HP allows for highly specific and efficient chemoselective ligation to a biotin probe, enabling the subsequent enrichment and quantification of the nascent RNA population.

Mechanism of 6HP Incorporation and Biotinylation

The process begins with the introduction of 6HP to cultured cells. The cells readily take up 6HP, which is then converted into its triphosphate form by the cellular salvage pathway. RNA polymerase II subsequently incorporates this compound triphosphate into elongating RNA chains in place of adenosine or guanosine.

Following a labeling period, total RNA is extracted from the cells. The 6HP-labeled nascent RNA is then selectively biotinylated through a chemoselective reaction between the hydrazine group of 6HP and an aldehyde-bearing biotin molecule. This reaction forms a stable hydrazone bond, covalently attaching biotin to the nascent RNA. The biotinylated RNA can then be efficiently isolated from the total RNA pool using streptavidin-coated magnetic beads.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[this compound (6HP) added to cell culture] --> B{Cellular Uptake and Metabolism}; B --> C[Incorporation of 6HP into nascent RNA by RNA Polymerase II]; C --> D[Isolation of Total RNA]; D --> E{Chemoselective Ligation}; E --> F[Biotinylation of 6HP-labeled RNA with Aldehyde-Biotin]; F --> G[Streptavidin-based Enrichment of Nascent RNA]; G --> H[Downstream Analysis: RT-qPCR, RNA-seq]; } caption [Experimental workflow for 6HP-based nascent RNA analysis.]

Advantages of the 6HP Method
  • Minimal Perturbation: As a purine analog, 6HP is incorporated into RNA with minimal disruption to the transcriptional machinery and cellular processes.

  • High Specificity: The chemoselective ligation of the hydrazine group to an aldehyde-biotin probe ensures highly specific labeling of nascent RNA, reducing background signal.[3][4]

  • Versatility: The enriched nascent RNA can be used in a variety of downstream applications, including RT-qPCR for targeted gene analysis and RNA-sequencing for transcriptome-wide profiling.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of a 6HP-based nascent RNA transcription rate study.

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol describes the incubation of cultured cells with 6HP to label newly transcribed RNA.

Materials:

  • This compound (6HP)

  • Cell culture medium appropriate for your cell line

  • Cultured cells

Procedure:

  • Prepare a stock solution of 6HP in a suitable solvent (e.g., DMSO).

  • Culture cells to the desired confluency.

  • Add 6HP to the cell culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line, but a starting range of 100-500 µM is recommended.

  • Incubate the cells for the desired labeling period. The incubation time will depend on the specific research question and the turnover rate of the RNA of interest. For rapidly transcribed genes, a short pulse of 15-60 minutes may be sufficient. For global transcription analysis, longer labeling times of 1-4 hours can be used.

  • After the labeling period, harvest the cells for RNA isolation.

Cell TypeRecommended 6HP ConcentrationRecommended Labeling Time
Adherent cell lines (e.g., HeLa, HEK293T)200 µM30-120 minutes
Suspension cell lines (e.g., Jurkat)150 µM30-120 minutes
Primary cells100-250 µM60-240 minutes
Protocol 2: Isolation of Total RNA

This protocol describes the extraction of total RNA from 6HP-labeled cells. High-quality, intact RNA is essential for the success of downstream applications.

Materials:

  • TRIzol reagent or equivalent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 10^6 cells).

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA in RNase-free water.

  • Determine the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

Protocol 3: Biotinylation of 6HP-labeled RNA

This protocol describes the chemoselective ligation of an aldehyde-biotin conjugate to the hydrazine moiety of incorporated 6HP.

Materials:

  • 6HP-labeled total RNA

  • Aldehyde-biotin conjugate (e.g., Biotin-aldehyde)

  • Aniline (as a catalyst)

  • Sodium acetate buffer (pH 4.5-5.5)

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, combine 20-50 µg of 6HP-labeled total RNA with sodium acetate buffer to a final concentration of 100 mM.

  • Add the aldehyde-biotin conjugate to a final concentration of 1-5 mM.

  • Add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Purify the biotinylated RNA from unreacted biotin-aldehyde and other reaction components using a suitable RNA cleanup kit or by ethanol precipitation.

dot graph TD { bgcolor="#F1F3F4" subgraph "Chemoselective Ligation" direction LR A[6HP-labeled RNA (Hydrazine group)] -- B[Aldehyde-Biotin] B -- C{Aniline Catalyst}; C -- D[Hydrazone Bond Formation]; A -- D end } caption [Hydrazone formation between 6HP-RNA and Aldehyde-Biotin.]

Protocol 4: Enrichment of Biotinylated Nascent RNA

This protocol describes the isolation of biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and non-salt buffers)

  • Elution buffer (containing a reducing agent like DTT if a cleavable linker is used, or a denaturing buffer)

Procedure:

  • Resuspend the streptavidin-coated magnetic beads in binding buffer.

  • Add the biotinylated total RNA to the beads and incubate for 30-60 minutes at room temperature with rotation to allow for binding.

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant (unbound, pre-existing RNA).

  • Wash the beads sequentially with high salt, low salt, and non-salt wash buffers to remove non-specifically bound RNA.

  • Elute the captured nascent RNA from the beads using the appropriate elution buffer.

  • Precipitate the eluted RNA and resuspend it in RNase-free water.

Downstream Analysis and Data Interpretation

The enriched nascent RNA can be analyzed by various methods to quantify transcription rates.

  • RT-qPCR: For studying specific genes of interest, reverse transcription followed by quantitative PCR can be used to determine the relative abundance of nascent transcripts.

  • RNA-sequencing (RNA-seq): To obtain a transcriptome-wide view of nascent transcription, the enriched RNA can be used to prepare libraries for next-generation sequencing.[5]

When interpreting the data, it is important to consider that the amount of enriched nascent RNA reflects the rate of transcription during the labeling period. By comparing the nascent RNA levels between different experimental conditions, one can infer changes in transcription rates for specific genes or across the entire transcriptome.

Troubleshooting and Expert Recommendations

  • Low Yield of Nascent RNA: Optimize the 6HP concentration and labeling time for your specific cell line. Ensure high-quality total RNA is used for biotinylation.

  • High Background: Ensure thorough washing of the streptavidin beads to remove non-specifically bound RNA. Consider including a negative control (unlabeled RNA) in the enrichment step.

  • RNA Degradation: Use RNase-free reagents and techniques throughout the protocol. Assess RNA integrity at key steps.

Conclusion

The use of this compound for metabolic labeling of nascent RNA offers a powerful and specific method for studying the dynamics of transcription. The protocols and insights provided in this guide will enable researchers to effectively apply this technique to a wide range of biological questions, from fundamental studies of gene regulation to the characterization of drug action.

References

Application Notes & Protocols: 6-Hydrazinopurine as a Versatile Chemical Probe for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-hydrazinopurine as a potent and versatile chemical probe for the targeted labeling and functionalization of nucleic acids. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for its incorporation and subsequent bioconjugation, and offer expert insights to ensure experimental success.

Introduction: The Power of a Hydrazine Handle

The ability to selectively label and modify nucleic acids is fundamental to understanding their diverse roles in cellular processes, from gene expression to catalysis.[1][2] While numerous labeling strategies exist, the use of bioorthogonal chemical reporters—small, non-perturbing functional groups that can be selectively modified in complex biological environments—has revolutionized the field.[3][4]

This compound stands out as a particularly effective chemical probe due to its core reactive moiety: a hydrazine group (-NHNH₂). This group does not react with native biological functionalities but exhibits exquisite and highly selective reactivity towards aldehydes and ketones under mild acidic conditions, forming a stable hydrazone linkage.[5][6] This specific reactivity allows for the precise, post-synthetic attachment of a wide array of molecules—such as fluorophores, biotin, or therapeutic agents—to nucleic acids containing the this compound probe.

This guide focuses on a field-proven method for introducing this compound into RNA via the chemical conversion of metabolically incorporated 6-thioguanosine (6sG) and its subsequent use in bioconjugation.[7][8]

Core Principle: Hydrazone Formation

The utility of this compound is anchored in the well-established reaction between a hydrazine and an aldehyde or ketone.[5][9] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, resulting in a stable carbon-nitrogen double bond, known as a hydrazone.

This reaction is typically most efficient at a slightly acidic pH (around 5-6), which serves to activate the carbonyl group for nucleophilic attack without fully protonating the hydrazine, thereby preserving its nucleophilicity.[4]

Diagram 1: Hydrazone Formation Reaction

Caption: Reaction of this compound with an aldehyde to form a stable hydrazone linkage.

Properties of this compound

A clear understanding of the probe's physical and chemical properties is essential for its effective use.

PropertyValueReference
Chemical Formula C₅H₆N₆[10]
Molecular Weight 150.14 g/mol [10]
Appearance Solid
Melting Point ~230 °C[10]
Storage Conditions Store at 10°C - 25°C, desiccated[10]
Key Reactive Group Hydrazine (-NHNH₂)
Reaction Partner Aldehydes, Ketones[5][6]

Protocol I: Generation of this compound-Labeled RNA

This protocol details the conversion of RNA containing 6-thioguanosine (6sG) into this compound-containing RNA. This method is particularly powerful as it can be applied to RNA metabolically labeled with 6sG in living cells, providing temporal information about RNA populations.[7][8]

Principle: The workflow involves two key chemical steps. First, the thiol group of 6sG is oxidized using osmium tetroxide (OsO₄) in an ammonium chloride buffer to form a reactive sulfonium intermediate.[7][8] Second, this intermediate is treated with a buffered hydrazine solution, which quantitatively substitutes the oxidized group to yield the final 6-hydrazino-2-aminopurine (A') derivative.[7]

Materials:

  • 6sG-containing RNA (purified)

  • Ammonium Chloride (NH₄Cl) Buffer (e.g., 100 mM, pH 8.9)

  • Osmium Tetroxide (OsO₄) solution

  • Hydrazine solution (buffered, e.g., pH 8.9)

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based) or ethanol precipitation reagents.[11]

Safety Precaution: Osmium tetroxide is highly toxic and volatile. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Procedure:

  • RNA Preparation: Resuspend your purified 6sG-containing RNA in nuclease-free water to a suitable starting concentration (e.g., 10-50 µM).

  • Oxidation of 6sG:

    • In a nuclease-free microcentrifuge tube, combine the 6sG-RNA with the OsO₄/NH₄Cl buffer.

    • Senior Application Scientist's Note: The original TUC-seq DUAL protocol suggests incubating with OsO₄/NH₄Cl at 40°C for 2 hours.[7][8] This step converts the 6-thioguanosine into a more reactive intermediate, priming it for the subsequent reaction with hydrazine.

  • Intermediate Purification (Optional but Recommended):

    • To prevent side reactions, it is advisable to purify the oxidized RNA away from the reaction components using an appropriate RNA cleanup kit or ethanol precipitation.

  • Conversion to this compound:

    • Resuspend the oxidized RNA in a buffered hydrazine solution (pH ~8.9).

    • Incubate the reaction at 40°C for 2 hours.[7] This allows for the efficient substitution of the oxidized group to form the stable this compound derivative.

  • Final Purification:

    • Purify the now this compound-labeled RNA from the hydrazine solution. This is a critical step. Use a reliable RNA purification method, such as a spin column kit or ethanol precipitation, to ensure all reactants are removed.[11][12]

    • Perform two washes with 70-80% ethanol during purification to thoroughly remove salts and residual chemicals.

  • Quantification and Storage:

    • Quantify the final RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Store the labeled RNA at -80°C for long-term stability.

Protocol II: Bioconjugation with an Aldehyde-Functionalized Probe

This protocol describes how to attach a molecule of interest (e.g., a fluorescent dye) that has been functionalized with an aldehyde group to your this compound-labeled RNA.

Principle: The hydrazine group on the RNA reacts with the aldehyde group on the probe molecule to form a stable hydrazone bond, covalently linking the two.[13]

Materials:

  • This compound-labeled RNA (from Protocol I)

  • Aldehyde-functionalized probe (e.g., Alexa Fluor 488 Aldehyde, Biotin Aldehyde)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.2)

  • Nuclease-free water

  • RNA purification kit or reagents.

Procedure:

  • Prepare the Reaction Mixture:

    • In a nuclease-free microcentrifuge tube, dissolve the this compound-labeled RNA in the reaction buffer.

    • Add the aldehyde-functionalized probe. A molar excess of the probe (e.g., 5-50 fold) is typically used to drive the reaction to completion.

    • Senior Application Scientist's Note: The slightly acidic pH of 5.2 is crucial. It catalyzes the dehydration step of hydrazone formation, significantly increasing reaction efficiency.[4] The optimal molar excess of the probe may need to be determined empirically depending on the RNA sequence and structure.

  • Incubation:

    • Incubate the reaction mixture. Incubation can be performed overnight at 4°C or for a few hours at room temperature.[13] Protect the reaction from light if using a fluorescent probe.

  • Purification of the Conjugate:

    • It is essential to remove the unreacted, excess aldehyde probe. Failure to do so will result in high background signal in downstream applications.

    • Use a robust purification method. For smaller oligonucleotides, denaturing polyacrylamide gel electrophoresis (PAGE) can provide excellent separation.[14] For larger RNAs, size-exclusion chromatography or specialized spin columns are effective. Ethanol precipitation is also a viable option.[11][14]

  • Validation and Storage:

    • Confirm successful conjugation. For fluorescent probes, this can be visualized by running the purified product on a gel and imaging it with an appropriate scanner. The RNA band should now be fluorescent.

    • Store the final RNA conjugate at -20°C or -80°C, protected from light.

Diagram 2: Experimental Workflow

Caption: Workflow for labeling RNA with this compound and subsequent bioconjugation.

Concluding Remarks

This compound is a powerful tool for the precise chemical functionalization of nucleic acids. The protocols outlined here provide a robust framework for converting 6sG-containing RNA into a reactive, hydrazine-bearing species ready for conjugation. The bioorthogonal nature of the hydrazine-aldehyde reaction ensures high specificity, enabling a broad range of applications from fluorescent imaging of RNA in cells to the development of novel RNA-based therapeutics and diagnostics. As with any chemical biology technique, careful optimization of reaction conditions and rigorous purification are paramount to achieving clean, reproducible results.

References

Application Notes and Protocols for the Synthesis of 6-Hydrazinopurine Derivatives and Their Evaluation as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 6-hydrazinopurine derivatives, a class of compounds with significant potential as enzyme inhibitors. We present a detailed, field-tested protocol for the synthesis of the core this compound scaffold from the commercially available precursor, 6-chloropurine. Furthermore, we outline methodologies for the subsequent derivatization of the hydrazino group to generate a library of diverse compounds. To facilitate the biological evaluation of these derivatives, we provide robust protocols for in vitro enzyme inhibition assays, with a particular focus on xanthine oxidase and protein kinases, two important classes of enzymes in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of purine-based enzyme inhibitors.

Introduction: The Significance of this compound Derivatives in Enzyme Inhibition

Purine analogues have long been a cornerstone of medicinal chemistry, with numerous derivatives finding clinical application as anticancer and antiviral agents.[1] The purine scaffold, being a mimic of endogenous nucleobases, provides a privileged framework for interacting with the active sites of various enzymes. Among these, this compound derivatives have emerged as a versatile class of compounds with the potential to inhibit a range of enzymes, including those involved in purine metabolism and cellular signaling pathways.[2][3]

The core structure, featuring a reactive hydrazino group at the C6 position, serves as a key pharmacophore and a versatile synthetic handle for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] This application note will detail the synthetic strategies to access these valuable compounds and provide standardized protocols for assessing their inhibitory activity against two key enzyme targets: xanthine oxidase and protein kinases.

Synthesis of this compound Derivatives: A Step-by-Step Guide

The most common and efficient route to this compound and its derivatives begins with the nucleophilic aromatic substitution of 6-chloropurine with hydrazine hydrate.[1] This reaction is typically straightforward and high-yielding.

General Synthetic Scheme

The overall synthetic strategy is depicted below. The initial reaction of 6-chloropurine with hydrazine hydrate yields the key intermediate, this compound. This intermediate can then be reacted with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 6-Chloropurine B This compound A->B + Hydrazine Hydrate Ethanol, Reflux D This compound Derivative (Hydrazone) B->D + Aldehyde/Ketone (R-CHO) Ethanol, Reflux C Substituted Aldehyde/Ketone

Figure 1: General workflow for the synthesis of this compound derivatives.

Detailed Protocol for the Synthesis of this compound

This protocol describes the synthesis of the core this compound intermediate.

Materials and Reagents:

  • 6-Chloropurine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Triethylamine (optional, as a base)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. For some substrates, the addition of a non-nucleophilic base like triethylamine (1.0 equivalent) can be beneficial to neutralize the HCl generated.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product under vacuum.

General Protocol for the Synthesis of this compound Derivatives (Hydrazones)

This protocol outlines the synthesis of hydrazone derivatives from the this compound intermediate.

Materials and Reagents:

  • This compound

  • Substituted aldehyde or ketone (1.0 equivalent)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Aldehyde/Ketone: Add the desired substituted aldehyde or ketone (1.0 equivalent) to the suspension.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixtures).

Characterization of Synthesized Compounds

The identity and purity of the synthesized this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.[1][5][6] In 1H NMR of hydrazones, the imine proton (N=CH) typically appears as a singlet in the range of 8.0-9.0 ppm.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For hydrazones, the C=N stretch is typically observed around 1600-1650 cm-1, and the N-H stretch appears in the region of 3100-3400 cm-1.[7]

  • Melting Point: To assess the purity of the crystalline products.

Enzyme Inhibition Assays: Protocols and Data Analysis

Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Below are detailed protocols for two common enzyme inhibition assays.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO is a significant therapeutic target.

Principle of the Assay:

This is a spectrophotometric assay that measures the activity of xanthine oxidase by monitoring the formation of uric acid, which has a strong absorbance at approximately 290-295 nm.[8][9] The inhibitory effect of a test compound is determined by its ability to decrease the rate of uric acid production.

XO_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Phosphate Buffer - Test Compounds - Allopurinol (Control) B Incubate Enzyme with Test Compound A->B C Initiate Reaction with Xanthine B->C D Monitor Absorbance at 295 nm C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Figure 2: Workflow for the xanthine oxidase inhibition assay.

Materials and Reagents:

  • Xanthine oxidase (from bovine milk)[8]

  • Xanthine[8]

  • Allopurinol (positive control)[8]

  • Potassium phosphate buffer (50 mM, pH 7.5)[8]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[8]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 units/mL). The optimal concentration should be determined empirically.[8]

    • Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute these stock solutions with the phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[10]

  • Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.[9][11]

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[8]

    % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protein Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play crucial roles in cell signaling by catalyzing the phosphorylation of proteins.[12] Dysregulation of kinase activity is implicated in many diseases, including cancer, making them important drug targets.[2][3]

Principle of the Assay:

There are several methods to measure kinase activity. A common and convenient method is a luciferase-based assay that measures the amount of ATP remaining after the kinase reaction.[13] The light output is inversely proportional to the kinase activity.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare Reagents: - Kinase - Substrate Peptide - ATP - Test Compounds - Staurosporine (Control) B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction with ATP B->C D Incubate at Room Temp C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Figure 3: General workflow for a luciferase-based protein kinase inhibition assay.

Materials and Reagents:

  • Purified protein kinase

  • Specific substrate peptide for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and staurosporine in DMSO. Serially dilute them to the desired concentrations in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate peptide, and ATP in the kinase assay buffer at the recommended concentrations.

  • Assay Setup (in a white, opaque 96-well plate):

    • Add the test compound or control to the wells.

    • Add the kinase and substrate peptide mixture to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a luminometer.

Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ (LuminescenceSample - LuminescenceMin) / (LuminescenceMax - LuminescenceMin) ] x 100

    Where:

    • LuminescenceSample is the signal from the well with the test compound.

    • LuminescenceMin is the signal from the positive control (e.g., staurosporine), representing maximum inhibition.

    • LuminescenceMax is the signal from the negative control (vehicle), representing no inhibition.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Representative Data and Interpretation

The following table provides an example of how to present the results from enzyme inhibition assays for a series of synthesized this compound derivatives.

Compound IDR-group on HydrazoneXanthine Oxidase IC50 (µM)Kinase X IC50 (µM)
6-HP-01 Phenyl15.22.5
6-HP-02 4-Chlorophenyl8.71.1
6-HP-03 4-Methoxyphenyl22.55.8
6-HP-04 2-Naphthyl5.10.8
Allopurinol N/A2.3>100
Staurosporine N/A>1000.01

Data Interpretation:

The hypothetical data in the table suggests that the synthesized this compound derivatives exhibit inhibitory activity against both xanthine oxidase and Kinase X. For instance, compound 6-HP-04 , with a 2-naphthyl substituent, shows the most potent inhibition of both enzymes in this series. The variation in IC50 values with different R-groups highlights the importance of the substituent in determining the inhibitory potency and selectivity. This type of data is crucial for establishing a structure-activity relationship (SAR) and guiding the design of more potent and selective inhibitors.

Conclusion and Future Directions

This application note has provided a detailed and practical guide for the synthesis of this compound derivatives and their subsequent evaluation as enzyme inhibitors. The protocols outlined are robust and can be adapted for the synthesis of a wide range of derivatives and for testing against various enzyme targets. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel therapeutic agents. Future work could involve expanding the library of derivatives to further explore the SAR, as well as conducting more in-depth mechanistic studies to understand the mode of inhibition.

References

The Role of 6-Hydrazinopurine in Antiviral Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of Purine Analogs in Antiviral Therapy

The landscape of antiviral drug discovery is perpetually evolving, driven by the emergence of novel viral threats and the development of resistance to existing therapies. Within the arsenal of antiviral agents, purine analogs have historically held a prominent position, their mechanism of action elegantly exploiting the fundamental processes of viral replication. These molecules, structural mimics of natural purines, can disrupt the synthesis of viral nucleic acids, a cornerstone of viral propagation. 6-Hydrazinopurine, a distinct member of this class, presents a compelling scaffold for the development of novel antiviral agents. Its unique hydrazino group at the 6-position offers a versatile handle for chemical modification, enabling the exploration of a vast chemical space to optimize antiviral activity, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide for researchers and drug development professionals interested in the application of this compound in antiviral research. It provides a detailed overview of its mechanism of action, protocols for its evaluation in antiviral and cytotoxicity assays, and strategies for its derivatization in hit-to-lead optimization campaigns.

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

The antiviral activity of purine analogs like this compound is rooted in their ability to interfere with the intricate machinery of viral replication. While the precise molecular interactions of this compound are still under active investigation, its mechanism can be largely inferred from the well-established activities of related purine derivatives. The primary modes of action are believed to be:

  • Inhibition of Viral Polymerases: Following cellular uptake, this compound can be metabolized to its corresponding nucleoside and subsequently phosphorylated to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps) or DNA polymerases. By binding to the active site of these crucial enzymes, it prevents the incorporation of natural nucleotides, thereby halting the elongation of the growing nucleic acid chain.[1]

  • Chain Termination: If incorporated into the viral genome, the modified purine can act as a chain terminator. The absence of a conventional 3'-hydroxyl group, or the presence of a bulky substituent, can prevent the formation of the subsequent phosphodiester bond, leading to premature termination of transcription or replication.

  • Depletion of Nucleotide Pools: Some purine analogs are known to inhibit cellular enzymes involved in the de novo synthesis of purine nucleotides, such as inosine monophosphate dehydrogenase (IMPDH).[1] By reducing the intracellular pool of guanosine triphosphate (GTP), the building block for viral RNA synthesis, these compounds can indirectly suppress viral replication.

The hydrazino moiety of this compound may also confer unique properties, potentially influencing its interaction with viral or host cell targets. Further mechanistic studies are warranted to fully elucidate its specific contributions to antiviral efficacy.

Mechanism_of_Action This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation (Phosphorylation) Metabolic Activation (Phosphorylation) Cellular Uptake->Metabolic Activation (Phosphorylation) Active Triphosphate Analog Active Triphosphate Analog Metabolic Activation (Phosphorylation)->Active Triphosphate Analog Inhibition of IMPDH Inhibition of IMPDH Metabolic Activation (Phosphorylation)->Inhibition of IMPDH Viral Polymerase (RdRp/DNAP) Viral Polymerase (RdRp/DNAP) Active Triphosphate Analog->Viral Polymerase (RdRp/DNAP) Competitive Inhibition Incorporation into Viral Genome Incorporation into Viral Genome Active Triphosphate Analog->Incorporation into Viral Genome Inhibition of Polymerase Activity Inhibition of Polymerase Activity Viral Polymerase (RdRp/DNAP)->Inhibition of Polymerase Activity Inhibition of Viral Replication Inhibition of Viral Replication Inhibition of Polymerase Activity->Inhibition of Viral Replication Chain Termination Chain Termination Incorporation into Viral Genome->Chain Termination Chain Termination->Inhibition of Viral Replication Depletion of GTP Pools Depletion of GTP Pools Inhibition of IMPDH->Depletion of GTP Pools Depletion of GTP Pools->Inhibition of Viral Replication

Caption: Putative mechanism of action for this compound.

Synthesis of this compound: A General Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the purine ring with hydrazine. A general and efficient method involves the reaction of 6-chloropurine with hydrazine hydrate.[2]

Protocol 1: Synthesis of this compound from 6-Chloropurine

Materials:

  • 6-Chloropurine

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature. The molar excess of hydrazine hydrate will drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a drying oven or under vacuum in a desiccator.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

In Vitro Antiviral Activity Screening

The initial evaluation of this compound and its derivatives involves a series of in vitro assays to determine their efficacy against specific viruses and to assess their potential toxicity to host cells.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Serial dilutions of this compound in cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed 6-well plates with host cells and allow them to grow to a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a predetermined amount of virus (typically 50-100 PFU per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: After incubation, fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Host cells seeded in 96-well plates

  • Virus stock

  • Serial dilutions of this compound

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells and incubate overnight.

  • Treatment and Infection: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days. Include appropriate controls (virus control, cell control, compound toxicity control).

  • Incubation: Incubate the plates for 2-3 days at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT/MTS, luminescence for CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The EC50 is the concentration that results in 50% protection from virus-induced CPE.

Cytotoxicity Assessment

It is crucial to determine the toxicity of the test compounds to the host cells to ensure that the observed antiviral activity is not a result of general cytotoxicity.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Host cells seeded in 96-well plates

  • Serial dilutions of this compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells and incubate overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Selectivity Index (SI): The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.

Hit-to-Lead Optimization: Derivatization of the this compound Scaffold

The 6-hydrazino group of this compound provides a rich platform for medicinal chemistry efforts to improve antiviral potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are essential to guide these optimization efforts. A notable example is the development of this compound 2'-methyl ribonucleosides and their 5'-monophosphate prodrugs, which have shown potent activity against the Hepatitis C virus (HCV).[3] In this study, the parent nucleosides were inactive, but their prodrug forms exhibited a dramatic increase in anti-HCV activity, with EC50 values in the nanomolar range.[3]

Table 1: Example Structure-Activity Relationship Data for this compound Derivatives against HCV

CompoundR Group on HydrazineEC50 (nM)
Parent Nucleoside-H>10,000
Prodrug 1Phenyl50
Prodrug 2Naphthyl24
Prodrug 3Substituted Phenyl100

This is a representative table based on the concept of SAR; specific data would be generated through experimental studies.

Hit_to_Lead_Workflow Initial_Hit This compound SAR_Exploration Structure-Activity Relationship Studies Initial_Hit->SAR_Exploration Chemical_Synthesis Synthesis of Derivatives SAR_Exploration->Chemical_Synthesis In_Vitro_Screening Antiviral & Cytotoxicity Assays Chemical_Synthesis->In_Vitro_Screening Data_Analysis EC50, CC50, SI Determination In_Vitro_Screening->Data_Analysis Data_Analysis->SAR_Exploration Iterative Optimization Lead_Candidate Optimized Lead Compound Data_Analysis->Lead_Candidate

Caption: A typical hit-to-lead optimization workflow for this compound.

Strategies for Derivatization:

  • Acylation/Alkylation of the Hydrazine: The terminal nitrogen of the hydrazino group can be readily acylated or alkylated to introduce a variety of substituents. This can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which can influence its interaction with the target enzyme.

  • Formation of Hydrazones: Condensation of the hydrazino group with aldehydes or ketones leads to the formation of hydrazones. This introduces a diverse range of aromatic and aliphatic groups, significantly expanding the chemical space for SAR exploration.

  • Ribosylation and Prodrug Approaches: As demonstrated in the case of the HCV inhibitors, conversion of this compound to its ribonucleoside and subsequent derivatization into prodrugs can dramatically enhance cellular uptake and metabolic activation, leading to a substantial increase in antiviral potency.[3]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the discovery and development of novel antiviral agents. Its purine core allows it to engage with the fundamental machinery of viral replication, while the reactive hydrazino group provides a fertile ground for medicinal chemistry optimization. The protocols outlined in this document provide a solid foundation for researchers to explore the antiviral potential of this compound and its derivatives.

Future research should focus on:

  • Broad-Spectrum Antiviral Screening: Evaluating this compound and its optimized derivatives against a wide range of RNA and DNA viruses to identify potential broad-spectrum antiviral agents.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives to guide further rational drug design.

  • In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the this compound scaffold holds the potential to deliver the next generation of effective antiviral therapies to combat both existing and emerging viral diseases.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Hydrazinopurine is a purine analog, a class of compounds that has been a cornerstone of chemotherapy for decades.[1][2] While its derivatives, such as various hydrazones, have been synthesized and evaluated for anticancer activities,[3][4] the parent compound, this compound (CAS 5404-86-4), remains largely uncharacterized as a primary therapeutic agent.[5][6][7] It is more commonly recognized as a chemical intermediate for the synthesis of these more complex molecules.[5]

This guide addresses the existing knowledge gap by providing a comprehensive framework for researchers to systematically evaluate the application of this compound in specific cancer cell lines. Given the limited direct data, we will draw upon the extensive research on analogous thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), to propose potential mechanisms of action and establish robust investigational protocols. This document serves not as a summary of existing applications, but as a foundational guide to pioneer new research into the therapeutic potential of this compound.

Hypothesized Mechanism of Action

Structurally, this compound is an analog of the natural purines adenine and guanine. This similarity is the basis for its hypothesized anticancer activity. Like other purine antimetabolites, its primary mechanism is likely the disruption of nucleic acid synthesis, which is essential for the rapid proliferation of cancer cells.[8] Two predominant pathways are proposed, based on the known actions of 6-MP and 6-TG.[1][2][9]

  • Inhibition of de novo Purine Biosynthesis: Upon cellular uptake, this compound could be metabolized by salvage pathway enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), into a fraudulent nucleotide. This metabolite could then act as a feedback inhibitor of key enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase). By shutting down the production of new purines (AMP and GMP), the compound would starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]

  • Incorporation into Nucleic Acids: Alternatively, the metabolized form of this compound could be further phosphorylated to di- and triphosphate forms. These fraudulent nucleotides might then be incorporated into DNA and RNA by polymerases.[1] The presence of this unnatural base would disrupt the helical structure, interfere with DNA replication and transcription, and trigger DNA damage responses, ultimately inducing cell death.[10]

These pathways are not mutually exclusive and may operate concurrently to exert a cytotoxic effect.

Purine_Analog_Mechanism cluster_0 Cellular Environment cluster_1 Potential Mechanisms of Action 6HP_ext This compound (Extracellular) 6HP_int This compound (Intracellular) 6HP_ext->6HP_int Uptake HGPRT HGPRT & other salvage enzymes 6HP_int->HGPRT Metabolite Metabolized 6-HP (e.g., Nucleotide form) DeNovo De Novo Purine Synthesis Pathway Metabolite->DeNovo Inhibition DNA_RNA DNA & RNA Synthesis Metabolite->DNA_RNA Incorporation HGPRT->Metabolite Metabolism DeNovo->DNA_RNA Provides Purines Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Leads to MTT_Workflow start Start step1 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of This compound. step1->step2 step3 3. Incubation Incubate for 72 hours at 37°C, 5% CO2. step2->step3 step4 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. step3->step4 step5 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. step5->step6 end 7. Data Analysis Calculate IC50 values. step6->end Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start 1. Cell Culture & Treatment Seed cells in 6-well plates. Treat with 6-HP (e.g., IC50, 2x IC50) for 24-48h. harvest 2. Harvest Cells Collect both adherent and floating cells. Wash with cold PBS. start->harvest split Split Sample harvest->split stain_apop 3a. Staining Resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI. split->stain_apop fix 3b. Fixation Fix cells in cold 70% Ethanol overnight at -20°C. split->fix analyze_apop 4a. Flow Cytometry Analysis Analyze within 1 hour. stain_apop->analyze_apop stain_cc 4b. Staining Wash and resuspend in PBS. Add RNase A and PI. fix->stain_cc analyze_cc 5b. Flow Cytometry Analysis stain_cc->analyze_cc

References

Application Notes and Protocols for Metabolic Labeling of RNA with 6-Hydrazinopurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling RNA Dynamics with Chemical Precision

The study of RNA transcription, processing, and decay is fundamental to understanding gene regulation. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful tool to capture the dynamic nature of the transcriptome.[1][2][3] While methods utilizing analogs like 4-thiouridine (4sU) are well-established, the use of purine analogs offers an orthogonal approach to dissect complex RNA biology.[4][5][6] This guide details the application of 6-thioguanosine (6sG), a guanosine analog, for the metabolic labeling of RNA. The incorporated 6sG is subsequently converted into a 6-hydrazino-2-aminopurine derivative, providing a unique chemical handle for downstream analysis. This technique, particularly when used in dual-labeling strategies like TUC-seq DUAL, allows for high-accuracy measurements of RNA synthesis and decay rates.[4]

These application notes are designed for researchers, scientists, and drug development professionals seeking to implement advanced RNA metabolic labeling techniques to investigate the lifecycle of RNA in various biological contexts.

Core Principles: From 6-Thioguanosine to a Detectable Signature

The metabolic labeling strategy described herein is a two-stage process. First, cells are cultured in the presence of 6-thioguanosine (6sG), which is taken up by the cells and incorporated into newly transcribed RNA in place of guanosine.[7] The second stage involves the chemical conversion of the incorporated 6sG into a stable 6-hydrazino-2-aminopurine derivative (A'). This conversion is achieved through a mild, two-step chemical treatment that is compatible with RNA integrity.[4] The resulting A' is recognized as an adenosine during reverse transcription, leading to a G-to-A transition in the sequencing data, which serves as a permanent and detectable marker of the labeled RNA.[4][5]

The Chemical Transformation: A Stepwise Explanation

The conversion of 6sG to 6-hydrazino-2-aminopurine is a carefully orchestrated chemical process. The causality behind each step is crucial for the success of the labeling method:

  • Oxidation with Osmium Tetroxide (OsO₄): Osmium tetroxide is a powerful oxidizing agent that selectively reacts with the thiol group of 6sG.[8][9][10] In the presence of an amine ligand (provided by NH₄Cl), OsO₄ forms an osmate ester intermediate with the 6-thio group.[1][4] This initial step activates the C6 position of the purine ring for subsequent nucleophilic attack.

  • Nucleophilic Substitution with Hydrazine: Following the oxidation, a buffered hydrazine solution is introduced. Hydrazine acts as a nucleophile, attacking the activated C6 position and displacing the oxidized sulfur-containing group.[1][4][11] This reaction results in the formation of the stable 6-hydrazino-2-aminopurine derivative. The use of a buffered solution is critical to maintain an optimal pH for the reaction and to preserve the integrity of the RNA.[1][4]

Diagram of the Chemical Conversion of 6-Thioguanosine

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrazine Substitution 6sG 6-Thioguanosine (in RNA) Intermediate Oxidized Intermediate (6soG) Reagent1 OsO₄ / NH₄Cl 6sG->Reagent1 Hydrazine Hydrazine (buffered) Intermediate->Hydrazine Reagent1->Intermediate A_prime 6-Hydrazino-2-aminopurine (A') Hydrazine->A_prime

Caption: Chemical conversion of 6sG to 6-hydrazino-2-aminopurine (A').

Experimental Protocols

PART A: Metabolic Labeling of Nascent RNA with 6-Thioguanosine

This protocol is designed for cultured mammalian cells. Optimization of 6sG concentration and labeling time may be required for different cell types.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 6-Thioguanosine (6sG) (Commercially available from suppliers like Biosynth[12] and MedchemExpress[13])

  • DMSO (for 6sG stock solution)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of 6sG Stock Solution: Prepare a 100 mM stock solution of 6sG in DMSO. Store at -20°C.

  • Metabolic Labeling:

    • Warm the complete cell culture medium to 37°C.

    • Add the 6sG stock solution to the pre-warmed medium to achieve the desired final concentration (typically 100-200 µM). Note: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of 6sG for your specific cell line.

    • Remove the existing medium from the cells and replace it with the 6sG-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 2-24 hours). The labeling time will depend on the specific experimental question and the turnover rate of the RNAs of interest.

  • Cell Harvesting and RNA Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Harvest the cells using a cell scraper or by trypsinization.

    • Immediately proceed with total RNA extraction using a standard method, such as TRIzol or a column-based kit. Crucially, ensure that all steps are performed under RNase-free conditions.

PART B: Chemical Conversion of 6sG-labeled RNA

This protocol describes the chemical treatment to convert incorporated 6sG to 6-hydrazino-2-aminopurine.

Materials:

  • 6sG-labeled total RNA (from PART A)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% aqueous solution) - EXTREME CAUTION: OsO₄ is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Ammonium chloride (NH₄Cl)

  • Hydrazine solution (e.g., 35 wt. % in H₂O) - CAUTION: Hydrazine is toxic and corrosive. Handle with care in a fume hood.

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • RNA purification kit or ethanol precipitation reagents

Protocol:

  • Preparation of Reaction Buffers:

    • OsO₄/NH₄Cl Solution: Prepare a fresh solution containing 50 mM Tris-HCl (pH 8.0), 1.5 M NH₄Cl, and 0.05% OsO₄.

    • Hydrazine Solution: Prepare a fresh solution of 1 M hydrazine in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0).

  • Oxidation of 6sG:

    • To your 6sG-labeled RNA sample (e.g., up to 10 µg in RNase-free water), add an equal volume of the OsO₄/NH₄Cl solution.

    • Incubate the reaction at 45°C for 1.5 hours.

  • RNA Purification (Intermediate Step):

    • Purify the RNA to remove the OsO₄ and NH₄Cl. This can be done using an RNA purification spin column or by ethanol precipitation.

  • Hydrazine Treatment:

    • Resuspend the purified RNA in the buffered hydrazine solution.

    • Incubate at 45°C for 2 hours.

  • Final RNA Purification:

    • Purify the RNA again to remove the hydrazine. Use a reliable RNA purification method to ensure the final RNA is of high quality for downstream applications.

    • Elute the RNA in RNase-free water.

Diagram of the Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Chemical Conversion cluster_2 Downstream Analysis Start Seed Cells Label Metabolic Labeling with 6-Thioguanosine (6sG) Start->Label Harvest Harvest Cells & Extract Total RNA Label->Harvest Oxidation Oxidation with OsO₄ / NH₄Cl Harvest->Oxidation Purify1 RNA Purification Oxidation->Purify1 Hydrazine Hydrazine Treatment Purify1->Hydrazine Purify2 Final RNA Purification Hydrazine->Purify2 LibraryPrep RNA-Seq Library Preparation Purify2->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing Analysis Bioinformatic Analysis (G-to-A transitions) Sequencing->Analysis

References

detailed protocols for derivatizing the hydrazine group of 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of 6-Hydrazinopurine in Medicinal Chemistry

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The presence of a reactive hydrazine moiety at the 6-position of the purine ring system opens up a plethora of chemical transformations, allowing for the introduction of diverse functional groups. This derivatization is of paramount importance in drug discovery and development, as it enables the systematic modification of the parent molecule to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The resulting substituted purines have shown significant potential in various therapeutic areas, including cancer, viral infections, and inflammatory diseases.

This comprehensive guide provides detailed protocols for the derivat "atization of the hydrazine group of this compound, focusing on three fundamental transformations: hydrazone formation, acylation, and N-arylation. The protocols are designed to be robust and reproducible, offering researchers the tools to explore the chemical space around the this compound core.

I. Derivatization via Hydrazone Formation: Reaction with Aldehydes and Ketones

The reaction of the hydrazine group with aldehydes and ketones to form hydrazones is a fundamental and highly efficient method for derivatizing this compound. This reaction, often proceeding under mild conditions, introduces a diverse range of substituents, allowing for the exploration of structure-activity relationships.

Scientific Principle

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. The general reaction scheme is depicted below.

Diagram 1: General Scheme for Hydrazone Formation

Application Note: 6-Hydrazinopurine as a Versatile Scaffold for High-Throughput Screening and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are foundational strategies in the quest for novel therapeutics.[1][2] The selection of appropriate chemical matter is paramount to the success of these campaigns. This document explores the utility of 6-Hydrazinopurine as a strategic starting point for generating diverse compound libraries for HTS. We delve into the scientific rationale underpinning its use, focusing on its privileged purine core and the chemically tractable hydrazine moiety. This note provides detailed protocols for library synthesis, biochemical and cell-based screening, and hit validation, positioning this compound as a valuable tool for identifying novel drug candidates, particularly those targeting nucleotide-binding proteins.

Introduction to this compound in Drug Discovery

This compound (CAS: 5404-86-4, Formula: C₅H₆N₆, MW: 150.14 g/mol ) is a purine analogue that has demonstrated biological activity, including anti-hepatitis and anti-proliferative effects in prostate cancer cells.[3][4][5] While its direct use as a screening compound is not widely documented, its chemical architecture presents a compelling case for its application as a versatile scaffold in early-stage drug discovery.

The molecule consists of two key features:

  • A Purine Scaffold: This nitrogenous bicyclic structure mimics endogenous nucleosides like adenosine and guanine, making it a "privileged scaffold." This inherent mimicry makes it an ideal starting point for designing inhibitors that target the vast families of ATP- and GTP-binding proteins, such as kinases, ATPases, and GTPases, which are frequently implicated in disease.

  • A Reactive Hydrazine Moiety: The hydrazine group at the 6-position is a potent chemical handle.[6] It serves as a versatile anchor for synthetic elaboration, allowing for the rapid generation of large, diverse chemical libraries. Furthermore, its nucleophilic and reactive nature opens the door to designing covalent or reversible covalent inhibitors, a class of drugs known for high potency and prolonged duration of action.[7][8]

This application note will therefore treat this compound not as a standalone drug candidate, but as a foundational fragment for building focused screening libraries tailored for HTS and FBDD campaigns.

Scientific Rationale and Strategic Applications

The strategic value of this compound is rooted in its potential to serve multiple roles in a drug discovery campaign, from a fragment hit to the core of a combinatorial library.

A Prime Candidate for Fragment-Based Drug Discovery (FBDD)

FBDD identifies low-molecular-weight ligands that bind weakly to a target, which are then optimized into potent leads.[2] this compound is an excellent FBDD candidate as it adheres to the "Rule of Three":

  • Molecular Weight: 150.14 Da (≤ 300 Da)

  • cLogP: -0.2 (≤ 3)

  • Hydrogen Bond Donors/Acceptors: It possesses ample hydrogen bonding capacity.

Its small, rigid core can efficiently explore the binding landscape of a target protein. Initial weak binding can be detected using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.[9][10] The hydrazine moiety then provides a clear, synthetically accessible vector for "fragment growing" into adjacent pockets to enhance affinity and selectivity.[11][12]

A Scaffold for Covalent and Reversible Covalent Inhibitors

The hydrazine group can act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) within a protein's binding site.[13] This strategy is particularly effective for targets where achieving high affinity with non-covalent interactions is challenging.

  • Mechanism of Action: The process typically involves an initial, reversible binding of the purine core to the target, which orients the hydrazine warhead in proximity to a reactive residue. This is followed by the formation of a stable, yet potentially reversible, covalent bond.[8] This two-step mechanism can lead to inhibitors with high specificity and potency.[13]

Conceptual Mechanism: this compound as a Covalent Inhibitor cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Target Target Protein (e.g., Kinase ATP Pocket) Complex Non-Covalent Complex (Purine core binds) Compound_Free This compound Derivative Compound_Free->Complex Association (k_on) Complex->Compound_Free Dissociation (k_off) Covalent_Complex Covalent Complex (Hydrazine moiety reacts with Cys/Lys residue) Complex->Covalent_Complex k_inact (Bond Formation) Covalent_Complex->Complex k_react (Reversible Hydrolysis)

Figure 1. Potential two-step mechanism of a this compound derivative as a reversible covalent inhibitor.

Protocols for HTS Campaign Implementation

The following protocols provide a comprehensive workflow, from library synthesis to hit validation.

Protocol 1: Synthesis of a this compound-Based Hydrazone Library

This protocol describes a parallel synthesis approach to generate a diverse library of hydrazone derivatives from this compound, leveraging its reactive handle.[6]

Objective: To create a 96-compound library for primary screening.

Materials:

  • This compound

  • A diverse set of 96 aldehydes or ketones (pre-plated in a 96-well block)

  • Anhydrous Dimethylformamide (DMF)

  • Glacial Acetic Acid (catalyst)

  • 96-well reaction block with sealing cap

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF (e.g., 100 mM).

    • Prepare a stock solution of glacial acetic acid in DMF (e.g., 1 M).

    • In a 96-well plate, dispense 1.1 equivalents of each unique aldehyde/ketone into the corresponding well. Evaporate the solvent.

  • Reaction Setup:

    • To each well of the aldehyde/ketone plate, add 100 µL of the this compound stock solution (1 equivalent).

    • Add 10 µL of the acetic acid catalyst solution to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block securely.

    • Incubate at 60°C for 12-18 hours with gentle shaking. The causality here is that moderate heat accelerates the condensation reaction to form the hydrazone C=N bond while minimizing degradation.

  • Workup and Purification (Simplified for HTS):

    • After cooling to room temperature, remove the solvent from the reaction block using a centrifugal evaporator.

    • Re-dissolve the crude product in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM for HTS screening. For primary screening, high purity is often secondary to structural diversity; crude products are frequently used directly.

  • Quality Control (Spot Check):

    • Select 5-8 random wells from the library plate.

    • Analyze the samples via LC-MS to confirm the presence of the expected product mass, providing a general measure of reaction efficiency across the plate.

Protocol 2: Primary HTS - Biochemical Kinase Assay (Fluorescence-Based)

This protocol outlines a generic, robust biochemical assay to screen the newly synthesized library against a protein kinase, a common target for purine analogues.

Objective: To identify compounds that inhibit kinase activity by >50% at a single concentration (e.g., 10 µM).

Parameter Description Rationale
Plate Format 384-well, low-volume, black plateMiniaturization reduces reagent cost; black plates minimize fluorescence bleed-through and background.[14]
Detection Method Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)A highly sensitive and robust method for HTS, minimizing interference from fluorescent compounds.[15]
Reagents Kinase enzyme, peptide substrate (biotinylated), ATP, anti-phosphopeptide antibody (Europium-labeled), Streptavidin-Allophycocyanin (SA-APC)Standard components for a validated TR-FRET kinase assay format.
Controls Positive Control: No enzyme. Negative Control: DMSO vehicle only. Reference Inhibitor: Staurosporine (or other known inhibitor).Essential for calculating Z'-factor to validate assay performance and for data normalization.[14]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each 10 mM library compound from the source plate to the 384-well assay plate. This creates a final assay concentration of 10 µM in a 5 µL total volume.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate solution in assay buffer to all wells.

  • Reaction Initiation: Add 2.5 µL of a 2x ATP solution to all wells to start the kinase reaction. The ATP concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Detection:

    • Add 5 µL of the TR-FRET detection solution (containing EDTA to stop the reaction, Eu-antibody, and SA-APC).

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

Protocol 3: Secondary HTS - Cell-Based Apoptosis Assay

This protocol is designed to confirm the activity of primary hits in a more physiologically relevant context, using a cancer cell line.[16]

Objective: To determine the dose-response effect of hit compounds on inducing apoptosis in prostate cancer cells (e.g., PC-3), a cell line where this compound has shown activity.[3]

Parameter Description Rationale
Plate Format 96-well, clear-bottom, black-wall plateAllows for imaging-based analysis while minimizing well-to-well light scattering.
Detection Method High-Content Imaging of Caspase-3/7 ActivationProvides a direct, quantifiable measure of apoptosis induction within intact cells.[17]
Cell Line PC-3 (Prostate Cancer)A relevant cell line based on prior data for the this compound scaffold.[3]
Controls Negative Control: DMSO vehicle. Positive Control: Doxorubicin or another known apoptosis inducer.Essential for assay validation and comparing the potency of hit compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells into the 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Perform a serial dilution of the primary hit compounds (e.g., from 100 µM to 1 nM).

    • Treat the cells with the compounds and incubate for 24-48 hours. The incubation time should be sufficient to observe apoptotic effects.

  • Staining:

    • Add a solution containing a live-cell Caspase-3/7 activation reagent and a nuclear counterstain (e.g., Hoechst 33342).

    • Incubate for 30-60 minutes as per the reagent manufacturer's instructions.

  • Imaging: Acquire images using an automated high-content imaging system. Capture at least two channels (one for the nuclear stain, one for the apoptosis marker).

  • Image Analysis: Use automated image analysis software to:

    • Identify and count the total number of cells (nuclei).

    • Identify and count the number of apoptotic cells (positive for Caspase-3/7 signal).

    • Calculate the percentage of apoptotic cells for each compound concentration.

  • Data Analysis: Plot the percentage of apoptotic cells against the compound concentration and fit the data to a four-parameter logistic model to determine the EC₅₀ value.

HTS Workflow Using a this compound Scaffold cluster_0 Library Generation cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization Start This compound Scaffold Library Parallel Synthesis (Protocol 1) ~100-1000 Compounds Start->Library Primary Primary HTS Biochemical Assay (Protocol 2) Single Concentration Library->Primary Hits Primary Hits (e.g., >50% Inhibition) Primary->Hits DoseResponse Dose-Response Curve (IC50 Determination) Hits->DoseResponse Secondary Secondary Assay Cell-Based Assay (Protocol 3) (EC50 Determination) DoseResponse->Secondary Triage Hit Triage & False Positive Removal Secondary->Triage Lead Validated Lead Candidate Triage->Lead

Figure 2. A comprehensive workflow for a high-throughput screening campaign starting from the this compound scaffold.

Data Analysis and Hit Triage

A successful HTS campaign relies on rigorous data analysis and a logical triage process to separate promising hits from artifacts.[18]

  • Primary Screen Analysis:

    • Assay Quality: Calculate the Z'-factor for each plate. A Z' > 0.5 is considered an excellent assay.[14]

    • Hit Identification: Normalize the data to controls (% inhibition). A common threshold for identifying a primary hit is three standard deviations from the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).[19]

  • Hit Confirmation and Triage:

    • Re-testing: Confirmed hits must be re-tested from a freshly prepared sample to rule out experimental error.

    • Dose-Response: Determine the IC₅₀/EC₅₀ to quantify potency.

    • Ligand Efficiency (LE): For fragment-sized hits, calculate LE (pIC₅₀ / number of heavy atoms). An LE > 0.3 is desirable.[20]

    • Promiscuity and False Positives: Screen hits against a panel of unrelated targets (counter-screening) and use assays to detect compound aggregation, which is a common source of false positives.[20]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound requires careful handling.[21][22][23]

  • Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a highly strategic starting point for modern drug discovery campaigns. Its privileged purine scaffold provides inherent biological relevance, while its versatile hydrazine moiety serves as an ideal anchor for library synthesis and the design of covalent inhibitors. By integrating rational library design with robust, multi-tiered HTS protocols, researchers can effectively leverage the chemical potential of this compound to discover and validate novel lead candidates for a wide range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Hydrazinopurine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydrazinopurine derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile this compound scaffold. As a key intermediate, its successful derivatization is pivotal for synthesizing novel purine analogs for therapeutic and research applications, including potential anticancer and antiviral agents.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound? A: this compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis and degradation.[1] Its hydrazine moiety is susceptible to oxidation, so minimizing exposure to air and moisture is critical for maintaining its purity and reactivity.

Q2: What is the typical appearance of this compound, and how do I assess its purity? A: It is typically a yellow solid.[1] Purity should be assessed before use, as impurities can significantly impact reaction outcomes. We recommend using ¹H NMR to confirm its structure and HPLC-UV or LC-MS to assess purity, looking for potential degradation products or residual starting materials from its synthesis.

Q3: Is this compound stable in common organic solvents? A: It has moderate stability. While soluble in polar aprotic solvents like DMF and DMSO, prolonged storage in solution is not recommended. For reactions, it is best to use freshly prepared solutions. Protic solvents, especially under heating, can potentially react with the hydrazine group or promote unwanted side reactions.

Q4: What are the most common classes of molecules derivatized from this compound? A: The highly reactive hydrazine group makes it a versatile precursor. Common derivatizations include:

  • Hydrazone formation: Condensation with aldehydes and ketones.

  • Acylation: Reaction with acid chlorides or anhydrides to form acylhydrazides.

  • Cyclization reactions: Formation of fused ring systems, such as s-triazolo[3,4-i]purines, by reacting with orthoesters or similar reagents.[2]

  • N-alkylation/arylation: Substitution on the terminal nitrogen of the hydrazine moiety.

Part 2: In-Depth Troubleshooting Guide

Encountering issues is a normal part of discovery. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge. The cause can often be traced to one of several key areas.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Diagnosis: Re-run purity analysis (NMR, LC-MS) on your this compound starting material. Check the specifications and age of your electrophile (e.g., aldehyde, acyl chloride).

    • Solution: If purity is low, consider purifying the starting material. For commercial hypoxanthine, a related purine, recrystallization is a common method.[3] For electrophiles, distillation or recrystallization may be necessary.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The reaction may be too slow or not reaching completion. Monitor the reaction over an extended time course using TLC or LC-MS to see if the product is forming slowly.

    • Solution: Systematically optimize reaction parameters. Temperature and time are critical and interdependent.[4][5] Increase the temperature in 10-15°C increments (e.g., from room temperature to 60°C).[6] Similarly, extend the reaction time, taking aliquots every few hours to track progress.

  • Degradation of Starting Material or Product:

    • Diagnosis: Analyze the crude reaction mixture by LC-MS. Look for masses that correspond to the decomposition of your starting material or desired product. The presence of multiple unexpected peaks with no clear product peak is a strong indicator.

    • Solution: If the reaction is sensitive to air or moisture, ensure it is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. If the product is unstable at higher temperatures, optimization should focus on lower temperatures for longer durations or the use of a catalyst.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree provides a logical path for troubleshooting.

G start Low Product Yield check_sm Step 1: Verify Purity of Starting Materials (SM) (this compound & Electrophile) start->check_sm sm_ok SM Purity >95% ? check_sm->sm_ok purify_sm Action: Purify Starting Materials via Recrystallization or Chromatography sm_ok->purify_sm No monitor_rxn Step 2: Monitor Reaction Kinetics via TLC/LC-MS (e.g., at 1h, 4h, 12h) sm_ok->monitor_rxn Yes purify_sm->start rxn_progress Is Reaction Progressing (SM consumed, Product forms)? monitor_rxn->rxn_progress no_progress Action: Increase Temperature and/or Add Catalyst. Consider a different solvent. rxn_progress->no_progress No / Very Little side_products Step 3: Analyze for Side Products / Degradation via LC-MS rxn_progress->side_products Yes, but slow/stalled no_progress->monitor_rxn side_products_present Are significant side products observed? side_products->side_products_present optimize_conditions Action: Lower Temperature, Shorten Reaction Time, Run under Inert Atmosphere. side_products_present->optimize_conditions Yes yield_ok Yield Improved side_products_present->yield_ok No, clean reaction optimize_conditions->monitor_rxn

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Side Product Formation

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Potential Causes & Solutions:

  • Unintended Cyclization:

    • Diagnosis: 6-Hydrazinopurines can undergo intramolecular or intermolecular cyclization, a known reaction pathway for this class of compounds.[2] An unexpected product with a mass corresponding to the loss of a small molecule (like H₂O or an alcohol) from a dimer or cyclized monomer is indicative of this.

    • Solution: This is often temperature-dependent. Try running the reaction at a lower temperature. If a base is used, consider a weaker, non-nucleophilic base or reducing the stoichiometry.

  • Reaction at Multiple Sites:

    • Diagnosis: The purine ring itself has multiple nitrogen atoms that could potentially react under certain conditions, although the hydrazine moiety is by far the most nucleophilic. Check for isomers by careful LC-MS and NMR analysis.

    • Solution: Employ milder reaction conditions. If applicable, consider using a protecting group strategy for other reactive sites on the purine ring, though this adds synthetic steps.

  • Over-reaction:

    • Diagnosis: The product itself may be reactive under the reaction conditions. For example, an initial hydrazone product could be reduced or undergo further transformation. Monitoring the reaction profile over time is key; you may see the desired product peak form and then decrease as a new side product peak emerges.

    • Solution: Reduce the reaction time or temperature once the maximum concentration of the desired product is observed. Alternatively, using a stoichiometric amount of the derivatizing agent rather than an excess can prevent further reactions.

Part 3: Experimental Protocols & Data

Optimizing Key Reaction Parameters

The following table summarizes key parameters and their typical starting points for optimization. The process often involves evaluating variables like temperature, time, and reagent concentration.[6]

ParameterRecommended RangeRationale & Key Considerations
Temperature 25°C - 80°CStart at room temperature. Higher temperatures can increase reaction rates but may also promote side reactions or degradation.[4][6]
Reaction Time 1 - 24 hoursMonitor reaction progress frequently (e.g., every 1-2 hours) at the beginning to establish a kinetic profile.[6]
Solvent DMF, DMSO, Acetonitrile, DioxanePolar aprotic solvents are generally preferred. Ensure the solvent is anhydrous to prevent hydrolysis of reagents.
Stoichiometry 1.0 - 1.2 equivalents of electrophileAn excess of the electrophile can lead to side reactions. Start with a near-stoichiometric amount and adjust as needed.
Catalyst (if applicable) Acetic Acid (for hydrazones), Pyridine/DMAP (for acylations)Acid catalysts accelerate hydrazone formation. A non-nucleophilic base can be used to scavenge acids produced during acylation.
Protocol 1: General Procedure for Hydrazone Synthesis

This protocol describes the condensation of this compound with an aldehyde or ketone.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve this compound (1.0 eq) in Anhydrous Solvent (e.g., DMF) b Add Aldehyde/Ketone (1.1 eq) a->b c Add Catalytic Acetic Acid (0.1 eq) b->c d Stir at RT - 60°C for 2-12h c->d e Monitor by TLC/LC-MS until SM is consumed d->e f Quench Reaction (e.g., with water) e->f g Extract with Organic Solvent (e.g., EtOAc) f->g h Purify by Column Chromatography g->h

Caption: Experimental Workflow for Hydrazone Synthesis.

Step-by-Step Method:

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, 0.1 M concentration), add the corresponding aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired hydrazone.

Protocol 2: Monitoring Reaction Progress with HPLC

Analytical HPLC is an invaluable tool for reaction optimization. It provides quantitative data on the consumption of starting materials and the formation of products and byproducts. Methods developed for related thiopurines can be adapted.[7][8][9]

Step-by-Step Method:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench it immediately by diluting it in a large volume of mobile phase (e.g., 1 mL) to stop the reaction.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λ_max of the purine chromophore (typically around 260-300 nm).

  • Analysis: Inject the diluted sample. Record the peak areas for the starting material, product, and any significant byproducts. Plotting these areas against time will provide a clear kinetic profile of the reaction, informing decisions on optimal reaction time and temperature.

By employing these systematic troubleshooting and optimization strategies, researchers can efficiently overcome common hurdles in this compound derivatization, accelerating the synthesis of novel and potentially impactful molecules.

References

assessing the stability of 6-Hydrazinopurine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydrazinopurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this compound. Here, we will address common challenges and questions regarding the stability and handling of this compound to ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a purine analog that serves as a critical intermediate in the synthesis of various biologically active molecules.[1] Its unique hydrazino group makes it a versatile building block for creating novel compounds with potential therapeutic applications, including antiviral and anticancer agents.[2][3] However, this reactive functional group also presents specific stability challenges that must be carefully managed during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, ideally in a freezer at or below -20°C and under an inert atmosphere.[4] For short-term storage, it can be kept at room temperature in a dry location.[1] Proper storage is crucial to prevent degradation and maintain the compound's purity.

Q2: How should I prepare stock solutions of this compound?
Q3: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?

The hydrazino group in this compound is susceptible to oxidation and hydrolysis, particularly in aqueous buffers. The rate of degradation can be influenced by several factors:

  • pH: The stability of this compound is expected to be pH-dependent.[5][6] Acidic or basic conditions can catalyze the hydrolysis of the hydrazino group. It is recommended to perform pilot stability studies at your experimental pH to determine the compound's half-life.

  • Temperature: Higher temperatures will accelerate the degradation of this compound.[5] Experiments should be conducted at the lowest practical temperature, and solutions should be kept on ice when not in use.

  • Presence of Oxidizing Agents: The hydrazino group can be readily oxidized. Avoid contact with strong oxidizing agents, and consider degassing your buffers to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Metal Ions: Certain metal ions can catalyze the degradation of hydrazino compounds. If your experimental system contains metal ions, consider the use of a chelating agent like EDTA to sequester them.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in an assay. Degradation of this compound in the assay buffer.Prepare fresh solutions of this compound for each experiment. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Consider using a stability-indicating analytical method like HPLC to monitor the concentration of the active compound over time.
Inconsistent or non-reproducible experimental results. Variability in the purity or stability of this compound stock solutions.Always use high-purity this compound from a reputable supplier. Validate the concentration of your stock solution before use. Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles.
Precipitation of the compound in the assay medium. Poor solubility of this compound at the working concentration or in the specific buffer.Determine the solubility of this compound in your assay buffer before starting the experiment. If solubility is an issue, consider using a co-solvent (e.g., a small percentage of DMSO) or adjusting the pH of the buffer, keeping in mind the potential impact on stability.
Unexpected side reactions or byproducts. Reactivity of the hydrazino group with other components in the reaction mixture.The hydrazino group is nucleophilic and can react with aldehydes, ketones, and other electrophilic species. Carefully review all components of your experimental system for potential incompatibilities. If a reaction is suspected, use an analytical technique like LC-MS to identify any new products formed.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Upon receiving, store the solid this compound at the recommended temperature (e.g., -20°C).[4]

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weigh the desired amount of this compound in a clean, dry environment.

  • To prepare a stock solution, dissolve the compound in an appropriate solvent (e.g., DMSO). Use gentle vortexing or sonication to aid dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • For aqueous working solutions, dilute the stock solution into your desired buffer immediately before use. Keep the working solution on ice.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general approach to evaluate the stability of this compound in a specific buffer using HPLC.

  • Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.

    • Prepare your aqueous buffer of interest at the desired pH.

  • Incubation:

    • Dilute the this compound stock solution into the aqueous buffer to your final working concentration.

    • Incubate the solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any further degradation by adding the aliquot to a solution that stops the reaction (e.g., by changing the pH or adding a quenching agent, if known) or by immediate freezing and storage at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.[7] The method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time.

    • From this plot, you can determine the rate of degradation and the half-life of the compound under your specific experimental conditions.

Visualizing Experimental Workflows

G Compound This compound Hydrolysis_Product Hypoxanthine + Hydrazine Compound->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidized Products Compound->Oxidation_Product Oxidation ([O])

References

methods for removing unreacted 6-Hydrazinopurine from experimental samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 6-Hydrazinopurine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound as a synthetic intermediate and require robust methods for its removal from final product mixtures. As a versatile precursor in the synthesis of novel purine analogs, its high reactivity and structural similarity to target molecules can present significant purification challenges.[1][2][3][4]

This document provides in-depth, field-proven troubleshooting guides and answers to frequently asked questions (FAQs). The methodologies described are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted this compound so critical?

A1: The removal of unreacted this compound is paramount for several reasons rooted in scientific integrity and safety:

  • Reactive Handle: The hydrazine moiety is a highly reactive nucleophile.[1] If left in the final compound, it can react with formulation excipients, other active pharmaceutical ingredients (APIs), or even degrade over time, impacting the stability, purity, and safety profile of the substance.

  • Downstream Reactions: For multi-step syntheses, residual this compound can interfere with subsequent chemical transformations, leading to unwanted side products and reduced yields.

Q2: What are the primary challenges when trying to remove this compound?

A2: The main difficulties stem from its physicochemical properties, which are often similar to the desired purine analog products:

  • Polarity: Both this compound and many of its derivatives are polar molecules, making separation by normal-phase chromatography challenging. They may exhibit similar retention times in reverse-phase systems as well.

  • Solubility: Finding a solvent system where the desired product and the unreacted starting material have significantly different solubilities for recrystallization can be difficult.

  • Basicity: The purine core and the hydrazine group are both basic. This shared property can make separation by ion-exchange chromatography complex unless other structural features provide a point of differentiation.

Q3: How do I select the most appropriate purification method for my specific reaction mixture?

A3: The optimal method depends on the properties of your desired product, the scale of your reaction, and the available equipment. The decision-making process can be guided by the workflow below. The key is to exploit a physicochemical difference between your product and the this compound starting material.

G cluster_0 Purification Method Selection Workflow start Reaction Work-up Complete (Crude Product Mixture) q_diff Is there a significant difference in polarity between Product and This compound? start->q_diff q_sol Is there a significant difference in solubility in a suitable solvent? q_diff->q_sol No chrom Chromatography (HPLC, Flash) q_diff->chrom  Yes q_react Does the Product lack a reactive hydrazine/amine group? q_sol->q_react No recryst Recrystallization or Precipitation q_sol->recryst  Yes q_spe Is the scale small to medium? Is the product non-polar enough to retain on C18? q_react->q_spe No scavenge Scavenger Resin q_react->scavenge  Yes spe Solid-Phase Extraction (SPE) q_spe->spe  Yes other Consider alternative methods (e.g., Ion Exchange) q_spe->other No

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide 1: Chromatographic Methods

Chromatography is often the most powerful tool for separating structurally similar purine derivatives.[6][7]

Q: How can I use HPLC to separate this compound from my target compound?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the method of choice. Since these are ionizable compounds, controlling the mobile phase pH is critical for achieving separation.[8]

Expert Insight: The hydrazine moiety and purine nitrogens have distinct pKa values. By adjusting the mobile phase pH with a buffer (e.g., acetate or formate), you can change the protonation state and, therefore, the polarity and retention of your compounds. A pH around 4 is often a good starting point for separating purine bases.[8]

ParameterStarting ConditionOptimization Strategy
Stationary Phase C18If co-elution persists, try a Phenyl-Hexyl or Cyano phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAdjust pH (e.g., using an acetate buffer from pH 3.5-5.0) to maximize separation.[8]
Mobile Phase B Acetonitrile or MethanolOptimize the gradient slope. A shallower gradient provides better resolution.
Detection 254 nm or 270 nmPurine systems have strong UV absorbance; select a wavelength that maximizes the signal for both compounds.

Detailed Protocol: Analytical RP-HPLC Method Development

  • Solubilize: Prepare 1 mg/mL stock solutions of your crude product, pure this compound, and your expected pure product (if available) in a suitable solvent (e.g., DMSO, DMF, or mobile phase).

  • Initial Screen: Inject the this compound standard. Run a fast gradient (e.g., 5-95% B in 5 minutes) to determine its approximate retention time.

  • Crude Injection: Inject the crude mixture. Identify the peaks corresponding to your product and the unreacted starting material.

  • pH Optimization: Prepare mobile phase A with different pH buffers (e.g., pH 3.5, 4.0, 4.5). Run the crude sample with each buffer system to observe the change in selectivity and resolution.

  • Gradient Optimization: Once the optimal pH is found, refine the gradient. If the peaks are close, use a shallow gradient around the elution point (e.g., increase B by 1% per minute).

  • Scale-Up: Once an analytical method provides baseline separation, it can be scaled up to a preparative system for purification.

Troubleshooting Guide 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific functionalities from a solution, offering a simple filtration-based work-up.[9] This method is ideal when your desired product does not contain a reactive hydrazine or primary/secondary amine.

Q: Which scavenger resin should I use to remove this compound?

A: The goal is to use a resin with an electrophilic functional group that will covalently bind to the nucleophilic hydrazine.

Resin Functional GroupCommercial Name ExampleReaction Principle
Isocyanate PS-IsocyanateForms a stable urea-type linkage with the hydrazine. Highly effective for primary amines and hydrazines.[10]
Aldehyde PS-BenzaldehydeForms a hydrazone with the hydrazine, which can be removed by filtration.
Sulfonyl Chloride PS-Tosyl ChlorideReacts to form a stable sulfonohydrazide linkage. Also scavenges other primary/secondary amines.

Expert Insight: PS-Isocyanate is often the most effective and rapid scavenger for hydrazines. However, it is moisture-sensitive. Ensure you are using an anhydrous solvent for the scavenging step.

G cluster_1 Scavenger Resin Purification Workflow start Crude reaction mixture in anhydrous solvent add_resin Add Scavenger Resin (e.g., PS-Isocyanate) (2-4 equivalents) start->add_resin stir Stir or shake mixture at room temperature (2-16 hours) add_resin->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor monitor->stir Incomplete filter Filter the reaction mixture to remove the resin monitor->filter Complete rinse Rinse resin with clean solvent filter->rinse concentrate Combine filtrate and rinses, concentrate to yield purified product rinse->concentrate

Caption: Step-by-step workflow for using a scavenger resin.

Q: My scavenging reaction is incomplete. What should I do?

A: If you still see this compound in your sample after scavenging, consider the following:

  • Equivalents: You may not be using enough resin. Increase the equivalents of the scavenger resin to 3-5x relative to the initial amount of this compound.

  • Reaction Time: Scavenging on a solid support can be slow. Allow the reaction to proceed for a longer period (e.g., overnight).

  • Solvent: The resin beads must swell properly for the reaction to be efficient. Ensure you are using a compatible solvent (e.g., DCM, THF, DMF). Avoid solvents like water or methanol with isocyanate resins.

  • Steric Hindrance: If your desired product is also sterically hindered around a potentially reactive site, it should not be scavenged. However, if the this compound is somehow sterically inaccessible in your reaction mixture, this method may be less effective.

Troubleshooting Guide 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a form of chromatography that can be used for rapid purification. It relies on partitioning a compound between a solid phase (sorbent) and a liquid phase. It is particularly useful for small to medium-scale purifications.[11][12]

Q: Can I use SPE to remove this compound?

A: Yes, if there is a sufficient polarity difference between it and your product. A common strategy is to use reverse-phase SPE (e.g., a C18 cartridge). This compound is highly polar and will have weak retention, while a more non-polar, substituted purine analog will be retained more strongly.

Detailed Protocol: Reverse-Phase SPE Purification

  • Select Cartridge: Choose a C18 SPE cartridge with a bed weight appropriate for your sample mass (typically, a sorbent mass of 20-50 times the sample mass).

  • Condition: Wet the sorbent by passing a full cartridge volume of methanol through it.

  • Equilibrate: Flush the cartridge with a full volume of water (or your initial, weak mobile phase). Do not let the sorbent run dry.

  • Load: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DMSO) and dilute it with a weak solvent (e.g., water with 5% acetonitrile) before loading it onto the cartridge.

  • Wash: Pass a few cartridge volumes of a weak solvent (e.g., 5-10% acetonitrile in water) through the cartridge. This will wash away the highly polar this compound while your more non-polar product remains bound to the sorbent.

  • Elute: Elute your desired product using a stronger solvent (e.g., 50-100% acetonitrile or methanol).

  • Analyze: Collect fractions and analyze them by TLC or LC-MS to confirm purity.

Validation of Removal

No purification is complete without validation. Always confirm the absence of this compound in your final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot your crude material, the purified product, and a this compound standard on the same plate. A good mobile phase for purines is often a mixture of a polar organic solvent and an aqueous component, like Ethanol/Water.[13]

  • LC-MS: The most definitive method. It provides both retention time and mass-to-charge ratio, confirming the identity of any residual impurities.

References

preventing degradation of 6-Hydrazinopurine during long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydrazinopurine

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical purine analog in their work. The stability and purity of this compound are paramount for reproducible and accurate experimental outcomes. This document provides in-depth, field-proven insights into the degradation pathways of this compound and offers robust, validated protocols to ensure its integrity during long-term storage.

Understanding the Instability of this compound

This compound, like many hydrazine derivatives and purine analogs, is susceptible to several degradation pathways. Its molecular structure features a reactive hydrazine group attached to a purine ring system, both of which can be compromised under suboptimal storage conditions.

The primary mechanisms of degradation are:

  • Oxidation : The hydrazine moiety is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by catalysts such as trace metal ions (e.g., Cu²⁺) and exposure to light. Oxidative destruction can lead to the formation of various by-products, compromising sample purity.

  • Hydrolysis : The purine ring and the C-N bond connecting the hydrazine group can be susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent, with instability observed in both strongly acidic and, more commonly, neutral to alkaline aqueous solutions.

  • Thermal Degradation : Elevated temperatures provide the activation energy needed to initiate and accelerate degradation. For purine analogs, thermal stress can lead to the cleavage of bonds within the molecule, resulting in a loss of structural integrity.

Below is a diagram illustrating the primary degradation pathways that must be controlled.

cluster_main Degradation Pathways of this compound A This compound (C₅H₆N₆) B Oxidized Products (e.g., N-nitrosamines, purinones) A->B O₂ / Light Metal Ions C Hydrolytic Products (e.g., Hypoxanthine) A->C H₂O pH > 6 D Thermally Degraded Fragments A->D Heat (T > 4°C)

Caption: Key degradation pathways affecting this compound stability.

Frequently Asked Questions (FAQs)

This section addresses the most common user questions regarding the storage and handling of this compound.

Q1: What is the absolute best way to store this compound for long-term ( > 6 months) use?

A1: For maximum stability, this compound should be stored as a solid under the following conditions:

  • Temperature: Freezer, -20°C or lower . Lower temperatures drastically reduce the rate of all chemical reactions, including thermal degradation and oxidation.

  • Atmosphere: Under an inert gas (argon or nitrogen). This is the most critical step to prevent oxidation of the sensitive hydrazine group.

  • Container: An amber glass vial with a tight-fitting, PTFE-lined cap. The amber glass protects the compound from light, and the secure cap prevents moisture and oxygen ingress.

  • Desiccation: Store the vial within a secondary container that includes a desiccant (e.g., silica gel) to protect against moisture, especially during temperature changes when opening the freezer.

Q2: My supplier's data sheet says "store at room temperature". Why do you recommend freezing?

A2: Supplier recommendations like "room temperature" or "10-25°C" often refer to conditions for shipping and short-term storage. While the compound may be stable for weeks under these conditions, they are not suitable for long-term preservation. The chemical reactivity of the hydrazine group necessitates more stringent conditions to prevent the slow but steady degradation that can occur over months, ensuring the compound's purity for the duration of a research project.

Q3: Can I store this compound in solution? If so, what solvent and temperature should I use?

A3: Long-term storage in solution is strongly discouraged. The compound is significantly less stable in solution due to increased molecular mobility and susceptibility to hydrolysis and oxidation. Hydrazines are particularly unstable in neutral or alkaline aqueous solutions.

If you must prepare a stock solution for short-term use (i.e., days), follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent like anhydrous DMSO or DMF. If an aqueous buffer is required, use a slightly acidic pH (e.g., pH 3-5), as hydrazines are generally more stable under acidic conditions.

  • Deoxygenate: Before dissolving the compound, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Storage: Store aliquots of the solution at -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.

Q4: I noticed the solid in my vial has changed from a yellow powder to a brownish or clumpy solid. What does this mean?

A4: A color change is a primary visual indicator of degradation. The original compound is a yellow solid. A shift to a darker color (brown, orange) or a change in texture (clumping, stickiness) suggests the formation of impurities, likely from oxidation or hydrolysis. If you observe this, the purity of the compound is compromised. It is highly recommended to perform an analytical purity check (see Section 4) or discard the vial and use a fresh, uncompromised lot for your experiments.

Troubleshooting Guide

Problem: My experimental results are inconsistent or have high background.

Potential Cause Troubleshooting Steps & Explanation
Compound Degradation Degradation products can act as inhibitors, have off-target effects, or simply lower the effective concentration of the active compound. Action: 1. Perform a purity check on your current stock of this compound using HPLC or LC-MS (see Protocol 4.2). Compare the purity to the Certificate of Analysis (CoA) of the new product. 2. If degradation is confirmed (>5% impurity), acquire a new lot of the compound. 3. Implement the recommended storage protocols (see FAQ Q1) immediately upon receipt of the new material.
Contaminated Solvent Using solvents containing water, peroxides (common in aged ethers like THF), or metal contaminants can rapidly degrade this compound upon dissolution. Action: 1. Always use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. 2. Never use solvents from bottles that have been open for an extended period without proper storage.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle of a stock solution can introduce atmospheric moisture and oxygen, leading to incremental degradation. Action: When preparing a stock solution, immediately aliquot it into single-use volumes in separate small vials. This ensures the main stock is not repeatedly temperature-cycled.

Protocols & Data

Protocol: Initial Receipt and Aliquoting of Solid this compound

This protocol establishes a self-validating system by ensuring proper initial handling and creating a baseline for future purity checks.

cluster_workflow Workflow for Handling New this compound A 1. Receive Compound Equilibrate to RT in desiccant box B 2. Purity Check (Optional but Recommended) Take small sample for baseline HPLC A->B C 3. Work in Inert Atmosphere Use glove box or glove bag B->C D 4. Aliquot Solid Dispense into pre-weighed amber vials C->D E 5. Purge and Seal Backfill each vial with Argon/Nitrogen D->E F 6. Long-Term Storage Place in labeled box at ≤-20°C with desiccant E->F

addressing non-specific labeling with 6-Hydrazinopurine-based probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Hydrazinopurine-based chemical probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with these powerful tools, with a specific focus on mitigating non-specific labeling. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound probes and the nature of non-specific labeling.

Q1: What are this compound-based probes and how do they work?

A: this compound-based probes are a class of chemical biology tools used for activity-based protein profiling (ABPP). They are designed to covalently label specific classes of enzymes, often those that bind purine-based cofactors like ATP or GTP. The core structure consists of a purine scaffold for enzyme recognition and a hydrazino group, which acts as a reactive handle. This handle can be derivatized with a reporter tag (e.g., a fluorophore or biotin) for detection and identification of the target proteins. The labeling mechanism often involves the formation of a stable covalent bond with a nucleophilic residue in the enzyme's active site.

Q2: What is "non-specific labeling" and why is it a problem?

Q3: What are the primary causes of non-specific labeling with this compound probes?

A: The main culprits for non-specific labeling include:

  • Probe Reactivity: The inherent reactivity of the hydrazino group can sometimes lead to off-target reactions with highly nucleophilic residues on abundant proteins.

  • Probe Concentration: Using a probe concentration that is too high can saturate the intended targets and drive reactions with lower-affinity, off-target proteins.

  • Incubation Time and Temperature: Extended incubation times or elevated temperatures can increase the likelihood of non-specific reactions.

  • Buffer Conditions: The pH, ionic strength, and presence of additives in the lysis and labeling buffers can influence both probe stability and protein conformation, affecting labeling specificity.

  • Probe Aggregation: Like many small molecules, these probes can form aggregates at higher concentrations, which can non-specifically sequester proteins.

Troubleshooting Guide: Addressing Non-Specific Labeling

This section provides detailed troubleshooting strategies for common issues encountered during experiments with this compound-based probes.

Issue 1: High background signal across the entire gel/blot.

This is a classic sign of widespread non-specific labeling, where the probe has reacted with a large number of proteins indiscriminately.

Diagnostic Workflow:

start High Background Signal check_conc Step 1: Verify Probe Concentration start->check_conc reduce_conc Action: Titrate Probe (e.g., 10x lower to 2x higher) check_conc->reduce_conc If too high check_time Step 2: Evaluate Incubation Time/Temp reduce_conc->check_time end Optimized Signal-to-Noise reduce_conc->end If successful reduce_time Action: Perform Time-Course (e.g., 15, 30, 60 min) check_time->reduce_time If too long/high check_buffer Step 3: Assess Lysis/Labeling Buffer reduce_time->check_buffer reduce_time->end If successful optimize_buffer Action: Add Detergent (e.g., 0.1% Triton X-100) or Scavengers (e.g., 1 mM DTT post-labeling) check_buffer->optimize_buffer If suboptimal optimize_buffer->end

Caption: Workflow for diagnosing and resolving high background signal.

Step-by-Step Protocol:

  • Probe Concentration Titration: The most common cause of high background is an excessive probe concentration.

    • Action: Perform a concentration-response experiment. We recommend starting with your current concentration and testing several dilutions below it (e.g., 10-fold, 5-fold, 2-fold) and one slightly higher (e.g., 2-fold).

    • Rationale: This will help you identify the optimal concentration that saturates your target of interest while minimizing off-target labeling.

  • Time and Temperature Optimization:

    • Action: Conduct a time-course experiment at a fixed probe concentration. Typical time points to test are 15, 30, 60, and 90 minutes. Ensure the labeling is performed at a consistent and appropriate temperature (e.g., room temperature or 37°C, depending on the target).

    • Rationale: Shorter incubation times can often reduce the extent of non-specific labeling without significantly compromising the signal from the primary target.

  • Buffer Composition:

    • Action:

      • Detergents: If not already present, consider adding a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to your lysis and labeling buffers.

      • Quenching: After the labeling reaction is complete, add a quenching reagent like Dithiothreitol (DTT) to a final concentration of 1-10 mM to react with any remaining unbound probe.

    • Rationale: Detergents can help to solubilize proteins and prevent probe aggregation. A quenching step will stop the labeling reaction and prevent further non-specific labeling during downstream processing.

Issue 2: Appearance of unexpected bands, especially high molecular weight bands.

This can indicate either labeling of off-target proteins or probe-induced protein aggregation.

Troubleshooting Protocol:

Potential Cause Diagnostic Step Proposed Solution Rationale
Off-Target Labeling Run a competition experiment. Pre-incubate the proteome with a known inhibitor of the target enzyme or with an excess of the parent purine (e.g., ATP, GTP) before adding the probe.If the unexpected bands disappear or are significantly reduced, they are likely specific off-targets that bind the purine scaffold. Consider redesigning the probe for higher specificity.This helps to differentiate between specific (even if off-target) and non-specific binding. True targets will show reduced labeling in the presence of a competitor.
Probe Aggregation Analyze the probe solution using dynamic light scattering (DLS) if available. Alternatively, centrifuge the probe stock solution at high speed immediately before use.Add a small amount of a "scrambling" detergent like 0.01% SDS to the labeling buffer. Always use fresh probe dilutions.Aggregates can physically entrap proteins, leading to high molecular weight smears or bands on a gel. Detergents can disrupt these aggregates.
Reaction with Abundant, Reactive Proteins Perform a "no-probe" control and a "heat-denatured proteome" control.Include a pre-clearing step with an unrelated reactive probe to scavenge highly nucleophilic proteins before adding the this compound probe.The heat-denatured control will reveal labeling that is not dependent on a specific protein conformation, indicating non-specific reactivity.
Issue 3: Inconsistent labeling results between experiments.

Reproducibility is key. Inconsistent results often point to subtle variations in experimental execution.

Standardization Workflow:

start Inconsistent Labeling proteome Standardize Proteome Preparation & Quantification start->proteome probe_prep Standardize Probe Preparation start->probe_prep reaction_cond Standardize Reaction Conditions start->reaction_cond downstream Standardize Downstream Processing (e.g., SDS-PAGE, Western Blot) start->downstream end Reproducible Results proteome->end probe_prep->end reaction_cond->end downstream->end

Caption: Key parameters to standardize for reproducible labeling.

Key Areas for Standardization:

  • Proteome Preparation:

    • Always use the same lysis buffer composition.

    • Ensure complete cell lysis.

    • Accurately quantify total protein concentration (e.g., using a BCA assay) and use the exact same amount for each labeling reaction.

  • Probe Handling:

    • Prepare fresh dilutions of the probe from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

    • Ensure the solvent used for the probe (e.g., DMSO) is of high quality and does not exceed 1-2% of the final reaction volume.

  • Reaction Parameters:

    • Use a calibrated incubator or water bath to maintain a consistent temperature.

    • Use a precise timer for the incubation period.

  • Downstream Analysis:

    • Ensure consistent loading amounts for SDS-PAGE.

    • Use the same antibody dilutions and incubation times for Western blotting.

By systematically addressing these potential sources of variability, you can significantly improve the reliability and reproducibility of your experiments with this compound-based probes.

Technical Support Center: Mitigating Interference of 6-Hydrazinopurine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate the interference of 6-Hydrazinopurine in a variety of enzymatic assays. As a purine analog, this compound is a valuable tool in biochemical research and a key intermediate in the synthesis of potential therapeutics.[1][2] However, its structural similarity to endogenous purines can lead to significant assay interference, primarily through competitive inhibition of enzymes involved in purine metabolism and other less specific interactions.

This guide is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to design robust experiments and interpret your data with confidence.

Understanding the Challenge: The Nature of this compound Interference

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound interferes with enzymatic assays?

A1: this compound primarily interferes through two main mechanisms:

  • Direct Enzyme Inhibition: Due to its structural similarity to purine substrates like adenosine and guanine, this compound can act as a competitive inhibitor for enzymes that bind these molecules. A prime example is its inhibitory effect on adenosine deaminase (ADA).[3]

  • Spectrophotometric Interference: As a molecule with a conjugated purine ring system, this compound absorbs light in the UV range.[4] This can interfere with assays that measure changes in absorbance in this region of the spectrum, leading to artificially high or low readings depending on the assay setup.

Q2: In which types of enzymatic assays is interference from this compound most commonly observed?

A2: Interference is most pronounced in assays involving purine metabolism. Key examples include:

  • Adenosine Deaminase (ADA) Assays: this compound is a known inhibitor of ADA.[3]

  • Xanthine Oxidase (XO) Assays: As a purine analog, it can interfere with XO, which is involved in purine degradation.

  • Peroxidase-Based Assays: The hydrazino group can potentially interact with the heme center of peroxidases or react with assay reagents, although this is less characterized than its effects on purine-metabolizing enzymes.

  • Kinase Assays: While specific data is limited, purine analogs can act as ATP-competitive inhibitors of protein kinases.

  • NAD+/NADH-Based Assays: Changes in absorbance at 340 nm are central to these assays. If this compound or its metabolites absorb at or near this wavelength, it can cause significant interference.

Q3: Are there any general preventative measures I can take during assay development to minimize potential interference?

A3: Yes, proactive measures during assay design can save considerable troubleshooting time later:

  • Assay Principle Selection: Whenever possible, choose assay formats that are less susceptible to interference from small molecules. For instance, a fluorescence polarization assay might be less prone to spectral interference than a simple absorbance-based assay.

  • Reagent Purity: Ensure the purity of your this compound stock to avoid interference from contaminants.

  • Control Experiments: Always include appropriate controls, such as "no enzyme" and "no substrate" wells, both with and without this compound, to identify background signals and non-enzymatic reactions.

Troubleshooting Guides

This section provides structured troubleshooting advice for specific interference scenarios.

Scenario 1: Suspected Direct Enzyme Inhibition

If you observe a dose-dependent decrease in your enzyme's activity in the presence of this compound, direct inhibition is a likely cause.

Start Decreased enzyme activity with increasing [6-HP] Step1 Perform Kinetic Analysis: Vary substrate concentration at fixed [6-HP] Start->Step1 Step2 Plot Lineweaver-Burk or Michaelis-Menten Step1->Step2 Decision1 Competitive Inhibition? Step2->Decision1 Result1 Increased Km, Vmax unchanged. Confirms competitive inhibition. Decision1->Result1 Yes Decision2 Non-competitive Inhibition? Decision1->Decision2 No Step3 Consider Alternative Substrate Result1->Step3 Result2 Km unchanged, decreased Vmax. Suggests allosteric binding. Decision2->Result2 Yes Decision3 Uncompetitive Inhibition? Decision2->Decision3 No Step4 Develop an Orthogonal Assay Result2->Step4 Result3 Decreased Km and Vmax. Indicates binding to ES complex. Decision3->Result3 Yes Result3->Step4

Caption: Workflow to diagnose the mechanism of enzyme inhibition.

StrategyPrincipleProtocol HighlightsConsiderations
Increase Substrate Concentration For competitive inhibition, increasing the substrate concentration can outcompete the inhibitor for binding to the enzyme's active site.[5]- Determine the Km of your substrate. - Run the assay with substrate concentrations at 5-10 times the Km.May not be feasible due to substrate solubility or cost. Does not eliminate the inhibition but can overcome it.
Use an Alternative Substrate If the enzyme has multiple substrates, one may be less susceptible to competitive inhibition by this compound.- Research literature for known alternative substrates. - Validate the assay with the new substrate.The alternative substrate may have different kinetic properties, requiring re-optimization of the assay.
Develop an Orthogonal Assay Use a different detection method or assay principle to confirm the results.[6]- For a kinase assay, switch from a luciferase-based ATP depletion assay to a fluorescence polarization assay detecting phosphopeptide formation.Requires access to different instrumentation and reagents. Confirms the inhibitory effect rather than mitigating it in the primary assay.
Scenario 2: Suspected Spectrophotometric Interference

If you observe a change in absorbance in your control wells (e.g., no enzyme or no substrate) containing this compound, spectrophotometric interference is likely.

Start Absorbance change in control wells with 6-HP Step1 Measure UV-Vis Spectrum of 6-HP in assay buffer Start->Step1 Step2 Does 6-HP absorb at assay wavelength? Step1->Step2 Decision1 Overlap? Step2->Decision1 Result1 Direct spectral interference confirmed. Decision1->Result1 Yes Step5 Change to a longer wavelength probe Decision1->Step5 No Step3 Subtract background absorbance from all wells Result1->Step3 Step4 Is interference still present after subtraction? Step3->Step4 Decision2 Residual Interference? Step4->Decision2 Result2 Consider interaction with assay components or change in 6-HP absorbance. Decision2->Result2 Yes Decision2->Step5 No Step6 Use a non-spectrophotometric assay Result2->Step6 Step5->Step6

Caption: Workflow to diagnose spectrophotometric interference.

StrategyPrincipleProtocol HighlightsConsiderations
Background Subtraction Mathematically correct for the absorbance of this compound.- For each concentration of 6-HP, run a parallel control well without the enzyme or substrate. - Subtract the average absorbance of these control wells from the corresponding experimental wells.Assumes the absorbance of 6-HP does not change during the reaction. May not be effective if the interference is non-additive.
Change Assay Wavelength Move to a region of the spectrum where this compound does not absorb.- Use a chromogenic or fluorogenic substrate that produces a signal at a longer wavelength (e.g., in the visible range).[4][6]Requires a different substrate and may necessitate re-optimization of the assay.
Use a Non-Absorbance-Based Assay Switch to a detection method that is not based on light absorbance.- Options include fluorescence, luminescence, or radiometric assays.May require different instrumentation and reagents. Be aware of potential interference in these formats as well (e.g., fluorescence quenching or luciferase inhibition).[7]
Scenario 3: Non-Specific Interference or Suspected Multiple Interference Mechanisms

In some cases, the interference may not be easily classifiable, or you may suspect a combination of effects. In such situations, physically removing the interfering compound before the final measurement is often the most robust solution.

MethodPrincipleProtocol HighlightsConsiderations
Activated Charcoal Adsorption Activated charcoal has a high surface area and can adsorb small organic molecules like this compound.[2][8]1. At the end of the enzymatic reaction, add a small amount of activated charcoal slurry to each well. 2. Incubate for a short period (e.g., 5-15 minutes) with gentle mixing. 3. Pellet the charcoal by centrifugation. 4. Carefully transfer the supernatant to a new plate for measurement.- The product of the enzymatic reaction must not be adsorbed by the charcoal. - This method is not suitable for real-time kinetic assays. - Requires careful validation to ensure the analyte of interest is not removed.
Solid-Phase Extraction (SPE) SPE uses a solid sorbent to selectively retain the interfering compound while allowing the analyte of interest to pass through (or vice versa).[4]1. Choose an SPE sorbent that will bind this compound (e.g., a reversed-phase C18 or a mixed-mode cation exchange sorbent). 2. Condition the SPE plate or cartridge. 3. Load the sample after the enzymatic reaction. 4. Wash away any unbound material. 5. Elute the analyte of interest for quantification.- More time-consuming and less amenable to high-throughput formats than charcoal adsorption. - Requires method development to optimize binding and elution conditions. - Can provide a very clean sample for analysis.

Experimental Protocols

Protocol 1: Characterizing the Mode of Enzyme Inhibition by this compound

This protocol outlines the steps to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor of your enzyme.

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • Assay buffer.

  • Determine the Michaelis Constant (Km) of the Substrate:

    • Perform a substrate titration experiment in the absence of this compound to determine the Km of your enzyme for its substrate.

  • Perform Inhibition Assays:

    • Set up a series of reactions with a fixed concentration of the enzyme.

    • Vary the substrate concentration across a range (e.g., 0.5x to 10x Km).

    • For each substrate concentration, run the reaction in the absence of this compound (control) and in the presence of at least three different concentrations of this compound.

    • Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells.

  • Measure Reaction Velocities:

    • Measure the initial reaction rates for all conditions.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations (Michaelis-Menten plot).

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Km and Vmax in the presence of this compound to determine the mode of inhibition.

Protocol 2: Mitigating Interference using Activated Charcoal

This protocol provides a general procedure for removing this compound from an endpoint assay before reading the results.

  • Prepare Reagents:

    • Completed enzymatic assay samples containing this compound.

    • Activated charcoal slurry (e.g., 10 mg/mL in assay buffer, sonicated to ensure a fine suspension).

  • Charcoal Treatment:

    • At the end of the enzymatic reaction, add a small volume of the activated charcoal slurry to each sample (e.g., 10 µL of a 10 mg/mL slurry to a 100 µL reaction).

    • Incubate the samples with the charcoal for 10 minutes at room temperature with gentle agitation.

  • Pellet the Charcoal:

    • Centrifuge the plate or tubes at high speed (e.g., 2000 x g for 10 minutes) to pellet the charcoal.

  • Transfer and Read:

    • Carefully aspirate the supernatant, avoiding the charcoal pellet, and transfer it to a new, clean plate.

    • Measure the absorbance, fluorescence, or luminescence of the supernatant.

  • Validation:

    • It is crucial to run control experiments to ensure that the product of your enzymatic reaction is not significantly adsorbed by the charcoal. This can be done by treating a known concentration of the product with charcoal and measuring the recovery.

References

Technical Support Center: Purification Strategies for 6-Hydrazinopurine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying 6-hydrazinopurine and its reaction products. As a versatile intermediate in the synthesis of purine analogs for drug discovery and biochemical research, its purity is paramount.[1] However, the unique chemical nature of the purine scaffold presents distinct challenges during workup and purification.

This guide is structured to provide practical, experience-driven solutions to common purification hurdles. We will move from frequently asked questions to in-depth troubleshooting scenarios and conclude with detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when handling purine derivatives.

Q1: What are the most common impurities in a synthesis of a this compound derivative?

The impurity profile depends on the specific reaction, but typically includes:

  • Unreacted Starting Materials: The most common are the precursor, such as 6-chloropurine, and the hydrazine reagent used for its synthesis.[2] If you are performing a subsequent reaction, for example, forming a hydrazone, then unreacted this compound will be a key impurity.

  • Reagent-Derived Impurities: Excess reagents, catalysts, or bases (like triethylamine) used in the reaction.

  • Solvent Residues: Residual high-boiling point solvents from the reaction or workup (e.g., DMF, DMSO).

  • Byproducts: Depending on the reaction conditions, side-reactions can occur. For instance, if the reaction is not selective, you might have substitutions at other positions on the purine ring (e.g., N7 or N9).

Q2: My crude product is an insoluble solid. How should I approach purification?

An insoluble solid is an excellent starting point for purification by recrystallization. The goal is to find a solvent (or solvent system) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Given the polar nature of the purine core, start with polar solvents like ethanol, methanol, or water. The solubility of purine derivatives can be highly pH-dependent, so adjusting the pH of an aqueous solution can be a powerful tool to induce crystallization.[3][4]

Q3: What is the best general-purpose chromatography method for this compound derivatives?

There is no single "best" method, as the choice depends on the polarity of your specific derivative. A typical starting point is normal-phase flash chromatography on silica gel using a dichloromethane/methanol gradient.[5] However, for very polar or basic compounds, this can be problematic. In these cases, consider:

  • Reversed-Phase (C18) Chromatography: Excellent for highly polar compounds, using water/acetonitrile or water/methanol gradients.[5]

  • Amine-Functionalized Silica: This stationary phase can offer different selectivity and is particularly useful for resolving compounds that are difficult to separate on standard silica.[5]

Q4: Why are my peaks tailing during silica gel chromatography?

Peak tailing for purine derivatives on silica gel is a classic problem. It is often caused by the strong interaction between the basic nitrogen atoms in the purine ring and the acidic silanol groups on the silica surface. This leads to slow, non-uniform elution from the column.

Q5: Do I need to use a modifier (like an acid or base) in my chromatography mobile phase?

Yes, often. Using a modifier is the most common solution to the peak tailing issue described in Q4.

  • For Normal-Phase (Silica): Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase will "cap" the acidic silanol groups, leading to sharper, more symmetrical peaks. While many purifications don't require it, it's a critical tool for difficult separations.[5]

  • For Reversed-Phase (C18): Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice.[5] This ensures that basic nitrogens are consistently protonated, preventing mixed species on the column and resulting in sharp peaks. These modifiers are volatile and easily removed during solvent evaporation.[5]

Section 2: Troubleshooting Guide

This section provides solutions for specific experimental problems.

Problem 1: Poor Separation Between Product and Starting Material (e.g., 6-chloropurine)
  • Analysis: 6-chloropurine is significantly less polar than this compound. If your final product has a polarity similar to 6-chloropurine, co-elution can occur.

  • Solutions:

    • Optimize Normal-Phase Gradient: Switch to a less polar solvent system, such as ethyl acetate/hexanes, and run a very shallow gradient. This will expand the separation between compounds at the lower end of the polarity scale.

    • Switch Stationary Phase: This is often the most effective solution. An amine column can provide a different interaction mechanism and may resolve compounds that are inseparable on silica.[5]

    • Utilize Reactivity: If the impurity is unreacted 6-chloropurine, consider a workup step where you add a small amount of a highly nucleophilic amine scavenger to the crude mixture to react away the remaining 6-chloropurine before chromatography.

Problem 2: Product Decomposes on the Silica Column
  • Analysis: The acidic surface of standard silica gel can degrade acid-sensitive compounds. The hydrazino group or other functionalities on your derivative may be labile.

  • Solutions:

    • Deactivate the Silica: Pre-treat the column by flushing it with a solvent mixture containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.

    • Use Neutral Alumina: Alumina is a less acidic stationary phase than silica and can be a good alternative for acid-sensitive compounds.

    • Switch to Reversed-Phase: C18 columns are generally much less harsh. Running with a standard water/acetonitrile gradient (with or without formic acid) is often the safest option for sensitive molecules.[5]

Problem 3: Recrystallization Fails and the Product "Oils Out"
  • Analysis: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound at high heat, allow the flask to cool slowly to room temperature, and only then move it to an ice bath.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Use a Binary Solvent System: Find a solvent in which your compound is highly soluble (e.g., methanol) and another in which it is poorly soluble (e.g., diethyl ether). Dissolve the compound in a minimum of the "good" solvent, then slowly add the "poor" solvent at room temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to stand undisturbed to form crystals.

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and after heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

| Table 1: Common Solvents for Purine Recrystallization | | :--- | :--- | | Solvent | Properties & Use Cases | | Water | Excellent for very polar, hydrogen-bond donating/accepting compounds. Solubility can often be manipulated with pH. | | Ethanol / Methanol | Good general-purpose polar protic solvents. | | Acetonitrile | A polar aprotic solvent, good for compounds with moderate polarity. | | Dimethylformamide (DMF) | A high-boiling point solvent for compounds that are poorly soluble in other solvents. Difficult to remove. | | Dichloromethane (DCM) | Useful for less polar derivatives. Often used in a binary system with hexanes. |

Protocol 2: Flash Column Chromatography (Normal-Phase Silica)
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product a Retention Factor (Rf) of ~0.3. A good starting point for polar purines is a DCM/MeOH system.

  • Column Packing (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand.

    • Fill the column with the initial, least polar eluent.

    • In a separate beaker, create a slurry of silica gel in the same eluent.

    • Pour the slurry into the column. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Use air pressure to push the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute compounds with higher polarity.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflow Guides

The following diagrams illustrate decision-making processes for purification.

Purification_Strategy_Selection start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a common solvent? is_solid->is_soluble Yes liquid_extraction Perform Liquid-Liquid Extraction is_solid->liquid_extraction No (Crude is oil/liquid) recrystallize Attempt Recrystallization is_soluble->recrystallize Yes chromatography Proceed to Column Chromatography is_soluble->chromatography No liquid_extraction->chromatography

Caption: Decision tree for initial purification strategy.

Chromatography_Optimization start Run Initial Silica Column (e.g., DCM/MeOH) check_separation Good Separation? start->check_separation check_tailing Significant Tailing? check_separation->check_tailing No success Purification Complete check_separation->success Yes add_base Re-run: Add 0.5% Triethylamine to Mobile Phase check_tailing->add_base Yes change_gradient Re-run: Use a Shallower Gradient check_tailing->change_gradient No change_phase Switch Stationary Phase (C18 or Amine Column) add_base->change_phase change_gradient->change_phase

Caption: Workflow for optimizing column chromatography.

Section 5: References

  • Daly, M. M., & Mirsky, A. E. (1949). Chromatography of purines and pyrimidines on starch columns. Journal of Biological Chemistry, 179(2), 981. --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO Application Note AN59. --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Columbia University. (n.d.). Column Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Transformation of 6-thioguanine (6sG) to 6-hydrazino-2-aminopurine (A') in a short RNA. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chivot, J., Leibrandt, M. J., Rouvroy, H., Simeon, J., & Caen, J. (1974). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Clinica Chimica Acta, 53(1), 69-79. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 6-Hydrazino-purine. PubChem Compound Summary for CID 94902. Retrieved January 4, 2026, from --INVALID-LINK--.

  • ChemicalBook. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. --INVALID-LINK--

  • Cresswell, R. M., & Brown, G. B. (1983). Method for preparing salts of 6-chloropurine. U.S. Patent No. 4,405,781. --INVALID-LINK--

  • Solubility of Things. (n.d.). 6-Thioguanine. Retrieved January 4, 2026, from --INVALID-LINK--

References

Validation & Comparative

Validating 6-Hydrazinopurine-Based Findings: A Guide to Orthogonal Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the identification of a small molecule's protein target is a critical step. 6-Hydrazinopurine and its derivatives have emerged as valuable tools in various research contexts, from antiviral studies to cancer research.[1][2][3] Findings derived from techniques utilizing these compounds, however, demand rigorous validation to ensure scientific accuracy and build a robust foundation for further development. This guide provides an in-depth comparison of orthogonal methods to validate discoveries made using this compound-based approaches, offering experimental insights and detailed protocols.

The Imperative of Orthogonal Validation

Initial findings from any single experimental approach, including those involving this compound, should be considered provisional until confirmed by independent methods. Orthogonal methods are techniques that rely on different physical principles to measure the same biological event.[4] Utilizing such approaches provides stronger evidence for a proposed interaction by minimizing the risk of artifacts or confounding results inherent to any one technique.[4] This principle is a cornerstone of rigorous scientific inquiry and is essential for the successful progression of a drug discovery program.[5]

A Comparative Overview of Key Validation Techniques

The selection of an appropriate orthogonal method depends on several factors, including the nature of the target protein, the affinity of the interaction, and the experimental question being addressed. Below is a comparative analysis of commonly employed biophysical and cellular techniques.

Method Principle Key Parameters Measured Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target protein.[6]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[7][8]"Gold standard" for thermodynamic characterization; label-free; provides a complete thermodynamic profile in a single experiment.[8][9]Requires relatively large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized analyte.[10][11]Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[12][13]Real-time kinetic data; high sensitivity; label-free analysis of the analyte.[11][14]Requires immobilization of one binding partner, which can potentially alter its conformation; mass-based detection can be influenced by buffer effects.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[15][16]Binding Affinity (KD)[15]Low sample consumption; immobilization-free; can be used in complex biological liquids.[15][17]Requires fluorescent labeling of one of the binding partners, which could potentially interfere with the interaction.[17]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19]Target Engagement, Relative Binding AffinityMeasures target engagement in a cellular context (intact cells or lysates); label-free.[20][21]Indirect measure of binding; throughput can be limited by the detection method (e.g., Western blotting).
Drug Affinity Responsive Target Stability (DARTS) Exploits the phenomenon that ligand binding can protect a protein from proteolytic degradation.[22][23]Target Identification and ValidationDoes not require modification of the small molecule; can be used with complex protein lysates.[23][24]The degree of protection can vary and may not always correlate directly with binding affinity.

Experimental Workflows and Protocols

To provide a practical framework, this section details the step-by-step methodologies for several key orthogonal validation experiments.

Isothermal Titration Calorimetry (ITC) Workflow

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][25]

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Protein Prepare Protein Solution (in buffer) Degas Degas Both Solutions Protein->Degas Ligand Prepare Ligand Solution (in same buffer) Ligand->Degas LoadProtein Load Protein into Sample Cell Degas->LoadProtein LoadLigand Load Ligand into Injection Syringe Degas->LoadLigand Equilibrate Equilibrate to Desired Temperature LoadProtein->Equilibrate LoadLigand->Equilibrate Inject Inject Small Aliquots of Ligand into Cell Equilibrate->Inject Measure Measure Heat Change After Each Injection Inject->Measure Iterative Process Measure->Inject Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Determine Determine K_D, n, ΔH, and ΔS Fit->Determine CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection and Analysis Cells Culture Cells to Desired Confluency Treat Treat Cells with Vehicle or this compound Derivative Cells->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots at a Range of Temperatures Aliquot->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Analyze Analyze Soluble Protein by Western Blot or Other Method Collect->Analyze Plot Plot Soluble Protein Amount vs. Temperature Analyze->Plot Compare Compare Melt Curves of Vehicle vs. Treated Plot->Compare

References

A Comparative Analysis of 6-Hydrazinopurine Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-hydrazinopurine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant inhibitory activity against various key enzymes. This guide offers a comparative analysis of these derivatives, focusing on their performance as inhibitors of clinically relevant enzymes, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR), mechanisms of inhibition, and the impact on cellular signaling pathways, providing a comprehensive resource for the scientific community.

The Versatility of the this compound Scaffold

The core structure of this compound offers a unique chemical handle for the synthesis of a wide array of derivatives. The hydrazine group at the 6-position of the purine ring is a key reactive site, allowing for the introduction of various substituents through condensation reactions with aldehydes and ketones to form hydrazones. This synthetic flexibility has enabled the development of compounds with tailored specificities and potencies against different enzyme targets.

Comparative Inhibitory Potency of this compound Derivatives

The true measure of an inhibitor's potential lies in its potency and selectivity. This section provides a comparative overview of the inhibitory activities of various this compound derivatives against key enzyme targets, primarily focusing on Xanthine Oxidase and p38 Mitogen-Activated Protein Kinase (MAPK).

Xanthine Oxidase Inhibition: A Focus on Gout and Hyperuricemia

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[1] Consequently, XO is a prime therapeutic target for managing these conditions.

A notable class of this compound derivatives, the 6-arylmethylidenehydrazino-7H-purines, has demonstrated remarkable potency as XO inhibitors.[2][3] In some cases, these derivatives have been found to be several hundred times more potent than allopurinol, a commonly prescribed XO inhibitor.[2][3] The triazolopurine derivatives, formed by the oxidative cyclization of these hydrazones, also exhibit significant inhibitory activity.[2][3]

Table 1: Comparative Inhibitory Potency (IC50) of this compound Derivatives Against Xanthine Oxidase

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Source
Hydrazinopurine DerivativeExemplified CompoundXanthine Oxidase0.05Allopurinol>0.05[4]
6-Arylmethylidenehydrazino-7H-purines-Xanthine OxidasePotency varies, some are several hundred times more potent than AllopurinolAllopurinol-[2][3]
Triazolopurines-Xanthine OxidasePotency varies, some are several hundred times more potent than AllopurinolAllopurinol-[2][3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

p38α MAP Kinase Inhibition: Targeting Inflammation and Cancer

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][5] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making p38α a significant therapeutic target.[6]

A series of 2,6,9-trisubstituted purines, including N-phenyl-N'-purin-6-yl ureas, have been designed and synthesized as potent inhibitors of p38α kinase.[7] These compounds demonstrate the versatility of the purine scaffold in targeting kinases.

Table 2: Inhibitory Potency (IC50) of a 2,6,9-Trisubstituted Purine Derivative Against p38α MAP Kinase

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (nM)Source
N-Phenyl-N-purin-6-yl ureasCompound 19p38α MAP Kinase82[7]

Understanding the Mechanism of Inhibition: Kinetic Analysis

To fully characterize an enzyme inhibitor, it is crucial to determine its mechanism of action. Kinetic studies can elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-type inhibition pattern. This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate, and for optimizing its therapeutic efficacy.

Kinetic Analysis Workflow

The following workflow outlines the key steps in determining the inhibition kinetics of this compound derivatives.

Caption: Workflow for determining the mechanism of enzyme inhibition.

The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as it is independent of substrate concentration.[8] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.[8]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments to assess the inhibitory potential of this compound derivatives. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound derivative (test inhibitor)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test inhibitor and allopurinol in DMSO. Create a series of dilutions in phosphate buffer.

    • Prepare a working solution of xanthine oxidase in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL phosphate buffer.

    • Control (No Inhibitor): 50 µL phosphate buffer, 50 µL xanthine solution.

    • Test Inhibitor: 50 µL of each inhibitor dilution, 50 µL xanthine solution.

    • Positive Control: 50 µL of each allopurinol dilution, 50 µL xanthine solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 100 µL of the xanthine oxidase solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro p38α MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α MAPK. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Materials:

  • Recombinant active p38α MAPK

  • Biotinylated substrate peptide (e.g., ATF2-derived)

  • ATP

  • This compound derivative (test inhibitor)

  • Staurosporine or other known p38 inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control in assay buffer containing DMSO.

  • Kinase Reaction:

    • Add the test inhibitor or control to the wells.

    • Add the p38α MAPK and biotinylated substrate peptide mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 615 nm after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Calculate the percentage of inhibition based on the TR-FRET ratio of the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is widely used to screen for anticancer activity.[3]

Materials:

  • Cancer cell line (e.g., HL-60 for leukemia)[7]

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]

Impact on Cellular Signaling Pathways

The therapeutic effects of enzyme inhibitors are ultimately mediated by their modulation of cellular signaling pathways. Understanding these pathways is crucial for predicting the physiological consequences of enzyme inhibition and for identifying potential on-target and off-target effects.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central regulator of inflammatory responses.[2][5] Inhibition of p38α by this compound derivatives can block the downstream phosphorylation of transcription factors and other kinases, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1.[9]

p38_MAPK_Pathway cluster_inhibition Point of Inhibition Stress Stimuli\n(UV, Osmotic Shock) Stress Stimuli (UV, Osmotic Shock) Upstream Kinases\n(MKK3/6) Upstream Kinases (MKK3/6) Stress Stimuli\n(UV, Osmotic Shock)->Upstream Kinases\n(MKK3/6) p38 MAPK p38 MAPK Upstream Kinases\n(MKK3/6)->p38 MAPK Phosphorylation Inflammatory Cytokines\n(TNF-α, IL-1) Inflammatory Cytokines (TNF-α, IL-1) Inflammatory Cytokines\n(TNF-α, IL-1)->Upstream Kinases\n(MKK3/6) Downstream Targets\n(e.g., ATF-2, MAPKAPK-2) Downstream Targets (e.g., ATF-2, MAPKAPK-2) p38 MAPK->Downstream Targets\n(e.g., ATF-2, MAPKAPK-2) Phosphorylation Inhibitor This compound Derivative Inhibitor->p38 MAPK Cellular Responses\n(Inflammation, Apoptosis) Cellular Responses (Inflammation, Apoptosis) Downstream Targets\n(e.g., ATF-2, MAPKAPK-2)->Cellular Responses\n(Inflammation, Apoptosis)

Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism.[10][11] It is frequently hyperactivated in cancer, making it an attractive target for anticancer drug development.[12] Purine analogs have been investigated as inhibitors of kinases within this pathway.[10]

PI3K_Akt_mTOR_Pathway cluster_inhibition Potential Points of Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) RTKs RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Purine-based Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition points for purine-based inhibitors in the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of enzyme inhibitors with demonstrated potency against key therapeutic targets such as xanthine oxidase and p38 MAPK. The synthetic tractability of the this compound scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on:

  • Expanding the target scope: Screening this compound derivative libraries against a broader range of kinases and other enzymes implicated in disease.

  • Detailed mechanistic studies: Elucidating the precise binding modes and inhibition kinetics of lead compounds to guide further optimization.

  • In vivo evaluation: Translating the promising in vitro and cell-based activities into in vivo efficacy and safety studies.

  • Development of selective inhibitors: Fine-tuning the chemical structure to achieve high selectivity for the desired target, thereby minimizing off-target effects and potential toxicity.

This guide provides a solid foundation for researchers to explore the exciting therapeutic potential of this compound derivatives. The provided protocols and comparative data will aid in the rational design and evaluation of novel enzyme inhibitors for a wide range of diseases.

References

Assessing 6-Hydrazinopurine: A Critical Guide to Its Specificity as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

The available evidence suggests that while 6-Hydrazinopurine exhibits biological activity, it lacks the rigorous characterization required to be classified as a selective chemical probe for a specific protein target. This guide will deconstruct the available information on this compound, compare it against the established standards for chemical probes, and provide a framework for the rigorous experimental validation that any putative chemical probe should undergo.

The Profile of this compound: A Compound of Ambiguous Specificity

This compound is a purine analog that has been described in various contexts, including as an anti-hepatitis drug and a prodrug for 6-chloropurine.[1] It has been shown to induce apoptosis in prostate carcinoma cells and to competitively inhibit amines in biochemical assays.[1] Furthermore, its derivatives have been explored as potential inhibitors of the hepatitis C virus (HCV).[2]

However, a thorough review of the scientific literature reveals a critical gap: the absence of a well-defined, specific protein target that this compound modulates with high potency and selectivity. The reported activities are broad, and a clear mechanism of action tied to a single protein is not well-established. This ambiguity is a significant red flag for its use as a specific chemical probe.

The "Chemical Probe" Litmus Test: Where this compound Falls Short

A high-quality chemical probe should meet several stringent criteria to ensure that observed biological effects can be confidently attributed to the modulation of its intended target.[3][4][5] Let's assess this compound against these benchmarks:

Criterion Gold Standard for a Chemical Probe Assessment of this compound
Potency In vitro IC50 or Kd < 100 nM against the primary target.No definitive primary target with corresponding high-potency data has been consistently reported.
Selectivity >30-fold selectivity against other related proteins (e.g., within the same kinase family). Comprehensive off-target profiling.Lack of data. No broad selectivity panels (e.g., kinase screens) are readily available to assess its off-target interactions.
Cellular Activity Demonstrated on-target activity in cells at a concentration < 1 µM.While cellular effects (e.g., apoptosis) are reported, it is unclear if these are due to a specific on-target activity or a result of broader, less specific mechanisms.
Defined Mechanism of Action Clear evidence of how the probe interacts with its target (e.g., competitive, non-competitive, allosteric).The mechanism is described broadly as "competitive inhibition of amines," which is not specific to a single protein target.[1]
Negative Control A structurally similar but biologically inactive analog is available and characterized.No well-characterized negative control for this compound has been reported.

The Perils of Poorly Characterized Probes

Using a compound with undefined specificity, such as this compound, as a chemical probe can have significant downstream consequences in research and drug development.[3][5]

  • Misinterpretation of Biological Pathways: Attributing a phenotype to a specific target that is not, in fact, the primary driver can lead to flawed models of biological processes.

  • Wasted Resources: Pursuing therapeutic strategies based on misinterpreted data from a non-selective compound can lead to costly and time-consuming failures in later stages of drug development.

  • Irreproducible Research: The use of poorly characterized reagents is a major contributor to the challenge of reproducibility in biomedical research.

The following diagram illustrates the logical fallacy of using a non-specific compound to infer target function:

cluster_0 Ideal Chemical Probe Workflow cluster_1 Poorly Characterized Compound Workflow Probe Specific Probe Target Known Target Probe->Target Selectively Modulates Phenotype Observed Phenotype Target->Phenotype Leads to Conclusion Conclusion: Phenotype is due to Target Phenotype->Conclusion Compound This compound OffTarget1 Off-Target 1 Compound->OffTarget1 Interacts with OffTarget2 Off-Target 2 Compound->OffTarget2 Interacts with OffTargetN Off-Target 'n' Compound->OffTargetN Interacts with Phenotype_Poor Observed Phenotype OffTarget1->Phenotype_Poor OffTarget2->Phenotype_Poor OffTargetN->Phenotype_Poor Conclusion_Poor Erroneous Conclusion: Phenotype is due to a 'presumed' target Phenotype_Poor->Conclusion_Poor cluster_biochem Biochemical Characterization cluster_cell Cellular Target Engagement cluster_proteomics Global Off-Target Identification Start Putative Chemical Probe Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Potency Potency (IC50/Kd) Biochemical->Potency Selectivity Selectivity Profiling (e.g., Kinome Scan) Biochemical->Selectivity Proteomics Proteomics Approaches Cellular->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA NanoBRET NanoBRET/BRET Assays Cellular->NanoBRET Validation Validated Chemical Probe Proteomics->Validation Chemoproteomics Chemoproteomics Proteomics->Chemoproteomics TPP Thermal Proteome Profiling (TPP) Proteomics->TPP

References

A Researcher's Guide to Cross-Validation of TUC-seq Data Using 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the dynamic world of RNA biology, understanding the intricacies of transcript synthesis, processing, and decay is paramount. Metabolic labeling techniques coupled with high-throughput sequencing have revolutionized our ability to capture these dynamics. Among these, Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (TUC-seq) offers a powerful approach. This guide provides an in-depth technical comparison and cross-validation strategies for TUC-seq data obtained using the purine analog 6-Hydrazinopurine (6HP), a less common but potent alternative to the widely used 4-thiouridine (4sU).

The Principle of Metabolic RNA Labeling and TUC-seq

Gene expression profiling through standard RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, revealing the steady-state abundance of RNA molecules.[1][2] However, it obscures the underlying kinetics of RNA transcription and degradation.[1][3][4] Metabolic labeling techniques overcome this limitation by introducing modified nucleosides into newly synthesized RNA, effectively "tagging" them for later identification.[5][6][7]

TUC-seq is an enrichment-free method that identifies metabolically labeled RNA transcripts.[8][9] The core principle involves two key steps:

  • Metabolic Labeling: Cells are incubated with a modified nucleoside analog, such as 4-thiouridine (4sU) or, in the context of this guide, this compound (6HP), which is a derivative of 6-thioguanosine (6sG).[10][11] These analogs are incorporated into newly transcribed RNA.

  • Chemical Conversion & Sequencing: Following RNA isolation, a chemical treatment modifies the incorporated analog, leading to a base change during reverse transcription. For instance, in TUC-seq, osmium tetroxide-mediated oxidation of 4sU leads to its conversion to a cytidine analog, resulting in T-to-C transitions in the sequencing data.[8][12] Similarly, 6sG can be converted to a derivative that is read as adenosine, causing G-to-A mutations.[10][11][13] These characteristic mutations allow for the computational identification of newly synthesized transcripts.

Why this compound?

While 4sU is the most common metabolic label for studying RNA dynamics, purine analogs like 6-thioguanosine (6sG), and by extension its derivative this compound, offer distinct advantages.[10][14] The use of a purine analog can be beneficial in studying RNAs with low uridine content or in dual-labeling experiments to track different RNA populations simultaneously.[15] The TUC-seq DUAL methodology, for example, utilizes both 4sU and 6sG to achieve high-precision measurements of mRNA decay.[10][16]

The 6HP-TUC-seq Workflow: A Step-by-Step Protocol

The successful implementation of 6HP-TUC-seq hinges on a meticulously executed experimental workflow. Here, we outline the key steps, emphasizing the rationale behind each procedural choice.

Experimental Workflow Diagram

TUC_seq_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_prep RNA Processing cluster_chemical_conversion Chemical Conversion cluster_sequencing Sequencing & Analysis A 1. Cell Seeding & Growth B 2. 6HP Pulse Labeling (e.g., 100 µM for 2-4 hours) A->B C 3. Cell Lysis & Total RNA Isolation B->C Harvest Cells D 4. DNase Treatment C->D E 5. Hydrazine/NH4Cl/OsO4 Treatment (Converts 6HP to an Adenosine Analog) D->E F 6. RNA Purification & QC E->F G 7. Library Preparation (e.g., Quant-seq) F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis (Alignment, G-to-A Mutation Calling) H->I

Caption: The 6HP-TUC-seq experimental workflow.

Detailed Protocol
  • Cell Culture and Metabolic Labeling:

    • Culture cells of interest to the desired confluency. The cell density can influence labeling efficiency.

    • Introduce this compound (derived from 6-thioguanosine) into the culture medium at a final concentration typically ranging from 100 to 500 µM. The optimal concentration and labeling time (pulse) should be determined empirically for each cell type to balance efficient incorporation with minimal cytotoxicity.[17] A common starting point is a 2-4 hour pulse.

  • RNA Isolation and Quality Control:

    • Lyse the cells using a reagent like TRIzol to preserve RNA integrity.

    • Isolate total RNA using a standard protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation).

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA integrity using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) is crucial for downstream applications.

  • Chemical Conversion of 6HP:

    • The conversion of the incorporated 6-thioguanosine (the precursor to 6HP in the cell) is achieved using a hydrazine/NH4Cl/OsO4-based chemistry.[10][11] This reaction transforms the 6-thioguanosine into a 6-hydrazino purine derivative.[10][13]

    • This derivative retains the Watson-Crick base-pairing mode and is efficiently recognized as adenosine by reverse transcriptase.[10][11]

  • Library Preparation and Sequencing:

    • Purify the chemically treated RNA.

    • Prepare sequencing libraries from the total RNA. Methods like Quant-seq, which sequences the 3' ends of polyadenylated RNAs, are often used in conjunction with metabolic labeling to focus on mature mRNA.[18]

    • Perform high-throughput sequencing on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify G-to-A mutations, which are the hallmark of 6HP incorporation and conversion.

    • Utilize specialized software packages to quantify the fraction of new-to-total RNA for each transcript, allowing for the calculation of RNA synthesis and decay rates.

Cross-Validation: Ensuring the Reliability of Your 6HP-TUC-seq Data

The trustworthiness of any high-throughput sequencing data relies on robust validation.[19] For 6HP-TUC-seq, this involves a multi-pronged approach encompassing both experimental and computational validation strategies.

Experimental Cross-Validation
Validation MethodDescriptionExpected Outcome
No-Label Control Perform the entire TUC-seq protocol on cells that have not been exposed to 6HP.The frequency of G-to-A mutations should be at background levels, confirming that the chemical treatment itself does not induce these specific mutations.
Quantitative RT-PCR (qRT-PCR) Select a set of genes with varying expression levels and predicted turnover rates from the TUC-seq data. Validate their relative abundance of newly synthesized RNA using qRT-PCR on the same samples.A strong correlation between the TUC-seq and qRT-PCR data for the selected genes provides technical validation of the sequencing results.[19]
Comparison with an Orthogonal Method Perform a parallel experiment using a different metabolic labeling technique, such as 4sU-based SLAM-seq or TimeLapse-seq.[8][20]While absolute values may differ slightly due to the distinct chemistries, the overall trends in RNA synthesis and decay rates across the transcriptome should be highly correlated between the methods.[8][20]
Biological Replicates Process at least three independent biological replicates for each experimental condition.High concordance between replicates demonstrates the reproducibility of the experimental workflow and strengthens the biological conclusions.[19]
Computational Cross-Validation

Molecular cross-validation is a powerful statistical approach for assessing the accuracy of denoising and data processing methods without the need for a ground-truth dataset.[21] In the context of 6HP-TUC-seq, this can be adapted to:

  • Subsampling Reads: Randomly partition the sequencing reads from a single sample into two subsets. Process each subset independently to calculate RNA kinetic parameters. The consistency of the results between the two subsets provides a measure of the robustness of the analysis pipeline.

  • Parameter Sensitivity Analysis: Systematically vary the parameters in the data analysis pipeline (e.g., mutation calling thresholds) to assess their impact on the final results. Stable and consistent outcomes across a reasonable range of parameter values indicate a robust analysis.

Performance Comparison: 6HP-TUC-seq vs. Alternatives

The choice of metabolic labeling method depends on the specific biological question, experimental system, and available resources. Here's a comparative overview of 6HP-TUC-seq and other common techniques.

Feature6HP-TUC-seq4sU-TUC-seqSLAM-seq (4sU)TimeLapse-seq (4sU)
Metabolic Label This compound (from 6-thioguanosine)4-thiouridine4-thiouridine4-thiouridine
Chemical Conversion Hydrazine/NH4Cl/OsO4OsO4 + NH3Iodoacetamide (IAA)mCPBA/NaIO4 + TFEA
Resulting Mutation G-to-AT-to-CT-to-CT-to-C
Conversion Efficiency HighHigh (>90%)[20]Comparable to TUC-seq[20]Slightly lower than TUC/SLAM-seq (~80%)[20]
Key Advantage Enables dual labeling with 4sU; useful for uridine-poor transcripts.Well-established and widely used; converts 4sU to a native cytidine.[12]Orthogonal chemistry.[3][22]-
Potential Limitation Less commonly used, requiring optimization.Potential for RNA degradation with prolonged OsO4 treatment.IAA alkylates the thiol group, creating a non-native base.[18]-

Note: The performance of these methods can be influenced by factors such as cell type, labeling conditions, and specific library preparation protocols.[8][23]

Logical Relationship Diagram

Logical_Relationships cluster_objective Objective: Measure RNA Dynamics cluster_methods Metabolic Labeling Methods cluster_labels Nucleoside Analogs cluster_validation Validation Strategies Objective Quantify RNA Synthesis & Decay TUC_seq TUC-seq Objective->TUC_seq is achieved by SLAM_seq SLAM-seq Objective->SLAM_seq is achieved by TimeLapse_seq TimeLapse-seq Objective->TimeLapse_seq is achieved by HP6 This compound (6HP) (from 6-thioguanosine) TUC_seq->HP6 can utilize s4U 4-thiouridine (4sU) TUC_seq->s4U can utilize Experimental Experimental Validation (e.g., qRT-PCR, Controls) TUC_seq->Experimental requires Computational Computational Validation (e.g., Cross-Validation) TUC_seq->Computational requires SLAM_seq->s4U utilizes SLAM_seq->Experimental requires SLAM_seq->Computational requires TimeLapse_seq->s4U utilizes TimeLapse_seq->Experimental requires TimeLapse_seq->Computational requires

Caption: Interplay between objectives, methods, and validation.

Conclusion

6HP-TUC-seq represents a valuable addition to the molecular biologist's toolkit for dissecting RNA dynamics. Its ability to utilize a purine analog opens up new avenues for experimental design, particularly for dual-labeling studies. However, as with any powerful technique, rigorous cross-validation is not merely a suggestion but a necessity for generating robust and reliable data. By combining meticulous experimental execution with thoughtful computational validation, researchers can confidently uncover the intricate regulatory networks that govern the life cycle of RNA.

References

A Comparative Guide to the Cytotoxic Effects of 6-Hydrazinopurine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, purine analogs represent a cornerstone of chemotherapy, exploiting the metabolic pathways of rapidly proliferating cancer cells. This guide provides an in-depth, objective comparison of the cytotoxic effects of 6-Hydrazinopurine against its more clinically established counterparts: 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and the prodrug azathioprine (AZA). By synthesizing experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource for researchers engaged in the discovery and development of novel antimetabolites.

Introduction to Purine Analogs in Oncology

Purine analogs are antimetabolite drugs that mimic the structure of endogenous purine bases, namely adenine and guanine. Their therapeutic efficacy stems from their ability to interfere with nucleic acid synthesis, thereby halting the proliferation of cancer cells.[1] Once inside the cell, these compounds are typically metabolized into their active nucleotide forms, which can then be incorporated into DNA and RNA, leading to chain termination and the induction of apoptosis (programmed cell death).[1] This guide will delve into the cytotoxic profiles of four such analogs, with a special focus on the less-explored this compound.

Mechanisms of Action: A Comparative Overview

The cytotoxic effects of purine analogs are intrinsically linked to their intracellular metabolism and subsequent interaction with cellular machinery. While they share a common theme of disrupting nucleic acid synthesis, their specific mechanisms and metabolic pathways exhibit notable differences.

6-Mercaptopurine (6-MP) and Azathioprine (AZA): Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine in vivo.[2][3] The primary mechanism of action for 6-MP is believed to be the inhibition of de novo purine biosynthesis.[4] After conversion to its ribonucleotide, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), it inhibits several key enzymes in the purine synthesis pathway. This leads to a depletion of the cellular pool of purine nucleotides, which is essential for DNA and RNA synthesis.[4]

6-Thioguanine (6-TG): While 6-TG also undergoes activation by HGPRT to form thioguanosine monophosphate (TGMP), its principal cytotoxic effect is exerted through its incorporation into DNA.[5] The incorporation of thioguanine nucleotides (TGNs) into the DNA of cells during the S-phase of the cell cycle leads to DNA damage and triggers the mismatch repair (MMR) system, ultimately inducing apoptosis.[6][7]

This compound: The precise mechanism of action for this compound is not as extensively characterized as that of 6-MP and 6-TG. However, based on its structure and the known activities of other 6-substituted purines, it is hypothesized to exert its cytotoxic effects through one or both of the following mechanisms:

  • Inhibition of Purine Metabolism: Similar to 6-MP, it may be converted to a nucleotide analog that inhibits enzymes crucial for de novo purine synthesis.

  • DNA/RNA Incorporation: Like 6-TG, it could be metabolized and incorporated into nucleic acids, leading to the disruption of their structure and function.

Recent studies on N6-hydrazone purine derivatives, which are structurally related to this compound, suggest that these compounds may act as multi-target kinase inhibitors, including VEGFR-2, PI3Kα, and EGFR.[6] This points to a potentially broader mechanism of action for this compound and its derivatives beyond simple antimetabolite activity.

Signaling Pathway of Purine Analog-Induced Cytotoxicity

cluster_0 Extracellular cluster_1 Intracellular Metabolism cluster_2 Cellular Targets & Effects 6-MP / AZA 6-MP / AZA HGPRT HGPRT 6-MP / AZA->HGPRT 6-TG 6-TG 6-TG->HGPRT This compound This compound This compound->HGPRT Hypothesized Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2, PI3K) This compound->Kinase_Inhibition Potential Direct/Metabolite Effect TIMP Thioinosine Monophosphate (TIMP) HGPRT->TIMP from 6-MP TGNs Thioguanine Nucleotides (TGNs) HGPRT->TGNs from 6-TG Hydrazinopurine Nucleotide Hydrazinopurine Nucleotide (Hypothesized) HGPRT->Hydrazinopurine Nucleotide from this compound Purine_Synthesis De Novo Purine Synthesis Inhibition TIMP->Purine_Synthesis Inhibits DNA_Damage DNA Incorporation & Damage TGNs->DNA_Damage Causes Hydrazinopurine Nucleotide->Purine_Synthesis Potential Inhibition Hydrazinopurine Nucleotide->DNA_Damage Potential Incorporation Apoptosis Apoptosis Purine_Synthesis->Apoptosis DNA_Damage->Apoptosis Kinase_Inhibition->Apoptosis

Caption: Metabolic activation and cytotoxic mechanisms of purine analogs.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound derivatives and other purine analogs across various human cancer cell lines. It is important to note that direct IC50 values for the parent this compound compound are limited in the publicly available literature; therefore, data for structurally related N6-hydrazone derivatives are presented to provide an indication of its potential activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative (26) A549Lung Carcinoma0.822 (VEGFR-2)[6]
MCF-7Breast Adenocarcinoma3.040 (PI3Kα), 6.625 (EGFR)[6]
6-Mercaptopurine MOLT-4T-cell Leukemia~2-10[8]
HepG2Hepatocellular Carcinoma>100[9]
MCF-7Breast Adenocarcinoma>100[9]
6-Thioguanine A253Submaxillary CarcinomaDose-dependent decrease in target proteins[10]
Various-Generally more potent than 6-MP
Azathioprine Rat Hepatocytes-400 (causes 50% cytotoxicity in 2 hrs)[11][12]

Disclaimer: The IC50 values for the this compound derivative are for specific kinase inhibition, not overall cell viability, and may not be directly comparable to the cell viability IC50s of the other compounds.

Experimental Protocols for Evaluating Cytotoxicity

To ensure scientific rigor and reproducibility, standardized protocols are essential for assessing the cytotoxic effects of novel compounds. Below are detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Experimental Workflow: MTT Assay

A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of purine analogs B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the purine analogs (this compound, 6-MP, 6-TG) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a predetermined period, typically 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17]

Experimental Workflow: Annexin V/PI Apoptosis Assay

A 1. Treat cells with purine analogs B 2. Harvest and wash cells with cold PBS A->B C 3. Resuspend in 1X Annexin V Binding Buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate for 15 minutes in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells in the presence of the desired concentrations of purine analogs for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Wash the collected cells twice with cold phosphate-buffered saline (PBS).[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Experimental Workflow: Cell Cycle Analysis

A 1. Treat cells with purine analogs B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with purine analogs as desired. Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet and slowly add cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[1]

  • PI Staining: Add PI to the cell suspension at a final concentration of 50 µg/mL.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Conclusion

The evaluation of purine analogs remains a critical area of cancer research. While 6-mercaptopurine, 6-thioguanine, and azathioprine have well-defined roles in clinical practice, the exploration of novel analogs like this compound and its derivatives holds promise for overcoming drug resistance and improving therapeutic outcomes. The available data, although limited for the parent this compound, suggest that this scaffold possesses significant cytotoxic potential, possibly through a multi-targeted mechanism that includes kinase inhibition.

This guide provides a framework for the comparative evaluation of these compounds, emphasizing the importance of standardized experimental protocols and a thorough understanding of their mechanisms of action. Further research, particularly head-to-head in vitro and in vivo studies, is warranted to fully elucidate the cytotoxic profile of this compound and its potential as a next-generation anticancer agent.

References

A Researcher's Guide to Confirming the On-Target Activity of Novel 6-Hydrazinopurine Derivatives as CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target activity of novel 6-Hydrazinopurine derivatives. Purine analogs represent a privileged scaffold in medicinal chemistry, known to target a range of proteins, particularly ATP-dependent enzymes like kinases.[1][2][3] This guide will proceed under the working hypothesis that our novel this compound compounds are designed as inhibitors of the Cyclin-Dependent Kinase 4/6 (CDK4/6) complex, a critical regulator of the cell cycle and a validated target in cancer therapy.[4][5]

This guide will compare two hypothetical novel this compound derivatives, HZP-A and HZP-B , against Palbociclib , an FDA-approved CDK4/6 inhibitor, across a three-tiered validation funnel.[9]

G cluster_0 The On-Target Validation Funnel biochem Tier 1: Biochemical Potency (Does it inhibit the enzyme?) cellular Tier 2: Cellular Target Engagement (Does it bind the target in a cell?) biochem->cellular Increased Biological Relevance selectivity Tier 3: Target Selectivity (Does it ignore other targets?) cellular->selectivity Increased Confidence in MoA G start Treat cells with Compound or DMSO heat Heat cells across a temperature gradient start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge sds Analyze soluble fraction by Western Blot for CDK4 centrifuge->sds end Determine melting temperature (Tagg) sds->end G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present cdk4_nl CDK4-NanoLuc® tracer Fluorescent Tracer cdk4_nl->tracer Binding tracer->cdk4_nl BRET Signal (Energy Transfer) cdk4_nl_2 CDK4-NanoLuc® inhibitor HZP Compound inhibitor->cdk4_nl_2 Binding tracer_2 Fluorescent Tracer tracer_2->cdk4_nl_2 No BRET Signal (Tracer Displaced)

References

A Senior Application Scientist's Guide to Validating the In Vitro Antiviral Efficacy of 6-Hydrazinopurine Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the systematic in vitro validation of 6-Hydrazinopurine prodrugs as potential antiviral agents. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

The development of novel antiviral therapeutics is a cornerstone of modern medicine. Purine analogs, due to their structural similarity to endogenous nucleosides, have historically been a highly successful class of antiviral drugs, capable of disrupting viral replication.[1] this compound represents a promising chemical scaffold within this class. However, like many nucleoside analogs, its efficacy can be limited by factors such as poor cellular uptake or inefficient conversion to its active triphosphate form by host cell kinases.

A prodrug strategy is a powerful method to overcome these limitations.[2] By masking the active molecule with a promoiety, we can enhance its pharmacokinetic and pharmacodynamic properties. A notable example involves 5'-monophosphate prodrugs of a this compound ribonucleoside, which demonstrated a more than 1000-fold improvement in anti-HCV activity compared to the parent nucleoside, effectively bypassing a poor affinity for the initial activating enzyme, adenosine kinase.[3] This guide outlines the critical experiments required to validate such a strategy, from initial efficacy screening to mechanistic elucidation.

Part 1: Foundational Assays – Establishing the Therapeutic Window

The primary goal of initial screening is to determine if a compound can inhibit viral replication at concentrations that are not harmful to the host cells. This therapeutic window is quantitatively defined by the Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity. A high SI is a prerequisite for any promising antiviral candidate.

Overall Experimental Workflow

The validation process follows a logical progression from broad screening to specific, mechanistic inquiries. The initial phase focuses on determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) to calculate the SI.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis Compound This compound Prodrugs (Test Articles) Cytotoxicity Protocol 1.1: Cytotoxicity Assay (MTS) Compound->Cytotoxicity Antiviral Protocol 1.2: Antiviral Assay (CPE) Compound->Antiviral Controls Parent Compound Known Antiviral (e.g., Remdesivir) Controls->Cytotoxicity Controls->Antiviral HostCells Host Cell Culture (e.g., MDCK, Vero) HostCells->Cytotoxicity HostCells->Antiviral CC50 Calculate CC50 (Dose-Response Curve) Cytotoxicity->CC50 EC50 Calculate EC50 (Dose-Response Curve) Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI

Caption: High-level workflow for initial screening of antiviral prodrugs.

Protocol 1.1: Host Cell Cytotoxicity Assay (MTS Assay)

Causality: Before assessing antiviral activity, we must understand the compound's inherent toxicity to the host cells. The MTS assay is a robust, high-throughput colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondria reduce the MTS tetrazolium compound to a colored formazan product. A decrease in signal directly correlates with reduced cell viability, allowing for the calculation of the CC50.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero for Herpes Simplex Virus[5], MDCK for Influenza Virus[6]) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of the this compound prodrugs, the parent compound, and a negative control (vehicle, e.g., DMSO) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (such as CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Protocol 1.2: Antiviral Efficacy by Cytopathic Effect (CPE) Inhibition Assay

Causality: The CPE inhibition assay is a foundational method for primary antiviral screening.[7] It provides a clear, functional readout of a compound's ability to protect host cells from virus-induced damage and death. A reduction in CPE directly indicates antiviral activity.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.1.

  • Infection and Treatment: When cells reach ~90-95% confluency, remove the medium. Add 50 µL of virus diluted in serum-free medium at a specific multiplicity of infection (MOI), typically 0.01-0.1. Incubate for 1 hour to allow for viral adsorption.

  • Compound Addition: After the adsorption period, remove the virus inoculum. Add 100 µL of medium containing serial dilutions of the test compounds. Include "virus control" (infected, no compound) and "cell control" (uninfected, no compound) wells.

  • Incubation: Incubate the plate at 37°C until CPE is clearly visible (typically 80-90%) in the virus control wells (usually 48-72 hours).

  • Quantification of CPE: The level of protection can be quantified using the same MTS reagent as in the cytotoxicity assay. The metabolic activity of the cells is directly proportional to their protection from the virus.

  • Data Acquisition & Analysis: Measure absorbance at 490 nm. Calculate the percentage of protection relative to the cell and virus controls. Plot the percentage of protection against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Interpretation: The Selectivity Index

All quantitative data should be summarized for clear comparison. The primary goal is to identify prodrugs with a high Selectivity Index (SI = CC50 / EC50), as an SI value of 10 or greater is generally considered indicative of promising, non-cytotoxic antiviral activity.[8]

CompoundVirus ModelCC50 (µM)EC50 (µM)Selectivity Index (SI)
Parent this compound Influenza A (H1N1)>10025.4>3.9
Prodrug-A (Example) Influenza A (H1N1)85.21.271.0
Prodrug-B (Example) Influenza A (H1N1)15.62.17.4
Oseltamivir (Control) Influenza A (H1N1)>1000.05>2000

Table 1: Hypothetical screening data comparing parent this compound with two prodrug candidates and a standard-of-care control against Influenza A virus in MDCK cells. Prodrug-A shows a significantly improved SI over the parent compound.

Part 2: Confirmatory Assays and Mechanism of Action

Compounds showing a promising SI in primary screening warrant further investigation to confirm their activity and begin elucidating their mechanism of action (MOA).

Protocol 2.1: Viral Yield Reduction Assay

Causality: While a CPE assay measures cell protection, a viral yield reduction assay directly quantifies the production of new, infectious viral progeny.[7] This provides a more direct and sensitive measure of a compound's inhibitory effect on the complete viral replication cycle.

Methodology:

  • Setup: Perform the infection and treatment in a 24-well or 48-well plate format as described in Protocol 1.2, using a range of concentrations of the lead compound(s).

  • Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the supernatant from each well. The supernatant contains the newly released virions.

  • Titration: Determine the viral titer in each supernatant sample using a standard method like the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

  • Analysis: Plot the reduction in viral titer (often on a log scale) against the drug concentration to determine the concentration that reduces viral yield by 90% (IC90) or 50% (IC50).

Protocol 2.2: Time-of-Addition Assay

Causality: This crucial experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[9] By adding the compound at different times relative to infection, one can distinguish between effects on early events (attachment, entry), mid-events (genome replication), and late events (assembly, egress).

G cluster_0 Viral Lifecycle Stages cluster_1 Time-of-Addition Windows Attachment Attachment & Entry Replication Genome Replication Egress Assembly & Egress Pre Pre-infection (-2 to 0 hr) Pre->Attachment Targets entry During During infection (0 to 2 hr) During->Replication Targets replication Post Post-infection (2 to 24 hr) Post->Egress Targets late stages G cluster_cell Host Cell cluster_virus Viral Replication Prodrug_in Prodrug (Intracellular) Metabolism Cellular Enzymes Prodrug_in->Metabolism Cleavage Nucleoside This compound (Nucleoside) Metabolism->Nucleoside Kinase1 Kinase 1 Nucleoside->Kinase1 MonoP Monophosphate Kinase1->MonoP Kinase2 Kinase 2 MonoP->Kinase2 TriP Active Triphosphate Kinase2->TriP Polymerase Viral Polymerase (e.g., RdRp) TriP->Polymerase Incorporation Termination Chain Termination (Replication Blocked) Polymerase->Termination Template Viral RNA/DNA Template Template->Polymerase Prodrug_ext Prodrug (Extracellular) Prodrug_ext->Prodrug_in Uptake

References

A Senior Application Scientist's Guide to Benchmarking Target Engagement Assays: A Case Study with 6-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a biologically relevant context is a cornerstone of a successful research program. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of contemporary target engagement assays. We will delve into the principles and practical applications of established techniques—the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). To frame this comparison in a practical scenario, we will consider a hypothetical case study: benchmarking a 6-Hydrazinopurine-based compound against these established methods.

While "this compound-based assays" do not represent a distinct, formally named class of techniques, purine analogs are frequently investigated as potential therapeutic agents.[1] Therefore, this guide will use a this compound compound as a practical example of how a novel small molecule's target engagement can be rigorously assessed and validated using the current gold-standard methodologies.

The Imperative of Target Engagement

Target engagement assays are critical for confirming that a potential drug physically interacts with its intended biological target.[2][3] This validation is essential for interpreting the biological effects of the compound and for establishing a clear structure-activity relationship (SAR) during lead optimization.[4] A failure to confirm target engagement can lead to the misinterpretation of phenotypic data and the costly pursuit of compounds with off-target effects.

Established Techniques for Quantifying Molecular Interactions

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular environment, and even in tissues.[5][6] The principle underlying CETSA is that the binding of a ligand, such as a small molecule drug, can stabilize its target protein, leading to an increase in the protein's resistance to thermal denaturation.[5][7]

Principle of Action: When a protein is heated, it unfolds and aggregates. The temperature at which half of the protein population is denatured is its melting temperature (Tm). Ligand binding generally increases a protein's Tm. In a CETSA experiment, cells are treated with the compound of interest and then heated. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot or mass spectrometry.[7][8] An increase in the amount of soluble target protein in the presence of the compound at a given temperature indicates target engagement.

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the this compound compound or vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the this compound compound indicates target engagement.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is widely used in drug discovery to determine the kinetics and affinity of binding between a ligand and its target.[11][12]

Principle of Action: SPR measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[10] In a typical experiment, the target protein (ligand) is immobilized on the sensor surface. A solution containing the potential binding partner (analyte), such as our this compound compound, is then flowed over the surface.[9] The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.

Experimental Workflow:

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR:

  • Ligand Immobilization: The target protein is immobilized onto a suitable sensor chip. Common immobilization strategies include amine coupling, thiol coupling, or capture-based methods.

  • Assay Setup: The sensor chip is placed in the SPR instrument, and a running buffer is flowed over the surface to establish a stable baseline.

  • Analyte Injection: A series of concentrations of the this compound compound are injected over the sensor surface. The binding of the compound to the immobilized protein is monitored in real-time (association phase).

  • Dissociation: After the injection, the running buffer is flowed over the surface again, and the dissociation of the compound from the protein is monitored (dissociation phase).

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, allowing for subsequent experiments on the same surface.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of biomolecular interactions.[13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15]

Principle of Action: An ITC instrument consists of two cells, a sample cell and a reference cell, enclosed in an adiabatic jacket.[16] The sample cell contains the target protein, and the reference cell contains buffer. The ligand (our this compound compound) is placed in a syringe and titrated into the sample cell in small aliquots. The instrument measures the heat change upon each injection.[16] The binding of the ligand to the protein results in either the release (exothermic) or absorption (endothermic) of heat, which is detected by the instrument.

Experimental Workflow:

Caption: ITC Experimental Workflow.

Detailed Protocol for ITC:

  • Sample Preparation: Prepare solutions of the target protein and the this compound compound in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the sample cell and the syringe. Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Place the sample cell and syringe into the ITC instrument and allow the system to equilibrate. A series of small injections of the compound into the protein solution are then performed.

  • Data Acquisition: The heat change associated with each injection is measured and recorded.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Comparative Analysis of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[5]Change in refractive index upon mass change at a sensor surface.[10]Measurement of heat released or absorbed during binding.[13]
Environment In-cell, in-lysate, or in-tissue.[17]In vitro (purified components).[12]In vitro (purified components in solution).
Label-Free Yes.[5]Yes.[9]Yes.[13]
Throughput Low to high, depending on the detection method.[5]Medium to high.[18]Low.[19]
Information Obtained Target engagement, relative affinity.Binding kinetics (ka, kd), affinity (KD).[9]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[14]
Sample Consumption Moderate (cells).Low (protein and compound).High (protein and compound).[20]
Key Advantage Physiologically relevant context (cellular).[7]Real-time kinetic data.[10]Complete thermodynamic profile.
Key Limitation Indirect measure of binding; not all binding events cause a thermal shift.Requires immobilization of one binding partner, which may affect its activity.Low throughput; requires high sample concentrations.[20]

Conclusion

The selection of an appropriate target engagement assay depends on the specific research question and the stage of the drug discovery process. CETSA is invaluable for confirming target engagement in a physiological context, providing crucial evidence that a compound reaches and binds to its target in cells.[7] SPR offers high-throughput capabilities and detailed kinetic information, making it well-suited for screening and lead optimization.[18] ITC, while lower in throughput, provides a comprehensive thermodynamic understanding of the binding interaction, which can be critical for understanding the driving forces behind molecular recognition.

For our hypothetical this compound compound, a multi-faceted approach would be most robust. Initial validation of target engagement in a cellular context using CETSA would provide confidence in its biological relevance. This could be followed by SPR to determine its binding kinetics and to screen for analogs with improved properties. Finally, ITC could be employed for a detailed thermodynamic characterization of the most promising candidates to guide further optimization efforts. By judiciously applying these powerful techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their novel compounds, paving the way for successful drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazinopurine
Reactant of Route 2
6-Hydrazinopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.